Product packaging for CEFOTAXIME SODIUM(Cat. No.:)

CEFOTAXIME SODIUM

Cat. No.: B8730940
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-BWTUWSSMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefotaxime Sodium is a third-generation cephalosporin antibiotic of significant value in biomedical and botanical research. Its primary mechanism of action, characteristic of β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), thereby disrupting the final transpeptidation step of peptidoglycan cross-linking. This action ultimately leads to bacterial cell lysis and death. A key research advantage of Cefotaxime is its stability against many β-lactamase enzymes, conferred by its syn-configuration of the methoxyimino moiety, which broadens its spectrum of activity against resistant organisms . In a laboratory context, this reagent is extensively utilized for its high activity against a wide range of Gram-negative bacteria and its low toxicity to plant cells. It is particularly indispensable in plant tissue culture protocols for the elimination of Agrobacterium species following inoculation . Beyond its critical role in botany, this compound is a vital tool for in-vitro studies of Gram-positive and Gram-negative pathogens, including Escherichia coli, Klebsiella spp., Staphylococcus aureus (not MRSA), and Streptococcus pneumoniae . Researchers will find this product supplied as a high-purity compound, with a molecular formula of C16H16N5NaO7S2 and a molecular weight of 477.4 g/mol . For optimal stability, it is recommended to store the product dry at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Standard laboratory precautions should be observed during use, including avoiding inhalation and wearing appropriate protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N5NaO7S2 B8730940 CEFOTAXIME SODIUM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N5NaO7S2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/t10-,14-;/m1./s1

InChI Key

AZZMGZXNTDTSME-BWTUWSSMSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Related CAS

63527-52-6 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cefotaxime Sodium on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime Sodium is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the molecular mechanism of Cefotaxime's action, with a focus on its interaction with Penicillin-Binding Proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document also details the experimental protocols used to elucidate this mechanism and presents quantitative data on its efficacy.

The Target: Bacterial Cell Wall and Peptidoglycan Biosynthesis

The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and preventing osmotic lysis. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.

The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into three stages:

  • Stage 1: Cytoplasmic Synthesis of Precursors: The synthesis begins in the cytoplasm with the formation of the UDP-NAM-pentapeptide precursor.

  • Stage 2: Membrane Translocation: The UDP-NAM-pentapeptide is transferred to a lipid carrier, bactoprenol, on the inner surface of the cytoplasmic membrane, forming Lipid I. NAG is then added to form Lipid II. Lipid II is subsequently "flipped" across the membrane to the periplasmic space.[2]

  • Stage 3: Periplasmic Polymerization and Cross-linking: In the periplasm, the disaccharide-pentapeptide monomers are polymerized into long glycan chains by transglycosylases. The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by transpeptidases. This cross-linking provides the structural rigidity of the peptidoglycan mesh.[2]

Penicillin-Binding Proteins (PBPs) are a group of enzymes, including transpeptidases, that are anchored to the cytoplasmic membrane and are responsible for the final steps of peptidoglycan synthesis.[1]

Mechanism of Action of this compound

Cefotaxime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting the activity of PBPs.[1] The core of its mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime diffuses into the bacterial periplasmic space and covalently binds to the active site of PBPs. The strained β-lactam ring of Cefotaxime mimics the D-Ala-D-Ala substrate of the transpeptidase, leading to the acylation of a serine residue in the PBP active site.

  • Inhibition of Transpeptidation: This covalent modification inactivates the PBP, preventing it from catalyzing the transpeptidation reaction, which is the cross-linking of the peptide side chains of the peptidoglycan strands.[1]

  • Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall.

  • Bacterial Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.

The affinity of Cefotaxime for different PBPs varies, which contributes to its spectrum of activity.[3]

Quantitative Data

Binding Affinity of Cefotaxime to Penicillin-Binding Proteins (IC50 Values)

The binding affinity of Cefotaxime to various PBPs is a key determinant of its antibacterial potency. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)Cefotaxime IC50 (µg/mL)Reference
Escherichia coli PBP1a<0.1[3]
PBP1b<0.1[3]
PBP2>100[3]
PBP30.1[3][4]
PBP4>100[3]
Staphylococcus aureus PBP1>100[3]
PBP2Selective binding[5]
PBP3>100[3]
PBP4>8[6]
Streptococcus pneumoniae PBP1A<0.25[6]
PBP1B≥0.25[6]
PBP2X<0.25[6]
PBP2A>0.25[6]
PBP2B>0.25[6]
PBP3<0.25[6]

Note: IC50 values can vary depending on the specific strain and experimental conditions.

In Vitro Antibacterial Activity of Cefotaxime (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli 0.002 - >5120.251[7]
Staphylococcus aureus -1.1 - 1.9-[8]
Pseudomonas aeruginosa -19>100[8][9]
Streptococcus pneumoniae ≤0.016 - 0.50.190.5[10]

Note: MIC values are highly dependent on the bacterial isolate and the presence of resistance mechanisms.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of a test compound (Cefotaxime) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., BOCILLIN™ FL) for binding to PBPs.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in appropriate broth medium to mid-log phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and lyse them by sonication or using a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable storage buffer and determine the protein concentration.[11]

  • Competitive Binding Assay:

    • In a microcentrifuge tube or microplate well, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound.

    • Allow the binding to reach equilibrium (e.g., 10-30 minutes at 37°C).

    • Add a fixed concentration of BOCILLIN™ FL to the mixture and incubate for a further 10 minutes.[12]

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band.

    • The intensity of the fluorescent signal is inversely proportional to the binding of Cefotaxime.

    • Determine the IC50 value for each PBP by plotting the percentage of BOCILLIN™ FL binding versus the log of the Cefotaxime concentration and fitting the data to a dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the Cefotaxime dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefotaxime at which there is no visible growth.

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibition of peptidoglycan synthesis by monitoring the incorporation of radiolabeled precursors into the peptidoglycan structure.

Methodology:

  • Preparation of Permeabilized Cells:

    • Grow bacteria to the mid-log phase.

    • Treat the cells with a permeabilizing agent (e.g., ether or freeze-thawing in an osmotic stabilizer) to allow the entry of radiolabeled precursors.[13]

  • In Vitro Synthesis Reaction:

    • Incubate the permeabilized cells in a reaction mixture containing:

      • Buffer and essential cofactors.

      • Radiolabeled peptidoglycan precursor, such as UDP-N-acetyl-D-[14C]glucosamine.[13]

      • Varying concentrations of this compound.

  • Separation and Quantification of Radiolabeled Peptidoglycan:

    • Stop the reaction.

    • Separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated precursors using techniques like precipitation with trichloroacetic acid followed by filtration, or by high-pressure liquid chromatography (HPLC).

  • Data Analysis:

    • Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter.

    • Determine the concentration of Cefotaxime that inhibits peptidoglycan synthesis by 50% (IC50).

Visualizations

Signaling Pathways and Workflows

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II_in Lipid II (inner leaflet) Lipid_I->Lipid_II_in MurG Lipid_II_out Lipid II (outer leaflet) Lipid_II_in->Lipid_II_out Flippase Glycan_Chain Growing Glycan Chain Lipid_II_out->Glycan_Chain Transglycosylase (PBP activity) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP activity) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Crosslinked_PG Inactive_PBP Inactive PBP-Cefotaxime Complex PBP->Inactive_PBP Covalent Binding Cefotaxime Cefotaxime Cefotaxime->PBP

Caption: Inhibition of Peptidoglycan Synthesis by Cefotaxime.

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis start Bacterial Culture (mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Sonication) harvest->lyse isolate Isolate Membranes (Ultracentrifugation) lyse->isolate membranes Bacterial Membranes with PBPs isolate->membranes incubate_cefo Incubate membranes with varying concentrations of Cefotaxime membranes->incubate_cefo add_bocillin Add fluorescently labeled penicillin (BOCILLIN™ FL) incubate_cefo->add_bocillin incubate_bocillin Incubate add_bocillin->incubate_bocillin sds_page SDS-PAGE incubate_bocillin->sds_page visualize Visualize fluorescent PBPs sds_page->visualize quantify Quantify fluorescence visualize->quantify plot Plot % Inhibition vs. [Cefotaxime] quantify->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for Competitive PBP Binding Assay.

Conclusion

This compound remains a clinically important antibiotic due to its potent inhibitory activity against a wide range of bacterial pathogens. Its mechanism of action, centered on the irreversible inactivation of essential Penicillin-Binding Proteins, leads to the disruption of peptidoglycan synthesis and subsequent cell death. The affinity of Cefotaxime for specific PBPs, particularly in Gram-negative bacteria, underpins its broad spectrum of activity. Understanding the quantitative aspects of its interaction with these targets, as determined by the experimental protocols outlined in this guide, is crucial for optimizing its clinical use and for the development of novel antibacterial agents that can overcome emerging resistance mechanisms.

References

A Comprehensive Guide to the Solubility of Cefotaxime Sodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime Sodium, in a range of common laboratory solvents. This guide provides quantitative data, detailed experimental protocols, and visual representations of key processes and factors influencing solubility to aid in research and development.

This compound, a widely utilized β-lactam antibiotic, exhibits varied solubility profiles across different solvent systems, a critical consideration for its formulation, administration, and in vitro experimental design. This technical guide synthesizes available data to provide a comprehensive resource for scientists and researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventSolubilityTemperature (°C)Citation
Water50 mg/mLNot Specified[1]
Water100 mg/mL (requires ultrasonic)Not Specified[2]
Dimethyl Sulfoxide (DMSO)~10 mg/mLNot Specified[3]
Dimethyl Sulfoxide (DMSO)45 mg/mL (requires ultrasonic)Not Specified[1][2]
Dimethyl Sulfoxide (DMSO)≥18.8 mg/mLNot Specified[4]
Dimethyl Formamide (DMF)~3 mg/mLNot Specified[3]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mLNot Specified[3]
Phosphate Buffered Saline (PBS)100 mg/mL (requires ultrasonic)Not Specified[2][5]
MethanolSee Table 25 - 40[6]
EthanolSee Table 25 - 40[6]
AcetoneSee Table 25 - 40[6]
n-Hexane< 10⁻⁴ g/100g 5 - 40[6][7]
Dichloromethane< 10⁻⁴ g/100g 5 - 40[6][7]
Diethyl Ether< 10⁻⁴ g/100g 5 - 40[6][7]
Ethyl Acetate< 10⁻⁴ g/100g 5 - 40[6][7]
FormamideGood solvencyNot Specified[8][9]
N-MethylpyrrolidoneGood solvencyNot Specified[8][9]

Table 2: Temperature-Dependent Solubility of this compound in Select Organic Solvents

Temperature (°C)Solubility in Methanol ( g/100g )Solubility in Ethanol ( g/100g )Solubility in Acetone ( g/100g )
50.1580.0450.0031
100.1860.0540.0038
150.2180.0640.0046
200.2560.0760.0055
300.3470.1040.0078
400.4660.1410.0111

Data adapted from the Journal of Chemical & Engineering Data.[6]

It is important to note that for some solvents, such as DMSO and PBS, the application of ultrasonic energy can significantly increase the apparent solubility.[1][2][5] Additionally, this compound is practically insoluble in several organic solvents, including n-hexane, dichloromethane, diethyl ether, and ethyl acetate.[6][7] While listed as practically insoluble in organic solvents in some pharmacopoeias, measurable solubilities have been determined for solvents like methanol, ethanol, and acetone, which increase with temperature.[6][7]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pharmaceutical research. The following outlines a generalized protocol for determining the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.

Principle

The equilibrium solubility is determined by allowing a supersaturated solution of the compound to equilibrate, after which the concentration of the dissolved solute is measured. This method ensures that the solution is in equilibrium with the solid phase of the compound.[10][11]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Mechanical shaker or orbital agitator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid should be visually present.

  • Equilibration: Place the containers in a mechanical shaker with controlled temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[12][13] The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[12]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[6]

  • Sample Dilution: Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 236 nm) or HPLC.[3][6]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[6]

Visualizing Key Concepts

To further elucidate the processes and factors involved in this compound solubility, the following diagrams are provided.

experimental_workflow start Start: this compound Solid + Solvent excess Add Excess Solid to Solvent start->excess agitate Agitate at Constant Temperature (e.g., 24-72h) excess->agitate equilibrate Achieve Solid-Liquid Equilibrium agitate->equilibrate separate Separate Phases (Settling/Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Concentration (UV-Vis/HPLC) filter->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for determining this compound solubility.

solubility_factors cluster_factors Influencing Factors solubility This compound Solubility temp Temperature solubility->temp Increases with increasing temp ph pH solubility->ph Stable in pH 5-7 solvent Solvent Polarity solubility->solvent Higher in polar protic solvents energy Mechanical Energy (e.g., Sonication) solubility->energy Can increase apparent solubility

Caption: Key factors influencing the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For many solvents, including methanol, ethanol, and acetone, the solubility of this compound increases with a rise in temperature.[6][8][14]

  • pH: The stability and, consequently, the practical solubility of this compound in aqueous solutions are pH-dependent. It is most stable in the pH range of 5 to 7.[15] Solutions with a pH greater than 7.5 are not recommended by the manufacturer.[15]

  • Solvent Polarity: this compound, being a salt, generally exhibits higher solubility in more polar solvents. This is evident from its good solubility in water and DMSO compared to its insolubility in non-polar solvents like n-hexane.[6][7]

  • Presence of Other Solutes: The solubility in mixed solvent systems can be complex. For instance, in ethanol-water mixtures, the presence of acetic acid can alter the solubility profile.[16][17]

  • Solid-State Properties: The crystalline form of this compound can influence its solubility. It is crucial to use a consistent and well-characterized solid form for solubility studies.[12]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various laboratory solvents. The quantitative data presented in the tables, along with the detailed experimental protocol and visual diagrams, offer a practical resource for researchers and professionals in drug development. A thorough understanding of these solubility characteristics is essential for the effective design of experiments, formulation development, and clinical applications of this important antibiotic.

References

An In-depth Technical Guide to the Mode of Action of Cefotaxime Sodium Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime (B1668864) Sodium, a third-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of gram-negative bacteria. Its efficacy stems from the targeted inhibition of bacterial cell wall synthesis, a process critical for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Cefotaxime's action, including its interaction with Penicillin-Binding Proteins (PBPs), the primary enzymatic targets. Furthermore, this document details prevalent resistance mechanisms employed by gram-negative bacteria, with a focus on the role of β-lactamases. Methodologies for key analytical experiments are outlined to provide a practical framework for research and development in this domain.

Introduction

The escalating threat of antibiotic resistance necessitates a profound understanding of the molecular interactions between existing antimicrobial agents and their bacterial targets. Cefotaxime Sodium remains a clinically significant antibiotic for treating serious infections caused by gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae.[1] Its enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, compared to earlier generation cephalosporins, contributes to its broad utility.[1] This guide delves into the core mechanisms of Cefotaxime's bactericidal effects, providing the technical detail required for advanced research and drug development endeavors.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mode of action of Cefotaxime, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] This intricate process involves a series of enzymatic steps, the final of which is the cross-linking of peptidoglycan chains, catalyzed by Penicillin-Binding Proteins (PBPs).[3]

Cefotaxime's bactericidal activity is a result of the following sequence of events:

  • Penetration of the Outer Membrane: In gram-negative bacteria, the outer membrane presents a formidable barrier. Cefotaxime penetrates this membrane, often through porin channels, to reach the periplasmic space where the PBPs are located.

  • Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, Cefotaxime covalently binds to the active site of various PBPs.[1][4] This binding is facilitated by the structural similarity of the β-lactam ring to the D-Ala-D-Ala moiety of the natural PBP substrate. The acylation of a critical serine residue in the PBP active site forms a stable, inactive enzyme-antibiotic complex.[3]

  • Inhibition of Transpeptidation: The inactivation of PBPs halts the transpeptidation step of peptidoglycan synthesis.[1] This prevents the formation of peptide cross-links that provide the cell wall with its structural rigidity.

  • Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell. This leads to cell swelling, morphological changes such as filamentation (often due to preferential binding to PBP3), and eventual lysis, resulting in bacterial death.[5][6]

Signaling Pathway of Cefotaxime Action

Mechanism of Cefotaxime Action on Gram-Negative Bacteria cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cefotaxime This compound Cefotaxime_periplasm Cefotaxime Cefotaxime->Cefotaxime_periplasm Outer Membrane Penetration (Porins) PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall Inhibition of Synthesis Peptidoglycan_synthesis->Cell_Wall Maintains Integrity Cefotaxime_periplasm->PBPs Covalent Binding & Inactivation Autolysins Autolytic Enzymes Cell_Lysis Cell Lysis & Bacterial Death Autolysins->Cell_Lysis Activity Cell_Wall->Cell_Lysis Weakening

Caption: Cefotaxime inhibits bacterial cell wall synthesis leading to cell lysis.

Data Presentation: Binding Affinity and Susceptibility

The efficacy of Cefotaxime is directly related to its binding affinity for various PBPs and its resulting inhibitory effect on bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC).

Table 1: Cefotaxime PBP Binding Affinity in Gram-Negative Bacteria

The 50% inhibitory concentration (IC50) is the concentration of an antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)
Escherichia coliPBP-1AHigh Affinity
PBP-1BsHigh Affinity
PBP-3High Affinity
PBP-4High Affinity
PBP-2Low Affinity
PBP-5Low Affinity
PBP-6Low Affinity
Pseudomonas aeruginosaPBP-1AHigh Affinity
PBP-1BHigh Affinity
PBP-2High Affinity
PBP-3High Affinity
Neisseria gonorrhoeaePBP-20.01

Note: Qualitative "High" and "Low" affinity are based on comparative studies where precise IC50 values were not provided.[5]

Table 2: Cefotaxime Minimum Inhibitory Concentrations (MIC) for Key Gram-Negative Pathogens

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae (overall)≤ 0.5≤ 0.5
Escherichia coli0.015 - 0.25-
Klebsiella pneumoniae0.015 - 0.25-
Pseudomonas aeruginosa19-
Acinetobacter calcoaceticus18-
Haemophilus influenzaePotent Activity-
Neisseria gonorrhoeae (β-lactamase producing)≤ 0.004 (mode)-

Data synthesized from multiple sources.[7][8] Specific values can vary based on geographic location and testing methodology.

Mechanisms of Resistance

The primary mechanism of resistance to Cefotaxime in gram-negative bacteria is enzymatic degradation by extended-spectrum β-lactamases (ESBLs).[9]

  • Extended-Spectrum β-Lactamases (ESBLs): ESBLs are enzymes that hydrolyze the β-lactam ring of third-generation cephalosporins, including Cefotaxime, rendering them inactive.[9][10] These enzymes are often plasmid-mediated, facilitating their spread among different bacterial species.[11] Common ESBL families include TEM, SHV, and CTX-M types.[9] The CTX-M family is particularly efficient at hydrolyzing Cefotaxime.[11]

  • Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce their binding affinity for Cefotaxime, leading to decreased susceptibility.

  • Reduced Permeability: Changes in the outer membrane porin channels can limit the influx of Cefotaxime into the periplasmic space, thereby reducing its access to PBP targets.

  • Efflux Pumps: The active transport of Cefotaxime out of the bacterial cell by efflux pumps can also contribute to resistance.

Logical Relationship of ESBL-Mediated Resistance

ESBL-Mediated Resistance to Cefotaxime cluster_bacterium Gram-Negative Bacterium ESBL_gene Plasmid-mediated ESBL gene (e.g., blaCTX-M) ESBL_production ESBL Enzyme Production ESBL_gene->ESBL_production Transcription & Translation Hydrolysis Hydrolysis of β-lactam ring ESBL_production->Hydrolysis Catalyzes Cefotaxime_periplasm Cefotaxime in Periplasm Cefotaxime_periplasm->Hydrolysis Substrate Inactive_Cefotaxime Inactive Cefotaxime Hydrolysis->Inactive_Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Inactive_Cefotaxime->PBPs No Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Continues PBPs->Cell_Wall_Synthesis Bacterial_Survival Bacterial Survival and Proliferation Cell_Wall_Synthesis->Bacterial_Survival Cefotaxime_ext External Cefotaxime Cefotaxime_ext->Cefotaxime_periplasm Enters Periplasm

Caption: ESBL enzymes inactivate Cefotaxime, allowing bacterial survival.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Cefotaxime against a bacterial isolate.[12][13][14]

Materials:

  • 96-well microtiter plates

  • This compound powder

  • Appropriate solvent for Cefotaxime (e.g., sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate grown to a standardized turbidity (0.5 McFarland standard)

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • ELISA plate reader

Methodology:

  • Preparation of Cefotaxime Stock Solution: Prepare a concentrated stock solution of Cefotaxime. For example, dissolve the powder to a concentration of 1280 µg/mL.[14]

  • Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the Cefotaxime stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation:

    • From an 18-24 hour culture plate, suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no antibiotic).

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth (i.e., the first clear well).[15] Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.

Experimental Workflow for MIC Determination

Workflow for MIC Determination by Broth Microdilution A Prepare Cefotaxime Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results (Visually or Plate Reader) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Competitive PBP Binding Assay with Fluorescent Labeling

This protocol describes a common method to determine the binding affinity (IC50) of Cefotaxime for specific PBPs using a fluorescent penicillin derivative, such as Bocillin-FL.[4][16]

Materials:

  • Bacterial culture in exponential growth phase

  • Cefotaxime stock solution (various concentrations)

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer

  • SDS-PAGE reagents and equipment

  • Fluorescent gel scanner/imager

  • Image analysis software

Methodology:

  • Cell Preparation:

    • Harvest bacterial cells from an exponential phase culture by centrifugation.

    • Wash the cell pellets with PBS to remove media components.

  • Competitive Inhibition:

    • Resuspend cell pellets in PBS containing serial dilutions of Cefotaxime. A control sample is resuspended in PBS without any antibiotic.

    • Incubate the cells with Cefotaxime to allow for binding to PBPs.

  • Fluorescent Labeling:

    • Add Bocillin-FL to each sample and incubate. Bocillin-FL will bind to the PBPs that are not already occupied by Cefotaxime.

  • Cell Lysis and Membrane Preparation:

    • Lyse the cells (e.g., by sonication).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • SDS-PAGE:

    • Resuspend the membrane pellets in sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of Cefotaxime.

    • Quantify the intensity of each PBP band using densitometry software.

  • IC50 Calculation:

    • Plot the relative fluorescence intensity for each PBP against the concentration of Cefotaxime.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound remains a potent bactericidal agent against a wide array of gram-negative bacteria due to its effective inhibition of cell wall synthesis via high-affinity binding to essential Penicillin-Binding Proteins. The emergence and dissemination of extended-spectrum β-lactamases, however, pose a significant clinical challenge by enzymatically inactivating the drug. A thorough understanding of Cefotaxime's mode of action, coupled with robust experimental methodologies to assess its efficacy and the mechanisms of resistance, is paramount for the continued development of effective antimicrobial strategies and the preservation of this important class of antibiotics.

References

Cefotaxime Sodium degradation pathway and byproducts in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of Cefotaxime (B1668864) Sodium in aqueous solutions. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development and quality control of pharmaceutical products containing this third-generation cephalosporin (B10832234) antibiotic. This document details the primary degradation mechanisms, influencing factors, and analytical methodologies for assessing the stability of Cefotaxime Sodium.

Executive Summary

This compound is susceptible to degradation in aqueous solutions primarily through hydrolysis and photolysis. The rate and extent of degradation are significantly influenced by pH, temperature, light exposure, and the presence of certain buffer species. The main degradation products include desacetylcefotaxime, the lactone of desacetylcefotaxime, and the inactive anti-isomer of cefotaxime. Understanding these degradation pathways is critical for ensuring the safety, efficacy, and quality of this compound formulations. This guide outlines the degradation mechanisms, summarizes quantitative stability data, provides detailed experimental protocols for stability-indicating assays, and visualizes the core concepts through diagrams.

Degradation Pathways and Byproducts

The degradation of this compound in an aqueous environment proceeds through two primary pathways: hydrolysis and photolysis.

Hydrolytic Degradation

Hydrolysis of this compound involves the cleavage of the β-lactam ring and the deacetylation of the side chain at the C-3 position.[1] The stability of this compound is highly pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5.[2]

  • Acid-Catalyzed Hydrolysis: In strongly acidic media (pH < 3.4), the degradation is catalyzed by hydrogen ions.[3] This process can lead to the cleavage of the β-lactam nucleus. In a highly acidic medium, the deacetylated derivative is readily converted to its lactone.[1]

  • Base-Catalyzed Hydrolysis: In alkaline media (pH > 6.2), the degradation is accelerated by hydroxide (B78521) ions.[3] This leads to the formation of desacetylcefotaxime, which is the main metabolite of cefotaxime and also possesses antibacterial activity.[4] Further degradation can occur with the opening of the β-lactam ring.[5]

  • Water-Catalyzed Hydrolysis: In the pH range of 3.0 to 7.0, a slower, spontaneous cleavage of the β-lactam ring occurs, catalyzed by water.[1]

The primary byproducts of hydrolytic degradation are:

  • Desacetylcefotaxime: Formed by the de-esterification at the C-3 position.[2]

  • Desacetylcefotaxime Lactone: Formed in highly acidic conditions from the deacetylated derivative.[1][5]

Photolytic Degradation

Exposure to ultraviolet (UV) light, particularly at 254 nm, induces degradation through two competitive processes: photoisomerization and photolysis.[6]

  • Photoisomerization: Cefotaxime (syn-isomer) can isomerize to its inactive anti-isomer. This process is efficient and can occur without any visible signs of degradation, such as color change. A photostationary state between the syn and anti-isomers can be reached upon irradiation.[6]

  • Photolysis: This process involves the destruction of the molecule, leading to a noticeable yellowing of the solution. The photolysis of the delta-3-cephem ring is primarily responsible for the color change.[6]

The main byproduct of photolytic degradation is:

  • Anti-isomer of Cefotaxime: An inactive stereoisomer of the parent drug.[6]

The overall degradation pathways are illustrated in the following diagram:

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Cefotaxime This compound Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Alkaline/Neutral pH) BetaLactamCleavage β-Lactam Ring Cleavage Products Cefotaxime->BetaLactamCleavage β-Lactam Cleavage (Acidic/Alkaline/Neutral pH) AntiIsomer Anti-isomer Cefotaxime->AntiIsomer Photoisomerization (UV Light) PhotolysisProducts Photolysis Products (Colored) Cefotaxime->PhotolysisProducts Photolysis (UV Light) Lactone Desacetylcefotaxime Lactone Desacetylcefotaxime->Lactone Lactonization (Acidic pH)

Figure 1: this compound Degradation Pathways.

Quantitative Data on Degradation

The stability of this compound is quantifiable and is presented here in tabular format for ease of comparison.

Stability under Forced Degradation Conditions

Forced degradation studies are essential for developing stability-indicating analytical methods. The following table summarizes the percentage of this compound degraded under various stress conditions.

Stress ConditionReagent/TemperatureDuration% DegradationReference
Acidic0.5 M HCl3 hours17%[5]
Alkaline0.01 M NaOH5 minutes19%[5]
Oxidative0.3% H₂O₂Not Specified48%[5]
Thermal40°C7 hours13%[5]
Stability in Different Solvents and Temperatures

The stability of this compound in common intravenous solutions is a critical parameter for clinical use.

SolventConcentrationTemperatureDurationRemaining ConcentrationReference
0.9% NaCl83.3 mg/mL & 125 mg/mL20-25°C12 hours> 90%[5]
5% Glucose83.3 mg/mL & 125 mg/mL20-25°C12 hours> 90%[5]
5% DextroseNot Specified24°C1 day> 96.9%[3]
5% DextroseNot Specified4°C22 days> 90%[3]
5% DextroseNot Specified-10°C112 days> 90%[3]
0.9% NaClNot Specified24°C1 day> 96.9%[3]
0.9% NaClNot Specified4°C22 days> 90%[3]
0.9% NaClNot Specified-10°C112 days> 90%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of stability studies and the development of in-house analytical methods.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.

G cluster_stress Stress Conditions start Prepare this compound Stock Solution (e.g., 400 µg/mL) acid Acidic Degradation (e.g., 0.5 M HCl, 3h) start->acid alkaline Alkaline Degradation (e.g., 0.01 M NaOH, 5 min) start->alkaline oxidative Oxidative Degradation (e.g., 0.3% H₂O₂) start->oxidative thermal Thermal Degradation (e.g., 40°C, 7h) start->thermal photolytic Photolytic Degradation (e.g., UV light 254 nm) start->photolytic neutralize Neutralize Acid/Base (if applicable) acid->neutralize alkaline->neutralize dilute Dilute to Final Concentration (e.g., 100 µg/mL) oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Figure 2: Experimental Workflow for Forced Degradation Study.

Detailed Steps for Forced Degradation: [5]

  • Acidic Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.5 M HCl. Store at 20-25°C for 3 hours. Neutralize with an equivalent amount of 0.5 M NaOH and dilute with ultrapure water to a final concentration of 100 µg/mL.

  • Alkaline Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.01 M NaOH. Store at 20-25°C for 5 minutes. Neutralize with an equivalent amount of 0.01 M HCl and dilute with ultrapure water to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.3% H₂O₂. Dilute with ultrapure water to a final concentration of 100 µg/mL.

  • Thermal Degradation: Heat a 400 µg/mL this compound solution at 40°C for 7 hours. Dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm.[6] The duration of exposure should be sufficient to produce a noticeable degradation.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

Typical Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[7]Zorbax C18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase 1% Formic Acid in Methanol and Acetonitrile (80:20 v/v)[7]Phosphate Buffer (pH 7.4) and Acetonitrile (80:20 v/v)[8]
Flow Rate 1.0 mL/min[7]1.2 mL/min[8]
Detection PDA Detector at 260 nm[7]UV Detector at 254 nm[8]
Injection Volume Not SpecifiedNot Specified
Temperature AmbientAmbient
Retention Time ~2.20 min[7]~6.58 min[8]

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Conclusion

The degradation of this compound in aqueous solutions is a multifaceted process influenced by several environmental factors. A thorough understanding of the degradation pathways, kinetics, and byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy. The information and protocols provided in this technical guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry to design and execute robust stability studies for this compound. The use of validated stability-indicating analytical methods, such as the HPLC methods detailed herein, is essential for the accurate monitoring of drug purity and degradation over time.

References

What are the primary degradation products of Cefotaxime Sodium in culture media?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation products of Cefotaxime Sodium in aqueous environments, simulating conditions found in typical cell culture media. The stability of this compound is a critical factor in ensuring its efficacy as a selective agent in cell culture and in understanding its potential impact on experimental outcomes. This document details the principal degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for the analysis of its degradation products.

Primary Degradation Pathways

The degradation of this compound in aqueous solutions, the primary component of culture media, is principally driven by two main chemical processes:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and results in the loss of antibacterial activity. This process can be catalyzed by changes in pH and temperature.

  • Deacetylation at the C-3 position: The ester linkage at the C-3 position of the dihydrothiazine ring is susceptible to hydrolysis, leading to the formation of desacetylcefotaxime. This metabolite retains some antibacterial activity.

These primary degradation reactions can be followed by further rearrangements and modifications, leading to a variety of degradation products. The specific product profile is highly dependent on the pH, temperature, and presence of other reactive species in the culture medium.

Quantitative Analysis of Degradation Products

Forced degradation studies are instrumental in identifying and quantifying the degradation products of this compound under various stress conditions that mimic potential scenarios in a culture medium over time. The following tables summarize the quantitative data on the degradation of this compound and the formation of its primary degradation products under acidic, alkaline, oxidative, and thermal stress.

Table 1: Degradation of this compound under Forced Stress Conditions [1]

Stress ConditionReagent/ParameterTime (hours)Degradation of this compound (%)
Acidic0.5 M HCl317
Alkaline0.01 M NaOH0.083 (5 mins)19
OxidativeNot SpecifiedNot Specified48
ThermalNot SpecifiedNot Specified13

Table 2: Quantification of Degradation Products by HPLC after 12 Hours of Storage at 20-25°C [1]

Degradation Product (Peak No.)Relative Retention TimePercentage of Total Peak Area in 0.9% NaCl (%)Percentage of Total Peak Area in 5% Glucose (%)
Peak 3Not Specified< 0.72Not Specified
Peak 5Not Specified< 0.33Not Specified
Peak 83.014.013.17

Table 3: Stability of this compound at Different Temperatures

Sampling Time (hours)Amount of Drug Remaining at 5°C (%)Amount of Drug Remaining at 25°C (%)Amount of Drug Remaining at 45°C (%)
0100100100
198.9996.9794.95
297.9896.97Not Specified

Experimental Protocols

The following are detailed methodologies for the forced degradation of this compound and the subsequent analysis of its degradation products. These protocols can be adapted for the analysis of this compound stability in specific culture media.

Forced Degradation Studies

Objective: To generate the primary degradation products of this compound under controlled stress conditions.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 N and 0.5 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.01 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized water

  • pH meter

  • Water bath or oven

Protocols:

  • Acidic Hydrolysis: [1]

    • Prepare a stock solution of this compound (e.g., 400 µg/mL) in deionized water.

    • To 1 mL of the stock solution, add 1 mL of 0.5 M HCl.

    • Store the mixture at room temperature (20-25°C) for 3 hours.

    • Neutralize the solution with 1 mL of 0.5 M NaOH.

    • Dilute with deionized water to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Alkaline Hydrolysis: [1]

    • Prepare a stock solution of this compound (e.g., 400 µg/mL) in deionized water.

    • To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

    • Store the mixture at room temperature (20-25°C) for 5 minutes.

    • Neutralize the solution with 1 mL of 0.01 M HCl.

    • Dilute with deionized water to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Oxidative Degradation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.

    • To the stock solution, add 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the sample to a suitable concentration for analysis.

  • Thermal Degradation:

    • Prepare a solution of this compound in deionized water.

    • Heat the solution in a water bath or oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 6 hours).

    • Cool the solution to room temperature before analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example): [2]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of a this compound reference standard to determine its retention time and peak area.

  • Inject the samples from the forced degradation studies.

  • Identify the peaks of the degradation products based on their retention times relative to the parent drug.

  • Quantify the amount of this compound remaining and the percentage of each degradation product formed by comparing their peak areas to the total peak area of all components in the chromatogram.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound and a general workflow for its degradation analysis.

Cefotaxime This compound BetaLactamHydrolysis Hydrolysis of β-lactam ring Cefotaxime->BetaLactamHydrolysis Deacetylation Deacetylation at C-3 Cefotaxime->Deacetylation InactiveProduct Inactive Product (cleaved β-lactam) BetaLactamHydrolysis->InactiveProduct Desacetylcefotaxime Desacetylcefotaxime Deacetylation->Desacetylcefotaxime Lactone Desacetylcefotaxime Lactone Desacetylcefotaxime->Lactone Further Degradation cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Output CefotaximeSolution This compound in Culture Medium/Aqueous Solution ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal) CefotaximeSolution->ForcedDegradation DegradedSample Degraded Sample ForcedDegradation->DegradedSample HPLC HPLC Analysis DegradedSample->HPLC LCMS LC-MS for Identification (Optional) DegradedSample->LCMS DataAnalysis Data Analysis (Quantification of Products) HPLC->DataAnalysis LCMS->DataAnalysis Results Quantitative Data Tables Degradation Profile DataAnalysis->Results

References

Stability of Cefotaxime Sodium: A Technical Guide on pH and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of cefotaxime (B1668864) sodium under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin (B10832234) is critical for ensuring its therapeutic efficacy and safety. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes the degradation process and experimental workflows.

Impact of pH and Temperature on Cefotaxime Sodium Stability

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. The primary degradation pathways involve the cleavage of the β-lactam ring and the deacetylation of the side chain.[1]

pH Influence: this compound exhibits its maximum stability in the pH range of 4.3 to 6.5.[2][3] In this range, the degradation is primarily catalyzed by the solvent (water).[3] At pH values below 4.3, the degradation is accelerated by hydrogen ion catalysis, while at pH values above 6.2, hydroxyl ion catalysis hastens the decomposition process.[3] In strongly acidic or alkaline conditions, the hydrolysis of the β-lactam nucleus is the predominant degradation reaction.[1]

Temperature Influence: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[4][5] Storage at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature (25°C) or elevated temperatures (45°C).[4][5]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under different pH and temperature conditions, as reported in various studies.

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution

Temperature (°C)Storage TimePercent RemainingReference
55 days>90%[4][5]
572 hours~94.95%
2524 hours>90%[4][5]
2548 hours<90%
452 hours>90%[4][5]
454 hours<90%[5]
407 hours87%[6]

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHConditionDegradation RateKey ObservationReference
< 3.4AcidicIncreasedHydrogen ion catalyzed degradation.[3][1][3]
1.9Highly AcidicCalculated rate constant availableDeacetylated derivative can convert to lactone.[1][1]
4.0Mildly AcidicCalculated rate constant availableSlow water-catalyzed cleavage of β-lactam ring.[1][1]
4.3 - 6.2Optimal RangeMinimalSolvent-catalyzed degradation is the main process.[3][2][3]
> 6.2AlkalineIncreasedHydroxyl ion catalyzed degradation.[3][1][3]
9.0AlkalineCalculated rate constant availableBase-catalyzed hydrolysis.[1][1]

Experimental Protocols

The stability of this compound is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][4][5][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

3.1.1. Acidic Degradation

  • Protocol: A solution of this compound (e.g., 400 µg/mL) is treated with an acid (e.g., 0.5 M HCl) and stored at room temperature (20-25°C) for a defined period (e.g., 3 hours). The solution is then neutralized with a base (e.g., 0.5 M NaOH) before analysis.[6][8] Another protocol involves adding 25 mL of 0.5 N HCl to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]

  • Analysis: The sample is diluted to a suitable concentration (e.g., 100 µg/mL) and analyzed by HPLC to quantify the remaining cefotaxime and detect degradation products.[6][8]

3.1.2. Alkaline Degradation

  • Protocol: A solution of this compound is treated with a base (e.g., 0.01 M NaOH) and stored at room temperature for a short period (e.g., 5 minutes) before neutralization with an acid (e.g., 0.01 M HCl).[6] A more strenuous method involves adding 25 mL of 0.5 N NaOH to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]

  • Analysis: The neutralized solution is diluted and analyzed by HPLC.[6]

3.1.3. Oxidative Degradation

  • Protocol: A solution of this compound is mixed with an oxidizing agent, such as 0.3% hydrogen peroxide (H₂O₂), and stored at room temperature.[6]

  • Analysis: The sample is diluted and analyzed by HPLC.[6]

3.1.4. Thermal Degradation

  • Protocol: A solution of this compound is exposed to elevated temperatures (e.g., 40°C or 45°C) for a specified duration (e.g., 7 hours).[4][5][6]

  • Analysis: The solution is cooled, diluted, and analyzed by HPLC or HPTLC.[4][5][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate determination of this compound and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.[11]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11][12] The pH of the mobile phase is typically adjusted to be within the stability range of the drug.

    • Flow Rate: Typically around 1.0 mL/min.[11][12]

    • Detection: UV detection at a specific wavelength, often around 235 nm or 254 nm.[11]

    • Temperature: The analysis is usually performed at a controlled temperature, such as 25°C.[11]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution B Divide into Aliquots A->B C Acidic (e.g., HCl) B->C D Alkaline (e.g., NaOH) B->D E Oxidative (e.g., H2O2) B->E F Thermal (e.g., 45°C) B->F G Neutralize (for Acidic/Alkaline) C->G D->G H Dilute to Working Concentration E->H F->H G->H I Inject into HPLC System H->I J Analyze Chromatogram I->J K Quantify Remaining Cefotaxime and Degradation Products J->K L Calculate Degradation Rate K->L M Identify Degradation Products K->M N Determine Stability Profile L->N M->N

Caption: Experimental workflow for this compound stability testing.

Degradation Pathway of this compound

The degradation of this compound proceeds through several key pathways, primarily driven by hydrolysis.

G Cefotaxime This compound Desacetyl Desacetylcefotaxime Cefotaxime->Desacetyl Deacetylation (Alkaline pH) BetaLactamCleavage β-Lactam Ring Cleavage Products Cefotaxime->BetaLactamCleavage Hydrolysis (Acidic/Alkaline pH) Lactone Desacetylcefotaxime Lactone Desacetyl->Lactone Lactonization (Highly Acidic pH)

Caption: Simplified degradation pathway of this compound.

Conclusion

The stability of this compound is intricately linked to the pH and temperature of its environment. For optimal stability, solutions should be maintained within a pH range of 4.3 to 6.2 and stored at refrigerated temperatures. Deviations from these conditions, particularly exposure to acidic or alkaline environments and elevated temperatures, lead to significant degradation through hydrolysis of the β-lactam ring and deacetylation. A thorough understanding of these stability characteristics, facilitated by robust experimental protocols and analytical methods, is paramount for the development of safe and effective this compound formulations.

References

Cefotaxime Sodium: A Technical Guide for Experimental Calculations and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Cefotaxime (B1668864) Sodium, a third-generation cephalosporin (B10832234) antibiotic, for use in experimental research and drug development. This document outlines its core physicochemical properties, detailed experimental protocols for solution preparation and analysis, and its mechanism of action.

Core Physicochemical Data

Accurate calculations in experimental settings begin with precise molecular data. The following table summarizes the key quantitative information for Cefotaxime Sodium.

PropertyValueReferences
Molecular Formula C₁₆H₁₆N₅NaO₇S₂[1][2][3][4][5]
Molecular Weight 477.45 g/mol [1][3][4]
Elemental Analysis C: 40.25%, H: 3.38%, N: 14.67%, Na: 4.82%, O: 23.46%, S: 13.43%[3]
Sodium Content 48 mg (2.1 mmol) per gram of Cefotaxime[6]
pH (10% w/v solution) 4.5 - 6.5[7][8]
Specific Rotation +58° to +64°[7][8]
UV/Vis. λmax 236 nm[9]

Mechanism of Action

This compound exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall.[2] The resulting weakened cell wall leads to cell lysis and bacterial death.[2][3] Compared to earlier generation cephalosporins, this compound shows greater activity against Gram-negative bacteria.[2][3]

cluster_bacterium Bacterial Cell Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions

The preparation of accurate and stable this compound solutions is critical for reproducible experimental results.

1. General Stock Solution (Aqueous):

  • Objective: To prepare a high-concentration stock solution for further dilution.

  • Materials:

    • This compound powder (crystalline solid)[9]

    • Sterile, purified water (e.g., Sterile Water for Injection)[10][11]

    • Sterile volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile volumetric flask.

    • Add a portion of the sterile water to the flask and swirl to dissolve the powder.

    • Once dissolved, add sterile water to the final volume mark.

    • Mix the solution thoroughly.

    • For long-term storage, sterile filter the solution into smaller aliquots.

2. Stock Solution in Organic Solvents:

  • Objective: To solubilize this compound for specific applications where aqueous solutions are not suitable.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[9]

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve this compound in the chosen organic solvent (solubility is approximately 10 mg/mL in DMSO and 3 mg/mL in DMF).[9]

    • It is recommended to purge the solvent with an inert gas before use.[9]

    • Ensure that for biological experiments, further dilutions into aqueous buffers or isotonic saline are made to minimize the physiological effects of the organic solvent.[9]

Stability and Storage of this compound Solutions

The stability of this compound in solution is influenced by pH, temperature, and the solvent used.

Storage ConditionSolvent/DiluentStabilityReferences
Room Temperature (≤22-25°C) Sterile Water for Injection (IM prep)12 hours[10][11]
Sterile Water for Injection (IV prep)12-24 hours[10][11]
5% Dextrose or 0.9% NaCl24 hours[12][13]
Refrigerated (≤5°C) Sterile Water for Injection (IM/IV prep)7 days[10][11]
5% Dextrose or 0.9% NaClUp to 22 days[12]
Frozen (-10°C) 5% Dextrose or 0.9% NaClUp to 112 days[12]

Key Stability Considerations:

  • pH: The optimal pH range for this compound stability is between 4.5 and 6.5.[12][14] Degradation is catalyzed by hydrogen ions at pH ≤ 3.4 and by hydroxyl ions at pH > 6.2.[12]

  • Light: Solutions should be protected from excessive light as they tend to darken over time, which can indicate degradation.[11][15]

  • Color Change: A change in color from pale yellow to reddish-yellow can indicate degradation.[15][16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound using RP-HPLC.

  • Objective: To determine the concentration of this compound in a solution.

  • Instrumentation:

    • HPLC system with a UV detector

    • C8 or C18 analytical column

  • Reagents:

  • Chromatographic Conditions (Example): [17]

    • Mobile Phase: A binary mixture of an organic phase (e.g., acetonitrile) and an aqueous phase (e.g., ammonium acetate buffer, pH adjusted to 6.1 with glacial acetic acid). The ratio may need optimization (e.g., 15:65 v/v).

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column: C8 (5 µm, 4.6 x 250 mm)

    • Detection Wavelength: 235 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of known this compound concentrations in the mobile phase.

    • Sample Preparation: Dilute the experimental sample to fall within the concentration range of the standard curve.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

cluster_prep Solution Preparation & Analysis Workflow cluster_analysis HPLC Analysis Weigh Weigh Cefotaxime Sodium Powder Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Samples & Standards into HPLC Dilute->Inject Standards Prepare Standard Solutions Standards->Inject Calibrate Generate Calibration Curve Inject->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Experimental workflow for this compound.

References

Cefotaxime Sodium and Pseudomonas aeruginosa: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the efficacy of Cefotaxime (B1668864) Sodium against Pseudomonas aeruginosa in research settings. It synthesizes key findings on its mechanism of action, in vitro activity, resistance patterns, and potential for combination therapies. This document is intended to inform experimental design and data interpretation in the study of this opportunistic pathogen.

Executive Summary

Cefotaxime, a third-generation cephalosporin (B10832234), exhibits a broad spectrum of activity against many Gram-negative and Gram-positive bacteria. However, its efficacy as a monotherapy against Pseudomonas aeruginosa is limited and not recommended for clinical treatment.[1] Research indicates that P. aeruginosa possesses significant intrinsic and acquired resistance mechanisms that diminish the effectiveness of Cefotaxime.[1][2] Despite this, Cefotaxime remains a relevant tool in research, particularly in studies exploring antibiotic resistance, synergy with other antimicrobial agents, and its effects on bacterial physiology at subinhibitory concentrations.[3][4]

Mechanism of Action

Cefotaxime is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[7][8] It shows a high affinity for PBP Ib and PBP III.[8][9]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[7]

  • Cell Lysis: The disruption of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to cell lysis and death.[7][9]

G cluster_0 Pseudomonas aeruginosa Cell CTX Cefotaxime PBP Penicillin-Binding Proteins (PBPs) CTX->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1: Mechanism of action of Cefotaxime against P. aeruginosa.

In Vitro Efficacy and Quantitative Data

The in vitro activity of Cefotaxime against P. aeruginosa is variable and often demonstrates high Minimum Inhibitory Concentrations (MICs).

Minimum Inhibitory Concentration (MIC) Data

MIC values for Cefotaxime against P. aeruginosa can vary significantly between studies and isolates, reflecting the heterogeneity of resistance within this species.

Study/SourceNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Various in vitro studiesNot Specified19Not ReportedNot Reported[1][10]
Kurtz et al. (1980)50Not ReportedNot Reported34 isolates inhibited at 16 µg/mL; all 50 isolates inhibited at 128 µg/mL[3][11]
Jones et al. (1982)Not SpecifiedNot ReportedNot ReportedSusceptible: ≤8, Moderately Susceptible: 16-32, Resistant: >32[12]
Deng et al. (2022)1 (PA-COP2 strain)~200Not ReportedNot Reported[13]
EUCAST Database (as of 2025-12-14)MultipleNot ReportedNot ReportedA wide distribution of MICs is reported, with many isolates exhibiting high resistance.[14]
Combination Therapy and Synergy

Due to its limited standalone efficacy, Cefotaxime is often studied in combination with other antibiotics, particularly aminoglycosides, to assess synergistic effects.

Combination AgentNumber of P. aeruginosa IsolatesSynergy ObservedKey FindingsReference(s)
Amikacin (B45834)21 (highly resistant)90% of isolatesSynergy was observed when the MIC of amikacin was <256 mg/l and the MIC of cefotaxime was <1024 mg/l. The combination showed clinical efficacy in patients with infections due to multiply-resistant Pseudomonas and Serratia species.[15][16]
Gentamicin50 (aminoglycoside-resistant)30 isolatesSynergism was obtained at clinically significant antibiotic concentrations for nine isolates.[3][17]
Tobramycin50 (aminoglycoside-resistant)17 isolatesSynergism was obtained at clinically significant antibiotic concentrations for five isolates.[3][17]
Amikacin50 (aminoglycoside-resistant)9 isolatesSynergism was obtained at clinically significant antibiotic concentrations for nine isolates.[3][17]

Resistance to Cefotaxime in P. aeruginosa

P. aeruginosa employs several mechanisms to resist the action of Cefotaxime and other β-lactam antibiotics.

  • β-Lactamase Production: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefotaxime is a primary resistance mechanism.[5][18]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefotaxime, rendering it less effective.[5]

  • Decreased Permeability: P. aeruginosa has a naturally restrictive outer membrane. Further reductions in permeability, often due to the loss of porin channels, can limit the entry of Cefotaxime into the cell.[2][5]

  • Efflux Pumps: Multidrug efflux pumps can actively transport Cefotaxime out of the bacterial cell, preventing it from reaching its PBP targets.[1]

G cluster_0 Resistance Mechanisms BetaLactamase β-Lactamase Production Resistance Cefotaxime Resistance BetaLactamase->Resistance PBP_Alteration PBP Alteration PBP_Alteration->Resistance Permeability Decreased Permeability Permeability->Resistance Efflux Efflux Pumps Efflux->Resistance

Figure 2: Key mechanisms of Cefotaxime resistance in P. aeruginosa.

Research Applications and Experimental Protocols

While not a primary anti-pseudomonal agent, Cefotaxime is valuable in research for studying resistance, synergy, and bacterial signaling.

Modulation of Quorum Sensing

Recent research has shown that subinhibitory concentrations of Cefotaxime can influence the quorum-sensing (QS) systems of P. aeruginosa, particularly in co-culture with other bacteria like Staphylococcus aureus.[4] Specifically, sub-MIC levels of Cefotaxime may enhance the expression of lasR, a key regulator in the las QS system, potentially increasing the production of anti-staphylococcal molecules like pyocyanin.[4][13] This highlights a more complex role for antibiotics beyond simple bactericidal or bacteriostatic effects.

G cluster_0 Cefotaxime Effect on Quorum Sensing CTX Sub-MIC Cefotaxime lasR lasR gene expression CTX->lasR Increases Pyocyanin Pyocyanin Production lasR->Pyocyanin Leads to increased SA_Suppression S. aureus Suppression Pyocyanin->SA_Suppression Contributes to

Figure 3: Influence of sub-MIC Cefotaxime on P. aeruginosa QS.

Generalized Experimental Protocols

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration of Cefotaxime against P. aeruginosa.

G cluster_0 MIC Determination Workflow Prep Prepare serial dilutions of Cefotaxime in a 96-well plate. Inoculate Inoculate wells with a standardized suspension of P. aeruginosa. Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours. Inoculate->Incubate Observe Observe for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Observe

Figure 4: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Cefotaxime Stock: Prepare a stock solution of Cefotaxime Sodium in a suitable solvent (e.g., sterile distilled water) at a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefotaxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the P. aeruginosa test strain in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefotaxime dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: The MIC is determined as the lowest concentration of Cefotaxime at which there is no visible growth (turbidity) of the bacteria.

This method is used to evaluate the interaction between Cefotaxime and another antimicrobial agent.

Methodology:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Cefotaxime along the x-axis and the second antibiotic (e.g., an aminoglycoside) along the y-axis.

  • Inoculation: Inoculate the plate with a standardized P. aeruginosa suspension as described for the MIC determination.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Conclusion

In the context of research applications, this compound is not an effective standalone agent against Pseudomonas aeruginosa due to prevalent and potent resistance mechanisms. Its primary value lies in its use as a tool to investigate these resistance mechanisms, to explore synergistic interactions with other antimicrobial compounds, and to study its modulatory effects on bacterial signaling pathways at subinhibitory concentrations. Researchers should be aware of the high MICs typically observed and consider Cefotaxime's role in combination studies or as a selective agent in polymicrobial research models. Standardized susceptibility testing is crucial for interpreting any experimental results involving Cefotaxime and P. aeruginosa.

References

A Technical Guide to Cefotaxime Sodium for Bacterial Selection in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and practical applications of Cefotaxime (B1668864) Sodium for bacterial selection in a laboratory environment. It covers the antibiotic's mechanism of action, common bacterial resistance strategies, and detailed protocols for its use in selecting transformed bacteria and controlling contamination.

Introduction to Cefotaxime Sodium

This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2] Its potent bactericidal action and stability in the presence of many β-lactamase enzymes make it a valuable tool in research for selecting genetically modified bacteria and eliminating contaminants, particularly in Agrobacterium tumefaciens-mediated plant transformation.[3] Understanding its fundamental principles is crucial for its effective application in the lab.

Mechanism of Action

This compound's bactericidal effect stems from its ability to inhibit the synthesis of the bacterial cell wall.[3][4][5] As a β-lactam antibiotic, its core function involves the following steps:

  • Target Binding : Cefotaxime binds to and inactivates penicillin-binding proteins (PBPs) located within the bacterial cell wall.[6]

  • Inhibition of Peptidoglycan Synthesis : PBPs are essential enzymes for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to form the rigid cell wall.[6]

  • Cell Wall Destabilization : By inhibiting PBP function, Cefotaxime prevents this cross-linking, weakening the structural integrity of the bacterial cell wall.[6]

  • Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][7]

A key advantage of Cefotaxime is its structural resistance to hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[7]

cluster_bacterium Bacterial Cell Cefotaxime Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Cefotaxime->PBPs Binds to & Inactivates Synthesis Peptidoglycan Cross-linking PBPs->Synthesis Catalyzes Lysis Cell Lysis PBPs->Lysis Inhibition leads to Wall Stable Cell Wall Synthesis->Wall

Mechanism of Cefotaxime action on bacterial cell wall synthesis.

Bacterial Resistance Mechanisms to Cefotaxime

Despite its efficacy, bacteria can develop resistance to Cefotaxime through several mechanisms. Understanding these is critical for troubleshooting selection experiments and for the broader context of antibiotic resistance research. The primary mechanisms include:

  • Enzymatic Degradation : The most common form of resistance involves the production of β-lactamase enzymes (cephalosporinases) that hydrolyze the β-lactam ring of Cefotaxime, inactivating the antibiotic before it can reach its PBP target.[5]

  • Target Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefotaxime. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability : Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, can restrict the entry of Cefotaxime into the cell, preventing it from reaching the PBPs in the periplasmic space.[5]

  • Efflux Pumps : Some bacteria can actively transport Cefotaxime out of the cell using efflux pumps, thereby maintaining a low intracellular concentration of the antibiotic.

cluster_mechanisms Bacterial Resistance Mechanisms Degradation Enzymatic Degradation (β-Lactamases) Modification Target Modification (Altered PBPs) Permeability Reduced Permeability (Porin Loss) Efflux Efflux Pumps Cefotaxime Cefotaxime Bacterium Resistant Bacterium Cefotaxime->Bacterium Attempts to act on Bacterium->Degradation Bacterium->Modification Bacterium->Permeability Bacterium->Efflux

Common bacterial resistance mechanisms against Cefotaxime.

Quantitative Data for Laboratory Use

The effectiveness of Cefotaxime is concentration-dependent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These values, along with interpretive criteria for susceptibility testing, are essential for designing selection experiments.

Table 1: Cefotaxime MIC and Disk Diffusion Interpretive Criteria
CategoryMIC (μg/mL)30 μg Disk Diffusion Zone Diameter (mm)Interpretation
Susceptible≤ 8≥ 23Bacterial growth is likely to be inhibited at achievable concentrations.
Intermediate16 - 3215 - 22The result is equivocal; the organism may be inhibited in body sites where the drug is concentrated.
Resistant≥ 64≤ 14Bacterial growth is not likely to be inhibited.
Data sourced from clinical breakpoints, which serve as a guide for laboratory selection concentrations.[8][9]
Table 2: Recommended Cefotaxime Concentrations for Laboratory Applications
ApplicationOrganismRecommended ConcentrationNotes
Plasmid SelectionE. coli50 - 100 µg/mLUse in liquid or solid LB media.
Agrobacterium EliminationA. tumefaciens150 - 500 mg/LUsed in plant tissue culture media post-transformation. Concentration may need optimization depending on the plant species and bacterial strain.[3][6][10]
General Contamination ControlVarious100 - 250 µg/mLCan be added to culture media to prevent the growth of susceptible contaminants.

Experimental Protocols

Accurate and reproducible results depend on standardized protocols. Below are methodologies for preparing and using this compound in common laboratory procedures.

Preparation of Cefotaxime Stock Solution

Materials:

  • This compound powder (crystalline solid)[7]

  • Sterile, deionized or distilled water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water to a final concentration of 100 mg/mL.[11] For example, dissolve 1 gram of this compound in 10 mL of sterile water.

  • Ensure the powder is completely dissolved by vortexing or gentle swirling.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C.[7][11] They are typically stable for 1-6 months. Avoid repeated freeze-thaw cycles.

Bacterial Selection on Agar (B569324) Plates

Materials:

  • Luria-Bertani (LB) agar

  • Autoclave

  • Sterile petri dishes

  • Cefotaxime stock solution (100 mg/mL)

  • Water bath set to 50-60°C

Procedure:

  • Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.[12][13]

  • Cool the molten agar in a 50-60°C water bath until the bottle is comfortable to hold.[12][13]

  • Thaw an aliquot of the Cefotaxime stock solution.

  • Add the appropriate volume of the sterile Cefotaxime stock solution to the molten agar to achieve the desired final concentration (e.g., for 100 µg/mL, add 1 mL of a 100 mg/mL stock to 1 liter of agar).

  • Swirl the bottle gently but thoroughly to ensure the antibiotic is evenly distributed without introducing air bubbles.[12]

  • Aseptically pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted at 4°C. Plates are best used within 1-2 weeks.

Workflow for Bacterial Transformation and Selection

The following workflow outlines the key steps from transforming competent bacterial cells to selecting successful transformants using Cefotaxime.

Start Start Competent_Cells Prepare/Thaw Competent Cells Start->Competent_Cells Transformation Transform with Plasmid (e.g., Heat Shock) Competent_Cells->Transformation Recovery Cell Recovery (Incubate in non-selective SOC medium) Transformation->Recovery Plating Plate cells on LB Agar with Cefotaxime Recovery->Plating Incubation Incubate Plates (e.g., 37°C overnight) Plating->Incubation Selection Selection Occurs: Only resistant cells form colonies Incubation->Selection Colony_Picking Pick Single Colonies for downstream analysis Selection->Colony_Picking End End Colony_Picking->End

General workflow for bacterial transformation and selection.

Conclusion

This compound is a powerful and versatile antibiotic for bacterial selection in research settings. Its broad-spectrum activity and stability against many β-lactamases make it highly effective for selecting transformants and controlling contamination. A thorough understanding of its mechanism of action, potential for bacterial resistance, and proper implementation of laboratory protocols are essential for its successful and reproducible application. By following the guidelines and protocols outlined in this document, researchers can effectively leverage this compound to advance their scientific objectives.

References

Methodological & Application

Application Notes and Protocols for Cefotaxime Sodium in Agrobacterium-mediated Transformation of Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the use of Cefotaxime Sodium in Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana. This compound is a critical component for eliminating Agrobacterium post-transformation, ensuring the recovery of axenic transgenic plants.

Introduction

Agrobacterium-mediated transformation is a widely used method for introducing foreign DNA into plants. A crucial step in this process is the elimination of the Agrobacterium after co-cultivation with the plant tissue. This compound, a third-generation cephalosporin (B10832234) antibiotic, is frequently employed for this purpose due to its broad-spectrum activity against bacteria and relatively low phytotoxicity to many plant species, including Arabidopsis thaliana.[1][2][3]

Mechanism of Action

This compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Cefotaxime exhibits high stability against β-lactamases, enzymes that can degrade many penicillin-based antibiotics, making it highly effective against a wide range of bacteria.[4][5]

Key Considerations for Arabidopsis Transformation

The successful use of this compound in Arabidopsis transformation protocols requires careful consideration of its concentration. While effective at eliminating Agrobacterium, excessively high concentrations can be detrimental to plant tissue regeneration and overall transformation efficiency.[6][7] The optimal concentration balances potent antibacterial activity with minimal negative impact on the plant. For Arabidopsis thaliana, particularly when using the floral dip method, Cefotaxime is typically introduced during the seed sterilization and selection phase.

Quantitative Data Summary

The following table summarizes recommended concentrations of this compound for controlling Agrobacterium growth in plant transformation protocols. It is important to note that the optimal concentration can vary depending on the plant species, the Agrobacterium strain used, and the specific experimental conditions.

Plant SpeciesAgrobacterium StrainCefotaxime Conc. (mg/L)OutcomeReference
Arabidopsis thalianaNot Specified100Used in selection medium for seeds[8]
SugarcaneLBA 4404150Effective suppression of Agrobacterium with good shoot regeneration[9]
Horse gramNot Specified250Used to wash seedlings after co-cultivation[10]
PoplarNot Specified300Optimal for eliminating Agrobacterium[11]
TomatoNot Specified400Completely inhibited bacterial growth[12]
SoybeanNot Specified350-500Efficiently suppressed Agrobacterium growth[1]
AppleEHA105500Effective for eliminating Agrobacterium overgrowth[13]
SugarcaneNot Specified500Maximized regeneration frequency[14]

Experimental Protocol: Agrobacterium-mediated Floral Dip Transformation of Arabidopsis thaliana

This protocol is a standard method for generating transgenic Arabidopsis plants.

Materials
  • Arabidopsis thaliana plants (healthy, flowering stage)

  • Agrobacterium tumefaciens strain carrying the desired binary vector

  • LB medium

  • Appropriate antibiotics for Agrobacterium selection

  • 5% (w/v) Sucrose (B13894) solution

  • Silwet L-77

  • This compound

  • Murashige and Skoog (MS) medium with Gamborg's vitamins

  • Plant selection agent (e.g., Kanamycin, Hygromycin)

  • Bleach (e.g., 50% commercial bleach)

  • Tween-20

  • Sterile water

  • Vermiculite or soil mixture

Procedure
  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium carrying the binary vector into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 28°C with shaking at 200 rpm for 2 days.

    • Use the 5 mL culture to inoculate a larger volume (e.g., 500 mL) of LB with the same antibiotics and grow overnight to an OD600 of 0.8-1.0.

    • Centrifuge the bacterial culture at 5000 x g for 10 minutes at room temperature.

    • Resuspend the bacterial pellet in a freshly prepared 5% sucrose solution to a final OD600 of 0.8.[15]

    • Add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (200-500 µL/L) and mix gently.[15][16]

  • Floral Dip Transformation:

    • Grow Arabidopsis thaliana plants until they are in the flowering stage, with numerous immature flower buds.[16]

    • Dip the above-ground parts of the plants into the Agrobacterium suspension for 30-60 seconds with gentle agitation.[15]

    • Place the dipped plants on their side in a tray and cover with a plastic dome to maintain high humidity for 16-24 hours.[15]

    • Return the plants to their normal growing conditions and continue to care for them until seeds can be harvested.

  • Seed Sterilization and Selection:

    • Harvest the mature seeds (T1 generation) from the transformed plants.

    • Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute wash in 50% commercial bleach containing 0.05% Tween-20.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in a 0.1% sterile agarose (B213101) solution.

    • Plate the seeds on MS medium containing the appropriate plant selection agent (e.g., 50 mg/L Kanamycin) and 100 mg/L this compound to inhibit any remaining Agrobacterium.

    • Cold-treat the plates at 4°C for 2-4 days to promote uniform germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle.

    • After 7-14 days, identify and transfer putative transgenic seedlings (green and healthy on the selection medium) to fresh selection plates or soil.

Visualizations

Experimental Workflow

G cluster_prep Agrobacterium Preparation cluster_transform Arabidopsis Transformation cluster_select Transgenic Selection prep1 Inoculate Agrobacterium prep2 Incubate at 28°C prep1->prep2 prep3 Centrifuge and Resuspend prep2->prep3 prep4 Add Sucrose and Silwet L-77 prep3->prep4 transform1 Floral Dip prep4->transform1 transform2 Maintain High Humidity transform1->transform2 transform3 Grow and Harvest T1 Seeds transform2->transform3 select1 Surface Sterilize Seeds transform3->select1 select2 Plate on MS + Selection Agent + Cefotaxime select1->select2 select3 Cold Stratification select2->select3 select4 Germinate and Select Transformants select3->select4

Caption: Workflow for Agrobacterium-mediated floral dip transformation of Arabidopsis thaliana.

Mechanism of this compound Action

G cefotaxime This compound pbp Penicillin-Binding Proteins (PBPs) cefotaxime->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis and Death cell_wall->lysis Weakened wall leads to

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

References

Application Notes and Protocols for the Optimal Use of Cefotaxime Sodium in Eliminating Agrobacterium from Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cefotaxime Sodium for the effective elimination of Agrobacterium tumefaciens following genetic transformation in plant tissue culture. This document outlines optimal concentrations for various plant species, detailed experimental protocols, and the impact of Cefotaxime on plant cell growth and regeneration.

Introduction

Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering. However, the persistence of Agrobacterium post-transformation can be detrimental to explant survival and regeneration, leading to contamination and cell death.[1] this compound, a third-generation cephalosporin (B10832234) antibiotic, is widely employed to control and eliminate Agrobacterium in plant tissue culture.[2][3] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis, its stability in culture media, and its relatively low phytotoxicity compared to other antibiotics.[4][5][6] The optimal concentration of Cefotaxime is critical, as it must be high enough to eradicate the bacteria while being low enough to minimize negative effects on plant tissue regeneration.[7][8] This balance is often species- and even cultivar-dependent.[7]

Data Presentation: Optimal this compound Concentrations

The following table summarizes effective concentrations of this compound used for Agrobacterium elimination in various plant species, as reported in scientific literature. It is crucial to note that these concentrations should be considered as starting points for optimization within specific experimental contexts.

Plant SpeciesExplant TypeAgrobacterium StrainOptimal Cefotaxime Conc. (mg/L)Key Observations
Apple (Malus domestica)LeafEHA105500Effective for eliminating Agrobacterium overgrowth.[7]
Banana (Musa acuminata)Embryogenic Cell SuspensionLBA440450Found to be the most suitable concentration with low abnormalities in regenerated plantlets.[9]
Poplar (Populus nigra x P. tomentosa)--300Determined as the best concentration for eliminating Agrobacterium.[10]
Rice (Oryza sativa)Callus-300Agrobacterium was fully eliminated at this concentration with no overgrowth.[11]
Soybean (Glycine max)Somatic Embryo Clusters-350 - 500Efficiently suppressed Agrobacterium for 49 days.[1][2] A combination of 250 mg/L Cefotaxime and 250 mg/L Vancomycin was effective for up to 63 days with minimal phytotoxicity.[1][2]
Subterranean Clover (Trifolium subterraneum)-AGL0200Increased shoot regeneration by two-fold.[12]
Sugarcane (Saccharum spp. hybrid)Leaf DiscLBA4404150Found to be an eco-friendly dose that suppressed Agrobacterium growth and produced vigorous shoots.[13]
Tomato (Solanum lycopersicum)Cotyledon & Stem-400Significantly decreased callus induction and shoot generation at this concentration.[14]
Wheat (Triticum aestivum)CallusABI500Timentin at 350 mg/L was found to be more efficient.[7]
Wheat & Triticale Microspore-100Mitigated bacterial contamination and increased cell growth and green plant production.[15][16]

Experimental Protocols

This section details two key experimental protocols: determining the minimum inhibitory concentration (MIC) of Cefotaxime and a general protocol for Agrobacterium-mediated transformation and elimination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Disc Diffusion Assay

This protocol is essential for optimizing the Cefotaxime concentration for a specific Agrobacterium strain.

Materials:

  • Agrobacterium tumefaciens strain of interest

  • Yeast Extract Mannitol (YEM) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (e.g., 100 mg/mL, sterile filtered)

  • Sterile water

  • Micropipettes and sterile tips

  • Incubator at 28°C

Methodology:

  • Prepare Bacterial Lawn: Inoculate a single colony of Agrobacterium into YEM liquid medium and grow overnight at 28°C with shaking until the culture reaches an OD600 of 0.8-1.0.[13] Spread 100-200 µL of this culture evenly onto the surface of YEM agar plates to create a bacterial lawn.

  • Prepare Antibiotic Discs: Prepare a dilution series of this compound (e.g., 50, 100, 150, 200, 250, 300, 350 mg/L) in sterile water.[13]

  • Apply Antibiotic Discs: Aseptically place sterile filter paper discs onto the surface of the inoculated YEM agar plates. Pipette a small, defined volume (e.g., 10 µL) of each Cefotaxime dilution onto a separate disc. A disc with sterile water serves as the negative control.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each Cefotaxime concentration. The MIC is the lowest concentration that results in a clear zone of inhibition.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Agrobacterium Lawn on YEM Agar C Apply Antibiotic Discs to Agar Plate A->C B Prepare Cefotaxime Dilution Series B->C D Incubate at 28°C for 24-48h C->D E Measure Zone of Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: General Agrobacterium-Mediated Transformation and Elimination

This protocol provides a general workflow for plant transformation, incorporating the use of Cefotaxime for Agrobacterium elimination.

Materials:

  • Plant explants (e.g., leaf discs, cotyledons, callus)

  • Agrobacterium tumefaciens carrying the gene of interest

  • Co-cultivation medium (e.g., MS medium with appropriate hormones)

  • Acetosyringone (B1664989)

  • Washing medium (e.g., liquid MS medium with Cefotaxime)

  • Selection/Regeneration medium (e.g., MS medium with appropriate hormones, a selection agent like Kanamycin or Hygromycin, and Cefotaxime)

  • This compound

Methodology:

  • Explant Preparation and Pre-culture: Prepare sterile explants and pre-culture them on a suitable medium for 2-3 days.

  • Agrobacterium Inoculation: Prepare an overnight culture of Agrobacterium and resuspend it in liquid co-cultivation medium containing acetosyringone (e.g., 100-200 µM) to an appropriate OD600 (e.g., 0.6-0.8).

  • Infection: Immerse the explants in the Agrobacterium suspension for a predetermined time (e.g., 8-40 minutes).[10][12]

  • Co-cultivation: Blot the explants on sterile filter paper and place them on solid co-cultivation medium. Incubate in the dark for 2-4 days.

  • Washing and Agrobacterium Elimination: After co-cultivation, wash the explants thoroughly with sterile liquid medium containing the optimized concentration of this compound to remove excess bacteria. Some protocols may include an additional incubation step in a Cefotaxime solution.[12]

  • Selection and Regeneration: Transfer the washed explants to a selection/regeneration medium containing the appropriate selection agent and Cefotaxime. Subculture the explants to fresh medium every 2-3 weeks.

  • Monitoring: Regularly monitor the explants for signs of Agrobacterium re-growth and for the regeneration of putative transgenic shoots.

Transformation_Workflow A Explant Preparation & Pre-culture B Agrobacterium Inoculation A->B C Infection of Explants B->C D Co-cultivation (2-4 days) C->D E Washing with Cefotaxime D->E F Transfer to Selection/Regeneration Medium (with Cefotaxime & Selection Agent) E->F G Subculture every 2-3 weeks F->G G->F Repeat H Regeneration of Transgenic Plants G->H

Caption: General Workflow for Agrobacterium-mediated Transformation.

Concluding Remarks

The successful use of this compound for eliminating Agrobacterium in plant tissue culture hinges on careful optimization of its concentration. The data and protocols presented herein serve as a robust starting point for researchers. It is imperative to empirically determine the optimal Cefotaxime concentration for each specific plant species, explant type, and Agrobacterium strain to maximize transformation efficiency while minimizing phytotoxic effects. While Cefotaxime is a powerful tool, alternatives like Timentin and Carbenicillin may be more effective in certain contexts and are worth considering in a comprehensive optimization strategy.[1][7][17]

References

Step-by-step guide for preparing Cefotaxime Sodium stock solution for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cefotaxime (B1668864) Sodium Stock Solution for Cell Culture

Introduction

Cefotaxime Sodium is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic widely used in cell culture to prevent bacterial contamination.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Its utility in research settings is enhanced by its stability against many β-lactamase enzymes, which are a common cause of antibiotic resistance in bacteria.[2][4] These application notes provide a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in cell culture applications.

Mechanism of Action

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[5][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[2][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] The molecular structure of Cefotaxime provides resistance to hydrolysis by many β-lactamase enzymes, making it effective against bacteria that are resistant to other β-lactam antibiotics like penicillin.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to its use in cell culture.

ParameterValueSource(s)
Molecular Weight 477.45 g/mol [1]
Form Off-white to pale yellow crystalline powder[7]
Solubility
   Water50-100 mg/mL[1][8]
   DMSO~95 mg/mL[1]
   EthanolInsoluble[1]
Storage (Powder) -20°C for long-term (≥4 years) or 2-8°C for shorter periods[9]
Stock Solution Conc. 50 - 100 mg/mL in sterile water or PBS[8][10]
Working Conc. 50 - 250 mg/L (µg/mL)[8]
Stock Solution Stability
   -80°CUp to 1 year[1]
   -20°C1 month[1][3]
   2-8°C (refrigerated)5 to 18 days[10][11][12]
   Room Temperature (~25°C)~24 hours[10][11][12]
Solution pH 4.5 - 7.5 (depending on concentration and diluent)[5][8]

Experimental Protocol: Preparation of 100 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 100 mg/mL stock solution, which can be further diluted to a working concentration in cell culture media.

1. Materials

  • This compound powder (CAS No. 64485-93-4)

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • 0.22 µm syringe filters

  • Sterile syringes (5 mL or 10 mL)

  • Sterile, cryo-safe storage vials (e.g., 1.5 mL microcentrifuge tubes)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Calculation

To prepare a 100 mg/mL stock solution, weigh out the required amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL stock solution:

  • Mass required: 100 mg/mL * 10 mL = 1000 mg (1 g)

3. Step-by-Step Procedure

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 1 g of this compound powder and transfer it to a sterile 15 mL or 50 mL conical tube.

  • Dissolution: Aseptically add 10 mL of sterile, room temperature cell culture grade water or PBS to the conical tube.[8]

  • Mixing: Cap the tube securely and vortex or invert gently until the powder is completely dissolved. The solution should appear as a very pale yellow to light amber color.[5]

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[3]

  • Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting: Using a sterile serological pipette, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryo-safe vials. Aliquoting is critical to avoid repeated freeze-thaw cycles which can degrade the antibiotic.[1][3]

  • Labeling: Clearly label each vial with the name of the reagent ("this compound"), concentration (100 mg/mL), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][3]

4. Use in Cell Culture

To use, thaw an aliquot of the stock solution and dilute it directly into your cell culture medium to achieve the desired final working concentration (typically 50-100 µg/mL). For example, to make 100 mL of media with a final concentration of 100 µg/mL:

  • Add 100 µL of the 100 mg/mL stock solution to 100 mL of cell culture medium.

Visual Workflow

G cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_store Storage cluster_use Application weigh 1. Weigh Cefotaxime Sodium Powder dissolve 2. Dissolve in Sterile Water or PBS weigh->dissolve Add to conical tube mix 3. Mix Until Fully Dissolved dissolve->mix filter 4. Sterilize with 0.22 µm Filter mix->filter Draw into syringe aliquot 5. Aliquot into Sterile Vials filter->aliquot store_neg20 Store at -20°C (Up to 1 month) aliquot->store_neg20 store_neg80 Store at -80°C (Up to 1 year) aliquot->store_neg80 thaw Thaw Single Aliquot store_neg20->thaw Retrieve for use store_neg80->thaw Retrieve for use dilute Dilute to Working Concentration in Media thaw->dilute

Caption: Workflow for preparing sterile this compound stock solution.

References

Application of Cefotaxime Sodium in Preventing Contamination in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime Sodium is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum bactericidal activity.[1][[“]] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][3][4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[3] this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for preventing and controlling bacterial contamination in mammalian cell cultures.[[“]] However, it is notably ineffective against Pseudomonas aeruginosa. This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, with a focus on preventing bacterial contamination, assessing its potential cytotoxicity, and understanding its interaction with host cells.

Mechanism of Action

This compound's bactericidal effect is a result of its ability to interfere with the synthesis of the bacterial cell wall.

Mechanism of Action of this compound Cefotaxime This compound PBPs Penicillin-Binding Proteins (PBPs) Cefotaxime->PBPs Binds to & Inhibits Synthesis Peptidoglycan Synthesis PBPs->Synthesis Catalyzes Wall Bacterial Cell Wall Synthesis->Wall Builds Lysis Cell Lysis & Death Wall->Lysis Weakened Wall Leads to

Figure 1. Mechanism of this compound's bactericidal action.

Data Presentation

The following tables summarize the available quantitative data regarding the efficacy of this compound against common bacterial contaminants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Contaminants

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)
Staphylococcus aureusPositive0.12 - 8
Staphylococcus epidermidisPositive0.25 - 16
Escherichia coliNegative≤0.03 - 4
Klebsiella pneumoniaeNegative≤0.03 - 4
Enterobacter spp.Negative0.12 - >128
Proteus mirabilisNegative≤0.03 - 0.5
Pseudomonas aeruginosaNegative>64 (Resistant)

Note: MIC values can vary depending on the bacterial strain and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial contaminant.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture of the contaminant

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a sterile solvent (e.g., sterile water or DMSO).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial contaminant overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Cefotaxime Stock Solution Dilutions Create Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate Plate with Bacteria Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe MIC Determine MIC Observe->MIC

Figure 2. Experimental workflow for MIC determination.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol describes how to evaluate the cytotoxic effect of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, CHO, HEK293, Vero, NIH3T3)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a range of this compound concentrations in complete culture medium and replace the existing medium in the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed Mammalian Cells in 96-well plate Treat Treat with Cefotaxime Concentrations Seed->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate Cell Viability & IC50 Measure->Calculate

Figure 3. Experimental workflow for MTT cytotoxicity assay.

Potential Effects on Mammalian Cell Signaling Pathways

While this compound's primary target is the bacterial cell wall, it is important to consider its potential off-target effects on mammalian cells, especially in the context of research where cellular signaling pathways are being investigated. Direct evidence for this compound's impact on key signaling pathways like NF-κB, MAPK, and Akt in the specified mammalian cell lines is limited. However, studies on other cephalosporins provide some insights. For instance, ceftriaxone, another third-generation cephalosporin, has been shown to induce the NF-κB signaling pathway.[1][3] This suggests that this compound could potentially modulate this pathway as well.

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Its activation by an antibiotic could have significant implications for experimental outcomes.

Potential Interaction with NF-κB Pathway Cefotaxime This compound (potential effect) IKK IKK Complex Cefotaxime->IKK May activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Target Gene Expression NFkB->Genes Induces Transcription

References

Application Notes and Protocols for Cefotaxime Sodium in the Selection of Transformed Legume Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime Sodium is a broad-spectrum cephalosporin (B10832234) antibiotic widely utilized in plant tissue culture, particularly during genetic transformation protocols. Its primary function is to eliminate Agrobacterium tumefaciens, the bacterial vector commonly used for gene transfer, following the co-cultivation step. Beyond its bactericidal properties, Cefotaxime has also been observed to have a positive influence on the regeneration and proliferation of various plant species, including several legumes.[1][2][3] This dual functionality makes it a valuable component in developing efficient transformation systems for these economically important crops.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the selection of transformed legume species.

Data Presentation: this compound Concentrations in Legume Transformation

The optimal concentration of this compound can vary depending on the legume species, the explant type, and the specific laboratory conditions. The following tables summarize effective concentrations reported in the literature for controlling Agrobacterium and promoting regeneration.

Legume SpeciesExplant TypeCefotaxime Concentration (mg/L)PurposeReference
Soybean (Glycine max)Somatic Embryos250 (in combination with 250 mg/L Vancomycin)Agrobacterium suppression with minimal phytotoxicity.[4][5][4][5]
Somatic Embryos350 - 500Efficiently suppressed Agrobacterium.[4][5][4][5]
Cotyledonary Node200 (in combination with other antibiotics)Agrobacterium suppression during shoot induction.[6][6]
Half-Seed200 (in combination with other antibiotics)Agrobacterium suppression in liquid wash medium.[7][7]
Chickpea (Cicer arietinum)Shoot Meristem300Decontamination after co-cultivation.[8][8]
Embryo Axis100 - 250Selection of transformed shoots and shoot elongation.[9][9]
Immature Cotyledons250 - 500Agrobacterium suppression during selection cycles.[10][10]
Embryo Axes400Decontamination after co-cultivation.[11][11]
Cotyledonary Node400Agrobacterium suppression during co-cultivation.[12][12]
Subterranean Clover (Trifolium subterraneum)Cotyledons200Agrobacterium elimination and enhanced shoot regeneration.[1][1]
Cotyledons500Significantly increased shoot regeneration.[1][1]
Explants (general)600Initial wash to remove excess Agrobacterium.[1][1]
Pea (Pisum sativum)Not specifiedNot specifiedUsed for washing explants after co-cultivation.[13][13]

Note: The effectiveness of Cefotaxime can be influenced by the Agrobacterium strain, with some strains being more resistant and requiring higher concentrations for complete elimination.[14] It is often recommended to determine the optimal concentration for each specific experimental system.

Experimental Protocols

The following are generalized protocols for the use of this compound in Agrobacterium-mediated transformation of legumes. These should be adapted based on the specific legume species and explant being used.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 100 mg/mL or 250 mg/mL).[2][15]

  • Filter Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[15]

  • Storage: Store the stock solution at -20°C for long-term use. Aqueous solutions are stable for 7-14 days when stored at 2 to 6°C.[2]

Protocol 2: Agrobacterium Elimination and Selection of Transformed Legume Tissue

This protocol outlines the key steps where this compound is applied following co-cultivation with Agrobacterium.

  • Post-Co-cultivation Wash:

    • After the co-cultivation period (typically 2-3 days), transfer the explants from the co-cultivation medium to a sterile flask or beaker.

    • Wash the explants with a sterile liquid medium or sterile distilled water containing this compound.[15] Concentrations for this initial wash can range from 300 to 600 mg/L.[1][8] This step helps to remove the majority of the Agrobacterium.

    • Gently agitate the explants in the wash solution for 5-10 minutes.

    • Remove the wash solution and blot the explants dry on sterile filter paper.

  • Selection and Regeneration Medium:

    • Transfer the washed explants to a solid regeneration or selection medium.

    • This medium should be supplemented with the appropriate concentration of this compound to inhibit the growth of any remaining Agrobacterium. Common concentrations range from 100 to 500 mg/L.[9][10][16]

    • The medium should also contain a selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed cells.

    • Culture the explants under appropriate light and temperature conditions for the specific legume species.

  • Sub-culturing:

    • Subculture the explants to fresh selection and regeneration medium containing this compound every 2-3 weeks.

    • The concentration of Cefotaxime may be gradually reduced in subsequent subcultures as the risk of Agrobacterium overgrowth decreases.[15]

    • Continue sub-culturing until healthy, regenerating shoots are obtained.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of a typical legume transformation protocol incorporating this compound and the general mechanism of its action.

Agrobacterium_Transformation_Workflow cluster_prep Explant Preparation cluster_transformation Transformation cluster_selection Selection & Regeneration cluster_final Plant Development Explant Explant Selection (e.g., Cotyledon, Embryo) Sterilization Surface Sterilization Explant->Sterilization Preculture Pre-culture (Optional) Sterilization->Preculture Infection Infection/ Co-cultivation Preculture->Infection Agro_prep Agrobacterium Culture Preparation Agro_prep->Infection Wash Washing with Cefotaxime Solution Infection->Wash Selection_medium Transfer to Selection Medium (+ Cefotaxime + Selective Agent) Wash->Selection_medium Subculture Sub-culturing Selection_medium->Subculture Regeneration Shoot Regeneration Subculture->Regeneration Rooting Rooting of Shoots Regeneration->Rooting Acclimatization Acclimatization Rooting->Acclimatization

Caption: Workflow for Agrobacterium-mediated legume transformation using Cefotaxime.

Cefotaxime_Action cluster_agrobacterium Agrobacterium Cell cluster_plant Plant Cell Agro_cell Agrobacterium Cell_wall Cell Wall Synthesis Agro_cell->Cell_wall Plant_cell Transformed Plant Cell Regeneration Regeneration & Shoot Proliferation Plant_cell->Regeneration Cefotaxime Cefotaxime Sodium Cefotaxime->Cell_wall Inhibits Cefotaxime->Regeneration Promotes

Caption: Dual role of Cefotaxime in transformation: inhibiting bacteria and promoting regeneration.

References

Application Notes and Protocols for the Elimination of Mycoplasma Contamination in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplasma contamination is a pervasive and often insidious problem in primary cell cultures, capable of altering cellular physiology, metabolism, and growth characteristics, thereby compromising the validity of experimental results. These application notes provide a comprehensive guide to the effective elimination of mycoplasma contamination. Crucially, this document clarifies the ineffectiveness of certain antibiotics, such as Cefotaxime (B1668864) Sodium, and details protocols for recommended, effective anti-mycoplasma agents. The information presented herein is intended to equip researchers with the knowledge to effectively diagnose, treat, and prevent mycoplasma contamination, ensuring the integrity and reproducibility of their research.

Introduction to Mycoplasma Contamination

Mycoplasmas are the smallest self-replicating bacteria and belong to the class Mollicutes. A defining characteristic of mycoplasmas is the complete lack of a peptidoglycan cell wall, which renders them resistant to beta-lactam antibiotics like penicillins and cephalosporins that target cell wall synthesis.[1][2][3] Their small size (0.2-0.8 µm) allows them to pass through standard 0.22 µm filters, and their presence is often difficult to detect as they do not typically cause the turbidity characteristic of other bacterial or fungal contaminations.

The effects of mycoplasma contamination on primary cell cultures are varied and can be profound, including:

  • Alterations in cell growth and morphology

  • Induction of chromosomal aberrations

  • Changes in gene expression and protein synthesis

  • Disruption of cellular metabolism

Given these significant impacts, routine testing and effective elimination strategies are critical for maintaining high-quality cell cultures.

The Ineffectiveness of Cefotaxime Sodium Against Mycoplasma

This compound is a third-generation cephalosporin, a class of beta-lactam antibiotics.[4][5] The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan assembly.[6][7][8][9] This inhibition leads to a compromised cell wall and subsequent bacterial lysis.

However, as mycoplasmas inherently lack a cell wall, the target of this compound's action is absent.[1][10][11] Therefore, this compound and other beta-lactam antibiotics are ineffective for the treatment of mycoplasma contamination.[3][12] While this compound can be valuable in cell culture to prevent contamination by other common Gram-positive and Gram-negative bacteria that possess a cell wall, it should not be used with the expectation of eliminating mycoplasma.

Recommended Antibiotics for Mycoplasma Elimination

Effective treatment of mycoplasma contamination relies on antibiotics that target cellular processes other than cell wall synthesis. The most commonly used and effective classes of antibiotics include fluoroquinolones, tetracyclines, and macrolides.[13][14] These agents act by inhibiting essential processes such as DNA replication and protein synthesis.

This document will focus on protocols for three widely used and effective treatments:

  • Ciprofloxacin (B1669076): A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes crucial for mycoplasma DNA replication.[15][16]

  • BM-Cyclin: A combination therapy using a pleuromutilin (B8085454) (tiamulin) and a tetracycline (B611298) (minocycline), which both inhibit protein synthesis by targeting the bacterial ribosome.[13][15]

  • Plasmocin™: A proprietary combination of a macrolide and a fluoroquinolone, providing two different mechanisms of action against mycoplasma.[13][14]

Data Presentation: Efficacy and Treatment Parameters

The following tables summarize quantitative data for the recommended anti-mycoplasma treatments.

Table 1: Comparison of Recommended Anti-Mycoplasma Agents

Antibiotic/AgentClassMechanism of ActionRecommended ConcentrationTreatment DurationReported Cure Rate
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV10 µg/mL14 days~75-77%[17][18]
BM-Cyclin Pleuromutilin + TetracyclineInhibits protein synthesis10 µg/mL (Tiamulin) / 5 µg/mL (Minocycline)21 days (3 cycles)~84-87%[17][18]
Plasmocin™ Macrolide + FluoroquinoloneInhibits protein synthesis and DNA replication25 µg/mL14 daysHigh, with low incidence of resistance[19][20][21]

Table 2: Cytotoxicity and Resistance Profile

Antibiotic/AgentPotential for Cytotoxicity in Primary CellsReported Resistance
Ciprofloxacin Low at recommended concentrations, but can occur.[17][18]Observed in some cases (e.g., M. arginini, M. orale).[17]
BM-Cyclin Can be cytotoxic to some cell lines.[17][18]Low, but has been reported.[18]
Plasmocin™ Generally low, but some cell lines may show sensitivity.[21]Very low, due to the dual mechanism of action.[20][21]

Experimental Protocols

6.1 Mycoplasma Detection

Prior to and after treatment, it is essential to test for mycoplasma using a reliable method. It is recommended to use at least two different detection methods to confirm a contamination or its successful elimination.

Protocol 6.1.1: PCR-Based Mycoplasma Detection

  • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 48-72 hours without a media change.

  • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a new microcentrifuge tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.

  • Carefully aspirate and discard the supernatant, leaving the pellet.

  • Extract mycoplasmal DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Perform PCR using primers specific for the 16S rRNA gene of mycoplasma. Several commercial kits are available for this purpose.

  • Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Protocol 6.1.2: DAPI Staining (Indirect Method)

  • Seed a mycoplasma-free indicator cell line (e.g., Vero cells) onto a sterile coverslip in a petri dish.

  • Allow the indicator cells to attach and grow for 24 hours.

  • Inoculate the indicator cells with 1 mL of the supernatant from the test primary cell culture.

  • Incubate for 3-5 days.

  • Aspirate the medium and wash the coverslip twice with sterile phosphate-buffered saline (PBS).

  • Fix the cells with a 1:1 mixture of methanol (B129727) and acetic acid for 10 minutes.

  • Aspirate the fixative and allow the coverslip to air dry.

  • Stain the cells with a DAPI solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Wash the coverslip three times with PBS.

  • Mount the coverslip onto a microscope slide with a drop of mounting medium.

  • Examine the slide under a fluorescence microscope. Mycoplasma contamination is indicated by the presence of small, fluorescent flecks in the cytoplasm or surrounding the nuclei of the indicator cells.

6.2 Mycoplasma Elimination Protocols

Important Pre-Treatment Considerations:

  • Always handle contaminated cultures in a separate biological safety cabinet and incubator to prevent cross-contamination.

  • Thaw a backup vial of the contaminated primary cells, if available, and keep it untreated as a control.

  • Reduce the serum concentration in the culture medium to 5-10% during treatment, as serum can interfere with the activity of some antibiotics.

Protocol 6.2.1: Ciprofloxacin Treatment

  • Preparation of Ciprofloxacin Stock Solution (10 mg/mL):

    • Dissolve 100 mg of ciprofloxacin hydrochloride in 10 mL of sterile, nuclease-free water. Gentle warming may be necessary.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Aliquot and store at -20°C.

  • Treatment Procedure:

    • Culture the contaminated primary cells in their standard medium.

    • Add the ciprofloxacin stock solution to the culture medium to a final concentration of 10 µg/mL.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

    • Replace the medium with fresh, ciprofloxacin-containing medium every 2-3 days.

    • Continue the treatment for a total of 14 days.[16][22]

  • Post-Treatment:

    • After 14 days, culture the cells in antibiotic-free medium for at least two weeks.

    • Test for mycoplasma using two different detection methods (e.g., PCR and DAPI staining) to confirm elimination.

Protocol 6.2.2: BM-Cyclin Treatment

  • Preparation of BM-Cyclin Stock Solutions:

    • BM-Cyclin is supplied as two separate lyophilized components: BM-Cyclin 1 (tiamulin) and BM-Cyclin 2 (minocycline).

    • Reconstitute each vial with 10 mL of sterile, nuclease-free water to obtain stock solutions of 2.5 mg/mL for BM-Cyclin 1 and 1.25 mg/mL for BM-Cyclin 2.

    • Aliquot and store at -20°C.

  • Treatment Procedure (3 Cycles):

    • Cycle 1:

      • Treat the cells with BM-Cyclin 1 at a final concentration of 10 µg/mL for 3 days.

      • Remove the medium and treat with BM-Cyclin 2 at a final concentration of 5 µg/mL for 4 days.

    • Cycles 2 and 3:

      • Repeat the 7-day treatment cycle (3 days with BM-Cyclin 1, 4 days with BM-Cyclin 2) two more times for a total treatment duration of 21 days.[13][15]

  • Post-Treatment:

    • After 21 days, culture the cells in antibiotic-free medium for at least two weeks.

    • Confirm mycoplasma elimination using two different detection methods.

Protocol 6.2.3: Plasmocin™ Treatment

  • Preparation of Treatment Medium:

    • Plasmocin™ is typically supplied as a 25 mg/mL stock solution.

    • Dilute the stock solution 1:1000 in the cell culture medium to achieve a final concentration of 25 µg/mL.

  • Treatment Procedure:

    • Culture the contaminated cells in the Plasmocin™-containing medium.

    • Incubate under normal growth conditions.

    • Replace the medium with fresh, Plasmocin™-containing medium every 3-4 days.

    • Continue the treatment for a total of 14 days.[19][20][21]

  • Post-Treatment:

    • Following the 14-day treatment, culture the cells in antibiotic-free medium for a minimum of two weeks.

    • Verify the absence of mycoplasma using two reliable detection methods.

Mandatory Visualizations

Mycoplasma_Contamination_Workflow cluster_prevention Prevention cluster_detection Detection cluster_action Action cluster_post_treatment Post-Treatment Aseptic_Technique Strict Aseptic Technique Contamination_Suspected Contamination Suspected Quarantine Quarantine New Cell Lines Regular_Testing Regular Mycoplasma Testing PCR_Test PCR-Based Detection Contamination_Suspected->PCR_Test DAPI_Staining DAPI Staining Contamination_Suspected->DAPI_Staining Positive_Result Positive Result PCR_Test->Positive_Result Negative_Result Negative Result PCR_Test->Negative_Result Negative DAPI_Staining->Positive_Result DAPI_Staining->Negative_Result Negative Isolate_Culture Isolate Contaminated Culture Positive_Result->Isolate_Culture Treatment Antibiotic Treatment Isolate_Culture->Treatment Recovery Culture in Antibiotic- Free Medium (2 weeks) Treatment->Recovery Verification Verification Testing (PCR & DAPI) Recovery->Verification Verification->Treatment Confirmed Positive Clean_Culture Mycoplasma-Free Culture Verification->Clean_Culture Confirmed Negative

Caption: Workflow for the detection and elimination of mycoplasma contamination.

Ineffectiveness_of_Cefotaxime Cefotaxime This compound (Beta-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to No_Cell_Wall Lacks Cell Wall and PBPs Cefotaxime->No_Cell_Wall Ineffective due to absence of target Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Bacterial Lysis and Death Cell_Wall->Lysis Disruption leads to Mycoplasma Mycoplasma Mycoplasma->No_Cell_Wall is characterized by

Caption: Mechanism of Cefotaxime and its ineffectiveness against mycoplasma.

Effective_Antibiotic_Mechanisms cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_tetracyclines_macrolides Tetracyclines & Macrolides (e.g., BM-Cyclin) Mycoplasma Mycoplasma Cell DNA_Rep DNA Replication Mycoplasma->DNA_Rep Protein_Synth Protein Synthesis Mycoplasma->Protein_Synth Fluoro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoro->DNA_Gyrase Inhibits DNA_Gyrase->DNA_Rep Essential for DNA_Rep->Mycoplasma Blocked TetraMacro BM-Cyclin Ribosome Ribosome TetraMacro->Ribosome Inhibits Ribosome->Protein_Synth Site of Protein_Synth->Mycoplasma Blocked

Caption: Mechanisms of action for effective anti-mycoplasma antibiotics.

References

Quantitative Analysis of Cefotaxime Sodium Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime (B1668864) Sodium is a third-generation cephalosporin (B10832234) antibiotic widely used to treat a variety of bacterial infections. Accurate and precise quantification of Cefotaxime Sodium in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are based on established and validated procedures, ensuring reliability and reproducibility of results.

Principle of the Method

The analytical method is based on RP-HPLC, a chromatographic technique that separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This compound is separated from potential impurities and matrix components on a C8 or C18 analytical column. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength, where the response is proportional to the concentration of the drug.

Experimental Protocols

Materials and Reagents
Instrumentation

A standard HPLC system equipped with:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis Detector

Chromatographic Conditions

Several validated methods are available for the analysis of this compound. The selection of a specific method may depend on the sample matrix and available resources. The following tables summarize the key parameters of three distinct, validated HPLC methods.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm)[1][2][3]Agilent (Zorbax) C18 (250 mm x 4.6 mm, 5.0 µm)[4]Venusil XBP C8 (250 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase Ammonium Acetate Buffer (pH 6.8) : Acetonitrile (85:15 v/v)[1][2][3]Phosphate Buffer (pH 7.4) : Methanol (70:30 v/v)[4]Ammonium Acetate (pH 6.1) : Acetonitrile (85:15 v/v)[5][6]
Flow Rate 0.8 mL/min[1][2][3]1.2 mL/min[4]0.8 mL/min[5][6]
Detection Wavelength 252 nm[1][2][3]234 nm[4]235 nm[5][6]
Injection Volume 20 µL20 µL[4]20 µL[5][6]
Column Temperature Ambient25°C[4]Ambient
Retention Time ~5.47 min[2]~6.25 min[4]Not Specified
Preparation of Solutions

3.4.1. Mobile Phase Preparation

  • Method 1: Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 6.8 with glacial acetic acid. Mix with acetonitrile in the specified ratio.

  • Method 2: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 7.4 with orthophosphoric acid. Mix with methanol in the specified ratio.

  • Method 3: Prepare an ammonium acetate buffer and adjust the pH to 6.1 with glacial acetic acid. Mix with acetonitrile in the specified ratio.[5][6]

Before use, filter the mobile phase through a 0.45 µm membrane filter and degas.

3.4.2. Standard Stock Solution Preparation

Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

3.4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-70 µg/mL for Method 1).[1][2][3]

Sample Preparation

3.5.1. Pharmaceutical Formulations (e.g., Injections)

Accurately weigh the contents of the this compound injection and dissolve it in a suitable volume of the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.5.2. Biological Samples (Plasma/Serum) - Protein Precipitation

  • To 200 µL of plasma or serum sample, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and inject it into the HPLC system.

3.5.3. Biological Samples (Plasma/Serum) - Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Mix 200 µL of serum with a buffer (e.g., 0.01 M sodium acetate, pH 5.8) and load the mixture onto the conditioned cartridge.[4]

  • Wash the cartridge with the buffer to remove interferences.[4]

  • Elute the this compound with a suitable solvent (e.g., methanol-acetate buffer mixture).[4]

  • Inject the eluate into the HPLC system.

3.5.4. Biological Samples (Urine) - Online SPE

For a more automated approach, an online SPE method can be employed using a weak anion exchange monolithic column to trap this compound from urine samples before chromatographic separation.[7]

Method Validation Data

The following tables summarize the validation parameters for the referenced HPLC methods, demonstrating their suitability for the quantitative analysis of this compound.

Table 2: Linearity and Range

MethodLinearity RangeCorrelation Coefficient (r²)
Method 1 10 - 70 µg/mL[1][2][3]0.9976[2]
Method 2 Not Specified0.999[4]
Method 3 Not SpecifiedNot Specified
Alternative Method 0.01 - 0.07 µg/mL[8]0.9995[8]

Table 3: Accuracy (% Recovery)

MethodConcentration LevelMean Recovery (%)
Method 1 Multiple Levels97 - 102%[1][2][3]
Method 2 Not SpecifiedHigh Recovery[4]
Alternative Method Three Levels99.30%

Table 4: Precision (% RSD)

MethodType% RSD
Method 1 Intraday & Interday< 2%[1]
Method 2 Within-day & Day-to-day< 3.0% & < 4.1% respectively[4]
Alternative Method Repeatability & Intermediate Precision0.38% & 0.85% respectively

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

MethodLODLOQ
Method 1 0.3 µg/mL[1][2][3]0.6 µg/mL[1][2][3]
Method 2 0.100 µg/mL[4]0.314 µg/mL[4]
Alternative Method 1.8 ng/mL[8]5.8 ng/mL[8]

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. The system suitability parameters should be within the acceptance criteria.

Table 6: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) of replicate injections < 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Prepare Sample Solutions (Pharmaceutical or Biological) prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection integration Peak Integration & Area Measurement detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: Overall workflow for the quantitative analysis of this compound by HPLC.

Sample_Prep_Comparison cluster_pharma Pharmaceutical Formulation cluster_bio Biological Fluid (Plasma/Urine) sample Sample Matrix pharma_prep Dilution with Mobile Phase sample->pharma_prep protein_precip Protein Precipitation sample->protein_precip spe Solid-Phase Extraction (SPE) sample->spe final_sample Sample for HPLC Injection pharma_prep->final_sample protein_precip->final_sample spe->final_sample

Caption: Comparison of sample preparation methods for different matrices.

References

Application Note: Determination of Cefotaxime Sodium Concentration using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime Sodium is a third-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note provides a detailed protocol for the determination of this compound concentration using a simple, rapid, and cost-effective UV-visible spectrophotometric method. The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law.

Data Summary

The quantitative parameters for the UV spectrophotometric analysis of this compound can vary depending on the solvent used. Distilled water is a commonly recommended solvent due to the good solubility and stability of this compound.[1]

ParameterValueSolventReference
Wavelength of Maximum Absorbance (λmax) 227 nmDistilled Water[1][2]
238 nm0.1N NaOH[3]
260 nmMethanol and Water[4][5]
Linearity Range 5–30 µg/mLDistilled Water[1][2]
5-30 µg/mL0.1N NaOH[3]
10–30 µg/mLMethanol and Water[4][5]
Correlation Coefficient (R²) > 0.995Distilled Water[1][2]
0.9980.1N NaOH[3]
0.9995Methanol and Water[4][5]

Experimental Protocol

This protocol is based on the use of distilled water as the solvent.

Materials and Reagents
  • This compound reference standard

  • Distilled water (analytical grade)

  • Methanol (analytical grade, if using the alternative solvent system)

  • Sodium Hydroxide (NaOH, analytical grade, if using the alternative solvent system)

  • Calibrated borosilicate glassware (volumetric flasks, pipettes)

Instrumentation
  • A calibrated UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

Preparation of Solutions

3.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of distilled water.

  • Make up the volume to 100 mL with distilled water and mix thoroughly.

3.2. Preparation of Working Standard Solutions

  • From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.

  • Dilute with distilled water to obtain final concentrations within the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).

3.3. Preparation of Sample Solution

  • For bulk drug: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described in section 3.1.

  • For pharmaceutical formulations (e.g., vials for injection): Reconstitute the vial with a known volume of distilled water. Further dilute an aliquot of this solution with distilled water to obtain a final concentration within the established linearity range.[6]

  • Filter the final sample solution through a 0.45 µm syringe filter if necessary to remove any particulate matter.

Measurement Procedure
  • Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.

  • Use distilled water as the blank to zero the instrument.

  • Record the UV spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax). The expected λmax in distilled water is approximately 227 nm.[1][2]

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of the blank, all working standard solutions, and the sample solution(s).

Data Analysis

5.1. Construction of the Calibration Curve

  • Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. The R² value should be close to 1 (typically >0.995) to demonstrate good linearity.[1][2]

5.2. Calculation of this compound Concentration in the Sample

  • The concentration of this compound in the sample solution can be calculated from the linear regression equation:

    Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope

  • Account for any dilution factors used during the sample preparation to determine the concentration in the original sample.

Method Validation

As per the International Council for Harmonisation (ICH) guidelines, the analytical method should be validated for the following parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[1][2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Standard Stock Solution (100 µg/mL) working Prepare Working Standard Solutions (5-30 µg/mL) stock->working scan Scan for λmax (200-400 nm) working->scan sample Prepare Sample Solution measure Measure Absorbance at λmax sample->measure scan->measure calibration Construct Calibration Curve measure->calibration calculate Calculate Sample Concentration calibration->calculate end End calculate->end start Start start->stock start->sample

Caption: Workflow for this compound concentration determination.

References

Application Notes and Protocols for the Combined Use of Cefotaxime Sodium and Kanamycin in Plant Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Cefotaxime (B1668864) Sodium in conjunction with kanamycin (B1662678) for the selection of transformed plant tissues in Agrobacterium-mediated transformation protocols. This combination is critical for eliminating Agrobacterium post-transformation and selecting for successfully transformed plant cells harboring the kanamycin resistance gene (nptII).

Introduction

Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing foreign genes into plants. A crucial step in this process is the elimination of the Agrobacterium after co-cultivation and the selection of the small population of successfully transformed plant cells. Cefotaxime Sodium is a broad-spectrum cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including Agrobacterium tumefaciens. It functions by inhibiting the synthesis of the bacterial cell wall.[1] Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes and in eukaryotic organelles like chloroplasts.[2] In plant transformation, a kanamycin resistance gene, typically neomycin phosphotransferase II (nptII), is co-transferred with the gene of interest. This enzyme inactivates kanamycin through phosphorylation, allowing transformed plant cells to survive and regenerate in the presence of kanamycin, while non-transformed cells perish.[2]

The combined use of Cefotaxime and kanamycin allows for the simultaneous elimination of Agrobacterium and selection of transgenic plant cells. However, the optimal concentrations of these antibiotics can vary significantly depending on the plant species, explant type, and tissue culture conditions. High concentrations of Cefotaxime, while effective against bacteria, can sometimes negatively impact plant regeneration. Conversely, some studies have shown that Cefotaxime can have a stimulatory effect on somatic embryogenesis and shoot regeneration in certain plant species.[3][4] Therefore, optimizing the concentrations of both antibiotics is critical for successful plant transformation.

Data Presentation: Recommended Concentrations

The following tables summarize the effective concentrations of this compound and kanamycin used for plant selection in various species, as reported in scientific literature. It is crucial to perform a sensitivity test for your specific plant species and explant to determine the optimal concentrations.

Table 1: Effective Concentrations of this compound for Agrobacterium Elimination and Plant Regeneration

Plant SpeciesExplant TypeCefotaxime Conc. (mg/L)PurposeReference(s)
Apple (Malus domestica)Leaf100-500Agrobacterium elimination, Regeneration enhancement[3]
Tomato (Solanum lycopersicum)Cotyledon, Stem400Agrobacterium elimination[5]
Sugarcane (Saccharum officinarum)Spindle500Somatic embryogenesis and shoot regeneration[4]
Banana (Musa acuminata)Shoots400-500Shoot multiplication and elongation[1]
Greengram (Vigna radiata)Cotyledonary node250Agrobacterium elimination[6]
Subterranean Clover (Trifolium subterraneum)Cotyledon200Agrobacterium elimination, Shoot regeneration enhancement[7]

Table 2: Effective Concentrations of Kanamycin for Selection of Transformed Tissues

Plant SpeciesExplant TypeKanamycin Conc. (mg/L)ObservationsReference(s)
Apple (Malus domestica)Leaf5-8Callus induction and shoot regeneration from transformed tissue[3]
Tomato (Solanum lycopersicum)Cotyledon50Inhibition of non-transformed callus and shoot regeneration[5]
Tomato (Solanum lycopersicum)Stem60Inhibition of non-transformed callus and shoot regeneration[5]
Greengram (Vigna radiata)Cotyledonary node100Selection of transformed cells[6]
Subterranean Clover (Trifolium subterraneum)Cotyledon100Selection of transformed explants[7]
Centella asiaticaNodal cultures~37 (80 µM/L)Maximum shoot regeneration in transformed tissue[8]
Sorghum (Sorghum bicolor)Shoot meristem50Optimum for selection of transgenic explants

Table 3: Combined Use of Cefotaxime and Kanamycin in Plant Selection Media

Plant SpeciesExplant TypeCefotaxime Conc. (mg/L)Kanamycin Conc. (mg/L)StageReference(s)
Greengram (Vigna radiata)Cotyledonary node250100Regeneration/Selection[6]
Populus hybridsLeaf, Stem50050Initial Selection (dark)[9]
Populus hybridsLeaf, StemNot specified100Shoot Regeneration[9]
Subterranean Clover (Trifolium subterraneum)Cotyledon200100Selection[7]
Apple (Malus domestica)Leaf500 (initially), reduced to 200Omitted initiallyAgrobacterium elimination, then selection[3]

Experimental Protocols

This section provides a generalized protocol for Agrobacterium-mediated transformation using a Cefotaxime and kanamycin selection strategy. It is essential to optimize these steps for your specific plant system.

Materials
  • Plant explants (e.g., leaf discs, cotyledons, stems)

  • Agrobacterium tumefaciens strain carrying a binary vector with the gene of interest and the nptII selectable marker gene.

  • Co-cultivation medium (e.g., MS medium with appropriate hormones)

  • Washing medium (liquid culture medium)

  • Selection medium (Co-cultivation medium supplemented with Cefotaxime and Kanamycin)

  • Regeneration medium (Selection medium with adjusted hormone concentrations to promote shoot/embryo development)

  • Rooting medium (e.g., half-strength MS medium with rooting hormones)

  • This compound stock solution (e.g., 250 mg/mL in sterile water, filter-sterilized)

  • Kanamycin sulfate (B86663) stock solution (e.g., 50 mg/mL in sterile water, filter-sterilized)

Methodology
  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of the Agrobacterium strain into appropriate liquid medium (e.g., LB) containing antibiotics for plasmid selection.

    • Grow the culture overnight at 28°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

    • Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium to the desired density (e.g., OD600 ≈ 0.4-0.6).

  • Explant Preparation and Inoculation:

    • Prepare explants from healthy, sterile plant material.

    • Immerse the explants in the Agrobacterium suspension for a specific duration (e.g., 15-30 minutes).

  • Co-cultivation:

    • Blot the inoculated explants on sterile filter paper to remove excess bacteria.

    • Place the explants on solid co-cultivation medium.

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Washing and Selection:

    • After co-cultivation, wash the explants thoroughly with sterile liquid medium containing a high concentration of Cefotaxime (e.g., 250-500 mg/L) to remove excess Agrobacterium.[6]

    • Transfer the washed explants to a selection medium containing the predetermined optimal concentrations of both Cefotaxime and kanamycin.

  • Regeneration and Subculture:

    • Culture the explants on the selection medium, subculturing to fresh medium every 2-3 weeks.

    • During subculture, it may be beneficial to gradually reduce the concentration of Cefotaxime in later stages to improve regeneration, as high concentrations can sometimes be phytotoxic.[3]

    • Monitor the cultures for the development of resistant calli or shoots, while non-transformed tissues will typically bleach and die.

  • Rooting and Acclimatization:

    • Excise well-developed, kanamycin-resistant shoots and transfer them to a rooting medium, which may or may not contain a lower concentration of kanamycin to maintain selective pressure.

    • Once a healthy root system has developed, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of Agrobacterium-mediated plant transformation with Cefotaxime and kanamycin selection.

experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection & Regeneration cluster_final Plant Development agrobacterium Agrobacterium Culture inoculation Inoculation agrobacterium->inoculation explants Explant Preparation explants->inoculation cocultivation Co-cultivation inoculation->cocultivation washing Washing (Cefotaxime) cocultivation->washing selection Selection Medium (Cefotaxime + Kanamycin) washing->selection regeneration Regeneration selection->regeneration Subculture rooting Rooting regeneration->rooting acclimatization Acclimatization rooting->acclimatization transgenic_plant Transgenic Plant acclimatization->transgenic_plant

Caption: Agrobacterium-mediated transformation workflow.

Mechanism of Action

This diagram illustrates the roles of Cefotaxime and Kanamycin in the selection process.

mechanism_of_action cluster_agrobacterium Agrobacterium cluster_plant_cell Plant Cell cluster_outcome Outcome agro Agrobacterium tumefaciens agro_death Agrobacterium Elimination cefotaxime Cefotaxime cefotaxime->agro Inhibits cell wall synthesis non_transformed Non-transformed Cell non_transformed_death Cell Death transformed Transformed Cell (with nptII gene) nptII NPTII Enzyme transformed->nptII Expresses transformed_survival Cell Survival & Regeneration kanamycin Kanamycin kanamycin->non_transformed Inhibits protein synthesis kanamycin->transformed nptII->kanamycin Inactivates

Caption: Antibiotic mechanism in plant selection.

Troubleshooting and Considerations

  • Phytotoxicity: High concentrations of either Cefotaxime or kanamycin can be detrimental to plant tissue regeneration.[3] If regeneration is poor, consider reducing the concentration of one or both antibiotics. A dose-response curve should be established for your specific plant system.

  • Agrobacterium Overgrowth: If bacterial contamination persists, the concentration of Cefotaxime may need to be increased, or the washing step may need to be more rigorous.

  • Escapes (Non-transformed Regenerants): If non-transformed plants are regenerating on the selection medium, the kanamycin concentration may be too low. Ensure that the selection pressure is sufficient to inhibit the growth of untransformed cells.

  • Delayed Selection: In some sensitive plant systems, a delay period on a medium with Cefotaxime only, before introducing kanamycin, can allow the transformed cells to recover and start expressing the resistance gene, leading to higher transformation efficiencies.[3]

  • Genotype Dependence: The response to both antibiotics and the regeneration capacity can be highly genotype-dependent. Protocols should be optimized for each new cultivar or variety.

By carefully optimizing the concentrations of this compound and kanamycin, researchers can effectively eliminate Agrobacterium and select for transformed plant tissues, leading to the successful generation of transgenic plants.

References

Protocol for eliminating Agrobacterium from tomato explants using Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Eliminating Agrobacterium from Tomato Explants using Cefotaxime Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of genetic engineering in tomato (Solanum lycopersicum). Following the successful transfer of T-DNA into the plant genome during co-cultivation, the complete elimination of the bacteria is a critical subsequent step. Persistent Agrobacterium can lead to contamination of tissue cultures, overgrowth that competes with plant tissue for nutrients, and potential interference with normal plant development and regeneration, ultimately confounding experimental results.

This compound is a broad-spectrum cephalosporin (B10832234) antibiotic widely used to eliminate Agrobacterium from explants post-transformation. It functions by inhibiting the synthesis of the bacterial cell wall's peptidoglycan layer, leading to cell lysis. While effective against Agrobacterium, high concentrations of Cefotaxime can be phytotoxic, negatively impacting callus induction and shoot regeneration in tomato. Therefore, optimizing the concentration is crucial to balance effective bacterial elimination with minimal harm to the regenerating plant tissues. These notes provide a comprehensive protocol for the use of this compound in tomato transformation.

Data Presentation: this compound Efficacy and Phytotoxicity

The following tables summarize the quantitative effects of this compound on Agrobacterium growth and tomato explant regeneration.

Table 1: Effect of this compound on Agrobacterium tumefaciens Growth

Cefotaxime Conc. (mg/L)ObservationReference Snippets
200Inhibitory effect observed, but some bacterial growth may persist.[1]
300Reduced percentage of colony formation (e.g., 12% after 2 days), but growth can occur.[1][2]
400Complete inhibition of bacterial growth observed for up to two weeks.[1][2][3]
500Complete inhibition of bacterial growth; effective for eliminating overgrowth.[1][2][4]

Table 2: Effect of this compound on Tomato Explant Regeneration

Cefotaxime Conc. (mg/L)Effect on Tomato RegenerationReference Snippets
100 - 200Can enhance or stimulate bud formation and regeneration rates, comparable to control.[4][5]
300 - 400Significantly decreases callus induction and shoot regeneration; may cause chlorosis and reduced number of shoots per explant.[1][2][3]
500Severe reduction in explant regeneration (e.g., as low as 5%); may inhibit shoot induction.[4]
> 500Often highly inhibitory to callus formation and regeneration.[4][6]

Note: The phytotoxicity of Cefotaxime can be cultivar-dependent. It is also reported that replacing FeEDTA with FeEDDHA in the culture medium can help reduce negative effects like chlorosis at higher Cefotaxime concentrations[2].

Experimental Protocols

This section details the step-by-step methodology for preparing explants, co-cultivation with Agrobacterium, and subsequent elimination using this compound.

Protocol 1: Tomato Explant Preparation
  • Seed Sterilization:

    • Place seeds of the desired tomato cultivar in a sterile tube or flask.

    • Rinse the seeds with 70% (v/v) ethanol (B145695) for 1 minute with gentle swirling[2].

    • Decant the ethanol and immerse the seeds in a 4% sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 7-10 minutes[7][8].

    • Rinse the seeds 3-5 times with sterile distilled water to remove all traces of the sterilizing agents.

  • Seed Germination:

    • Blot the sterilized seeds dry on sterile filter paper.

    • Aseptically place the seeds onto a germination medium, such as half-strength Murashige and Skoog (MS) medium[7][8].

    • Incubate the plates in the dark for 72 hours, followed by a 16-hour photoperiod for germination[7].

  • Explant Excision:

    • Use seedlings that are 10-12 days old for explant preparation[8].

    • Aseptically excise cotyledons or hypocotyl segments (approx. 1.0 cm).

    • Pre-culture the explants on a suitable pre-culture medium for 1-2 days before Agrobacterium infection[7].

Protocol 2: Agrobacterium Inoculation and Co-cultivation
  • Bacterial Culture Preparation:

    • Inoculate a single colony of your Agrobacterium tumefaciens strain (e.g., LBA4404) harboring the binary vector into liquid LB or YEB medium with appropriate antibiotics.

    • Grow the culture overnight at 28°C with shaking (180 rpm).

    • Harvest the bacteria by centrifugation and resuspend the pellet in a liquid MS-based infection medium to an optical density (OD₆₀₀) of 0.4 - 1.0[7][9]. Add acetosyringone (B1664989) (e.g., 100 µM) to the suspension to induce virulence genes[7].

  • Infection:

    • Submerge the pre-cultured explants in the Agrobacterium suspension for 10-30 minutes with occasional gentle agitation[7][9].

  • Co-cultivation:

    • After infection, blot the explants on sterile filter paper to remove excess bacteria[7].

    • Transfer the explants to a solid co-cultivation medium.

    • Incubate the plates in the dark at 25°C for 2-3 days[7][9].

Protocol 3: Elimination of Agrobacterium using this compound
  • Washing Step:

    • After the co-cultivation period, transfer the explants into a sterile flask containing liquid MS medium supplemented with 400-500 mg/L this compound[8][10].

    • Wash the explants by gentle shaking for 10-20 minutes to remove the majority of the bacteria[10].

    • Blot the explants dry on sterile filter paper.

  • Selection and Regeneration - Initial Phase:

    • Transfer the washed explants to a solid shoot induction medium (e.g., MS medium with appropriate plant growth regulators, a selection agent like Kanamycin, and 400-500 mg/L this compound)[1][8]. The high initial concentration is critical for suppressing bacterial growth effectively[1][2].

    • Culture the explants at 25°C under a 16-hour photoperiod.

  • Subculturing and Cefotaxime Reduction:

    • After 10-14 days, transfer the explants to fresh medium.

    • For subsequent subcultures (every 2-3 weeks), it is often beneficial to gradually reduce the this compound concentration to 200-250 mg/L[10][11]. This reduction minimizes the phytotoxic effects on developing shoots while still preventing residual bacterial growth[5][11].

    • Continue subculturing until healthy, transgenic shoots are well-developed and ready for rooting.

  • Rooting Phase:

    • Excise well-developed shoots and transfer them to a rooting medium. This medium may contain a lower concentration of Cefotaxime (e.g., 100 mg/L) or none at all, depending on whether any bacterial contamination is observed[12].

Visualizations

experimental_workflow seed 1. Seed Sterilization & Germination explant 2. Explant Excision (Cotyledons/Hypocotyls) seed->explant preculture 3. Pre-culture (1-2 Days) explant->preculture infection 4. Agrobacterium Infection preculture->infection cocultivation 5. Co-cultivation (2-3 Days in Dark) infection->cocultivation wash 6. Washing Step (Liquid Medium + 400-500 mg/L Cefotaxime) cocultivation->wash selection 7. Selection & Regeneration (Solid Medium + 400-500 mg/L Cefotaxime) wash->selection subculture 8. Subculture & Cefotaxime Reduction (Medium + 200-250 mg/L Cefotaxime) selection->subculture Repeat every 2-3 weeks subculture->subculture rooting 9. Rooting of Shoots subculture->rooting acclimatization 10. Acclimatization rooting->acclimatization

Caption: Experimental workflow for Agrobacterium-mediated transformation of tomato.

logical_relationships Agrobacterium Elimination Strategy start Post Co-cultivation Explants wash Wash in Liquid Medium with high Cefotaxime (400-500 mg/L) start->wash transfer Transfer to Solid Medium with high Cefotaxime (400-500 mg/L) wash->transfer check Observe for Bacterial Growth & Plant Regeneration transfer->check subculture_high Subculture on high Cefotaxime medium check->subculture_high Growth Observed subculture_low Subculture on reduced Cefotaxime medium (200-250 mg/L) check->subculture_low No Growth, Regeneration OK subculture_high->check end Proceed to Rooting subculture_low->end

Caption: Logical relationships in the Cefotaxime-based elimination protocol.

cefotaxime_action cluster_0 Agrobacterium Cell cefotaxime Cefotaxime (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs - Transpeptidases) cefotaxime->pbp Binds to & Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Wall Weakening & Cell Lysis pbp->lysis Inhibition leads to cellwall Stable Cell Wall Synthesis crosslinking->cellwall Leads to

Caption: Conceptual pathway of Cefotaxime action on Agrobacterium.

References

Troubleshooting & Optimization

Cefotaxime Sodium Phytotoxicity in Plant Tissue Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cefotaxime (B1668864) Sodium in plant tissue culture.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question 1: My explants are turning brown and necrotic after adding Cefotaxime Sodium to the medium. What is happening and how can I fix it?

Answer:

This is a classic symptom of this compound phytotoxicity. Necrosis, or tissue death, can occur when the concentration of the antibiotic is too high for the specific plant species or explant type.[1][2]

Troubleshooting Steps:

  • Optimize Cefotaxime Concentration: The most critical step is to determine the optimal concentration of Cefotaxime for your specific plant system. This involves performing a dose-response experiment. A typical range to test is between 50 and 500 mg/L.[2][3] For some sensitive species, concentrations as low as 50-100 mg/L may be sufficient to control bacteria with minimal phytotoxicity.[4]

  • Gradual Reduction of Cefotaxime: If a high concentration (e.g., 500 mg/L) is initially required to eliminate Agrobacterium, consider gradually reducing the concentration in subsequent subcultures.[2]

  • Culture Duration: Limit the duration of exposure to high concentrations of Cefotaxime. Once Agrobacterium is under control, transfer the explants to a medium with a lower concentration or no antibiotic.

  • Explant Health: Ensure that you are using healthy, vigorous explants. Stressed or wounded tissues are often more susceptible to phytotoxicity.

Question 2: My callus growth is inhibited, or my explants are failing to regenerate after this compound treatment. What should I do?

Answer:

Inhibition of callus induction and regeneration are common phytotoxic effects of Cefotaxime.[2] While Cefotaxime can sometimes stimulate regeneration in certain species,[3][5][6] at high concentrations it can be inhibitory.

Troubleshooting Steps:

  • Re-evaluate Concentration: As with necrosis, the primary suspect is a suboptimal Cefotaxime concentration. Refer to the dose-response experiment suggested in the previous answer.

  • Consider a "Rest Period": After the initial selection phase with Cefotaxime, transfer the explants to an antibiotic-free medium for a period to allow for recovery and regeneration before the next subculture.

  • Hormone Synergy: The interaction between Cefotaxime and plant growth regulators (hormones) can be complex. In some cases, Cefotaxime has been shown to have hormone-like effects.[7] You may need to re-optimize the hormone concentrations in your medium in the presence of Cefotaxime.

  • Alternative Antibiotics: If reducing the Cefotaxime concentration is not effective for both bacterial elimination and plant regeneration, consider using an alternative antibiotic. Carbenicillin and Timentin are common alternatives with potentially lower phytotoxicity in some species.[8][9][10]

Question 3: I am still seeing bacterial growth even at high concentrations of this compound. Why is this happening?

Answer:

There are several potential reasons for the persistence of bacterial contamination:

  • Resistant Bacteria: The contaminating bacteria may be a species that is not susceptible to Cefotaxime, such as some species of Pseudomonas or Enterococcus.[4][11]

  • Antibiotic Degradation: Cefotaxime solutions can lose potency over time, especially when exposed to light or stored at improper temperatures.[12] Aqueous solutions are most stable at a pH of 4.3-6.2 and can be stored at 2-8°C for 7-14 days.[13] For longer-term storage, freezing at -20°C is recommended.[13]

  • High Bacterial Load: An extremely high initial bacterial load may overwhelm the antibiotic.

  • Incorrect Stock Solution Preparation: Errors in calculating the concentration or improper dissolution can lead to a less effective antibiotic solution.

Troubleshooting Steps:

  • Identify the Contaminant: If possible, have the contaminating bacteria identified to determine its antibiotic susceptibility profile.

  • Use a Combination of Antibiotics: In some cases, a combination of antibiotics, such as Cefotaxime and Vancomycin, can be more effective against a broader spectrum of bacteria.[14]

  • Prepare Fresh Stock Solutions: Always use freshly prepared or properly stored Cefotaxime stock solutions.

  • Improve Sterilization Techniques: Re-evaluate your explant surface sterilization protocol and aseptic techniques to reduce the initial bacterial load.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

Cefotaxime is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[15] Specifically, it interferes with the cross-linking of peptidoglycan, a critical component of the cell wall, leading to bacterial cell lysis and death.[14] Plants do not have peptidoglycan cell walls, which is why it is selectively toxic to bacteria. However, at high concentrations, it can have off-target effects on plant cells, leading to phytotoxicity.

How should I prepare and store this compound stock solutions?

  • Preparation: this compound is a powder that is freely soluble in water.[16] To prepare a stock solution (e.g., 100 mg/mL), dissolve the appropriate amount of Cefotaxime powder in sterile distilled water.[11][17] Filter-sterilize the solution using a 0.22 µm syringe filter.[11][17]

  • Storage: Store the stock solution in small aliquots at -20°C for long-term storage (up to 48 months).[11][16][17] For short-term storage, aqueous solutions are stable for 7-14 days at 2-6°C.[13] Avoid repeated freeze-thaw cycles.[18]

At what stage should I add this compound to the culture medium?

Cefotaxime is heat-labile and should be added to the culture medium after it has been autoclaved and has cooled to a lukewarm temperature (around 45-50°C).[11]

Are there any alternatives to this compound?

Yes, several other antibiotics are used in plant tissue culture to control bacterial contamination. The choice of antibiotic depends on the plant species, the type of bacterial contaminant, and the specific experimental goals. Common alternatives include:

  • Carbenicillin: Another β-lactam antibiotic that is often used and can be less phytotoxic than Cefotaxime in some species.[9][10]

  • Timentin: A combination of Ticarcillin and Clavulanic acid, which is effective against a broad range of bacteria.[8]

  • Vancomycin: Often used in combination with Cefotaxime to target a wider range of bacteria.[14]

Can this compound have a positive effect on my cultures?

Interestingly, yes. In some plant species, Cefotaxime has been observed to have a stimulatory effect on callus growth, somatic embryogenesis, and shoot regeneration.[3][5][6][13] This effect is thought to be due to its potential to act as a plant growth regulator or to influence the plant's endogenous hormone balance.[7] However, this effect is highly species- and concentration-dependent.

Data Presentation

Table 1: Recommended Concentrations of this compound for Various Plant Species

Plant SpeciesExplant TypeCefotaxime Conc. (mg/L)Observed EffectReference
Apple (Malus domestica) Leaf explants100-200Enhanced regeneration[2]
500Effective Agrobacterium elimination, but inhibited shoot induction[2]
Banana (Musa acuminata) Shoot tips400-500Enhanced shoot multiplication and elongation[6]
Date Palm (Phoenix dactylifera) Bud tips50, 100, 200Improved callus growth and shoot regeneration[7][19]
Maize (Zea mays) Embryogenic calli150Highest increase in regenerated plants[5]
Sugarcane (Saccharum officinarum) Spindle500Maximum somatic embryogenesis and shoot regeneration[3]
Leaf discs150Effective Agrobacterium suppression with good regeneration[1]
Wheat (Triticum aestivum) Microspores50-100Increased formation of embryogenic-like structures and green plants[4]

Note: The optimal concentration of this compound is highly dependent on the specific genotype, explant type, and culture conditions. The values in this table should be used as a starting point for optimization experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of Cefotaxime for the target bacterium and the optimal concentration for plant tissue culture with minimal phytotoxicity.

Materials:

  • Plant tissue culture medium appropriate for your species

  • This compound powder

  • Sterile distilled water

  • Sterile filter sterilization unit (0.22 µm)

  • Culture vessels

  • Your target plant explants

  • A culture of the target bacterium (e.g., Agrobacterium tumefaciens)

Procedure:

  • Prepare Cefotaxime Stock Solution: Prepare a 100 mg/mL stock solution of this compound as described in the FAQs.

  • Prepare a Range of Cefotaxime Concentrations: Prepare culture medium with a range of Cefotaxime concentrations (e.g., 0, 50, 100, 150, 200, 250, 300, 400, 500 mg/L). Add the filter-sterilized Cefotaxime to the autoclaved and cooled medium.

  • Phytotoxicity Assessment:

    • Culture your plant explants on the medium with the different Cefotaxime concentrations.

    • Include a control group with no Cefotaxime.

    • Culture the explants under your standard growth conditions.

    • After a predetermined period (e.g., 2-4 weeks), record observations on:

      • Percentage of explant survival

      • Presence and severity of necrosis and chlorosis

      • Callus induction frequency and fresh weight

      • Shoot regeneration frequency and number of shoots per explant

  • Bacterial Inhibition Assay (MIC Determination):

    • In a liquid culture medium or on solid agar (B569324) plates containing the same range of Cefotaxime concentrations, inoculate with a known amount of the target bacterium.

    • Incubate under conditions suitable for bacterial growth.

    • Observe the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth. This is the MIC.

  • Data Analysis:

    • Analyze the phytotoxicity data to determine the highest concentration of Cefotaxime that does not significantly inhibit plant growth and regeneration compared to the control.

    • Compare this with the MIC for the target bacterium. The optimal concentration for your experiments will be at or above the MIC while causing minimal phytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Culture Media add_cefo Add Cefotaxime to Media (0, 50, 100, 200, 400, 500 mg/L) prep_media->add_cefo prep_cefo Prepare Cefotaxime Stock Solution (100 mg/mL) prep_cefo->add_cefo prep_explants Prepare & Sterilize Explants culture_explants Culture Explants on Test Media prep_explants->culture_explants add_cefo->culture_explants culture_bacteria Inoculate Media with Bacteria add_cefo->culture_bacteria observe_phyto Assess Phytotoxicity (Necrosis, Regeneration) culture_explants->observe_phyto observe_mic Determine Minimum Inhibitory Concentration (MIC) culture_bacteria->observe_mic analyze Determine Optimal Concentration (≥ MIC, Low Phytotoxicity) observe_phyto->analyze observe_mic->analyze

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_bacteria Bacterium cluster_plant Plant Cell cefotaxime This compound pbp Penicillin-Binding Proteins (PBPs) cefotaxime->pbp Inhibits cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes lysis Cell Wall Instability & Lysis cell_wall->lysis Leads to cefotaxime_plant This compound (High Concentration) unknown_target Unknown Off-Target Interactions cefotaxime_plant->unknown_target phytotoxicity Phytotoxicity (Necrosis, Reduced Regeneration) unknown_target->phytotoxicity May lead to

References

Technical Support Center: Optimizing Cefotaxime Sodium in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Cefotaxime (B1668864) Sodium in plant tissue culture, with a focus on minimizing explant damage while effectively controlling bacterial contamination.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application of Cefotaxime Sodium in plant tissue culture experiments.

Q1: My explants are showing signs of necrosis and reduced regeneration after adding this compound. What could be the cause and how can I fix it?

A1: Necrosis and reduced regeneration are common symptoms of this compound phytotoxicity. The optimal concentration of Cefotaxime is highly species-dependent. While some plants can tolerate concentrations up to 500 mg/L, others may show negative effects at much lower doses. For instance, in Indica rice, Cefotaxime at 250 mg/L caused severe necrosis in callus tissues[1].

Troubleshooting Steps:

  • Concentration Optimization: The first step is to perform a dose-response experiment to determine the optimal concentration for your specific plant species and explant type. Test a range of concentrations (e.g., 50, 100, 150, 200, 250 mg/L) to identify the lowest effective dose for bacterial elimination that does not harm the explant.[2]

  • Gradual Reduction: If a high initial concentration is necessary to eliminate Agrobacterium, consider gradually reducing the concentration over subsequent subcultures. For example, an initial concentration of 500 mg/L to eliminate Agrobacterium in apple explants was gradually reduced to 200 mg/L to stimulate morphogenesis.[3]

  • Alternative Antibiotics: If phytotoxicity persists even at low concentrations, consider alternative antibiotics. Timentin has been shown to be less phytotoxic in some cases, like in Indica rice transformation.[1]

Q2: I'm using this compound to eliminate Agrobacterium after co-cultivation, but I'm still seeing bacterial overgrowth. What should I do?

A2: Persistent bacterial growth despite the use of this compound can be due to insufficient concentration or the development of resistant bacterial strains.

Troubleshooting Steps:

  • Increase Concentration: You may need to increase the Cefotaxime concentration. Concentrations of 250-500 mg/L are commonly used to suppress and eliminate Agrobacterium.[4] In some cases, concentrations as high as 1000 mg/L have been used as a pretreatment in sugarcane.[2] However, be mindful of the potential for phytotoxicity at higher concentrations.

  • Combine with other Antibiotics: A combination of antibiotics can be more effective. For instance, using Cefotaxime (250 mg/L) in combination with Vancomycin (250 mg/L) has been shown to effectively suppress Agrobacterium in soybean for an extended period with minimal phytotoxicity.[5]

  • Washing Step: Ensure a thorough washing step after co-cultivation to physically remove a significant portion of the bacteria before transferring explants to the selection medium. Rinsing with sterile water or a liquid medium containing a lower concentration of Cefotaxime can be effective.[6]

Q3: I've heard that Cefotaxime can sometimes have a positive effect on plant regeneration. Is this true?

A3: Yes, several studies have reported a stimulatory effect of Cefotaxime on plant regeneration, which is a unique characteristic among antibiotics used in plant tissue culture. This effect is thought to be related to the breakdown products of Cefotaxime, which may act as plant growth regulators.

Observed Positive Effects:

  • Enhanced Shoot Multiplication and Elongation: In banana, Cefotaxime at 400-500 mg/L significantly increased the number of shoots and shoot length.[7]

  • Promotion of Somatic Embryogenesis: In sugarcane, 500 mg/L Cefotaxime promoted somatic embryogenesis and subsequent shoot regeneration.[8]

  • Increased Plant Regeneration: In maize callus cultures, a concentration of 150 mg/L Cefotaxime led to a significant increase in the number of regenerated plants.[9]

  • Improved Cell Growth: In wheat and triticale microspore cultures, 100 mg/L Cefotaxime enhanced cell growth and the production of green plants.[10]

It is important to note that this stimulatory effect is also concentration and species-dependent.

Q4: How should I prepare and store my this compound stock solution?

A4: Proper preparation and storage are crucial for maintaining the efficacy of your this compound solution.

Preparation and Storage Protocol:

  • Solubility: this compound is freely soluble in water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as heat can degrade the antibiotic.

  • Storage: Aqueous solutions of Cefotaxime are most stable at a pH of 4.3-6.2.[11] Store the stock solution at 2-8°C for short-term use (stable for 14-21 days) or at -20°C for long-term storage (stable for up to 48 months).[12] Protect the solution from light.

Quantitative Data Summary

The following tables summarize the effects of different this compound concentrations on various plant species as reported in the literature.

Table 1: Effective Concentrations of this compound for Agrobacterium Elimination and Observed Phytotoxicity

Plant SpeciesEffective Concentration (mg/L) for Agrobacterium EliminationObserved Phytotoxic Effects at Certain ConcentrationsReference
Sugarcane150 (eco-friendly dose)Higher concentrations suppressed plant growth[2]
Indica Rice250Caused severe necrosis in callus tissues[1]
Soybean350 - 500Minimal phytotoxicity[5]
Apple500Inhibited shoot induction[3]
Subterranean Clover200No negative effect on explant survival[6]

Table 2: Stimulatory Effects of this compound on Plant Growth and Regeneration

Plant SpeciesOptimal Concentration (mg/L) for Stimulatory EffectObserved Stimulatory EffectReference
Banana400 - 500Maximum shoot multiplication and elongation[7]
Maize150Highest increase in the number of regenerated plants[9]
Sugarcane500Maximum somatic embryogenesis and shoot regeneration[8]
Carrot400 - 500Stimulatory effect on plant production from protoplasts[4]
Date Palm200 (in combination with AgNPs)Best callus growth and maximum organogenesis[13]
Wheat & Triticale100Increased cell growth and green plant production[10]
Apple200Stimulated morphogenesis[3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for Your Explant System

This protocol provides a general framework for testing the phytotoxicity and efficacy of this compound.

1. Materials:

  • Plant explants (e.g., leaf discs, callus, embryos)

  • Appropriate plant tissue culture medium (e.g., MS medium) supplemented with necessary hormones.

  • This compound stock solution (e.g., 50 mg/mL in sterile water).

  • Sterile petri dishes, flasks, and other tissue culture supplies.

  • Agrobacterium tumefaciens culture (if testing for bacterial elimination).

2. Experimental Design:

  • Control Group: Culture medium without this compound.

  • Treatment Groups: Culture medium supplemented with a range of this compound concentrations (e.g., 0, 50, 100, 150, 200, 250, 300, 400, 500 mg/L).

  • Replicates: Use a sufficient number of replicates for each treatment group to ensure statistical significance (e.g., 10 explants per treatment, repeated three times).

3. Procedure:

  • Prepare the basal culture medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the filter-sterilized this compound stock solution to the medium to achieve the desired final concentrations. Also, add any heat-labile hormones at this stage.

  • Pour the medium into sterile petri dishes or culture vessels.

  • Place the explants onto the solidified medium. If testing for Agrobacterium elimination, this step would follow the co-cultivation and washing procedures.

  • Culture the explants under standard growth conditions (temperature, light, and photoperiod) suitable for the specific plant species.

  • Subculture the explants to fresh medium with the same Cefotaxime concentrations at regular intervals (e.g., every 2-3 weeks).

4. Data Collection and Analysis:

  • Phytotoxicity Assessment: Record visual observations of explant health at regular intervals, noting any signs of necrosis, chlorosis, or reduced growth. Measure parameters such as callus fresh weight, shoot regeneration frequency (%), number of shoots per explant, and shoot length.

  • Bacterial Growth Assessment: If applicable, monitor for any signs of Agrobacterium overgrowth around the explants.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups and the control.

Visualizations

Experimental_Workflow_for_Cefotaxime_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Explant_Source Select Explant Source Co_cultivation Agrobacterium Co-cultivation (Optional) Explant_Source->Co_cultivation Prepare_Media Prepare Basal Media Plating Plate on Media with Varying Cefotaxime Conc. Prepare_Media->Plating Cefotaxime_Stock Prepare Cefotaxime Stock Solution Cefotaxime_Stock->Plating Washing Wash Explants Co_cultivation->Washing Washing->Plating Incubation Incubate under Optimal Conditions Plating->Incubation Data_Collection Collect Data: - Regeneration % - Shoot Number - Necrosis - Bacterial Growth Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Optimal_Conc Determine Optimal Concentration Statistical_Analysis->Optimal_Conc

Caption: Experimental workflow for optimizing this compound concentration.

Cefotaxime_Dual_Role cluster_antibacterial Antibacterial Action cluster_plant_effect Effect on Plant Explant Cefotaxime This compound in Culture Medium Inhibit_Cell_Wall Inhibits Bacterial Cell Wall Synthesis Cefotaxime->Inhibit_Cell_Wall Concentration Concentration Cefotaxime->Concentration Bacterial_Lysis Bacterial Cell Lysis Inhibit_Cell_Wall->Bacterial_Lysis Elimination Elimination of Contaminants Bacterial_Lysis->Elimination Stimulation Stimulation of: - Shoot Elongation - Regeneration - Embryogenesis Concentration->Stimulation Low / Optimal Phytotoxicity Phytotoxicity: - Necrosis - Reduced Growth - Inhbition of Regeneration Concentration->Phytotoxicity High Low_Optimal Low / Optimal High High

References

Technical Support Center: Managing Agrobacterium Overgrowth in the Presence of Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage Agrobacterium tumefaciens overgrowth during plant transformation experiments, with a focus on the use of Cefotaxime Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Agrobacterium?

A1: this compound is a third-generation cephalosporin (B10832234) antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This inhibition weakens the cell wall, leading to cell lysis and death, making it a bactericidal agent.[1] Cefotaxime is also relatively stable against beta-lactamases, enzymes that can be produced by bacteria to confer resistance to some antibiotics.[1]

Q2: Why am I still experiencing Agrobacterium overgrowth despite using this compound?

A2: Several factors can contribute to the persistent growth of Agrobacterium even in the presence of Cefotaxime:

  • Inadequate Concentration: The concentration of Cefotaxime may be too low to effectively inhibit the specific strain of Agrobacterium you are using. Different strains exhibit varying levels of susceptibility.

  • Antibiotic Degradation: Cefotaxime solutions can lose potency over time, especially when exposed to light or stored at improper temperatures.[3] It is crucial to use freshly prepared stock solutions and to be mindful of the stability of the antibiotic in the culture medium.

  • High Initial Bacterial Load: If the initial inoculum of Agrobacterium is too high, the antibiotic may be overwhelmed. Optimizing the optical density (OD) of the bacterial suspension used for co-cultivation is critical.

  • Explant Type and Vigor: The type of plant tissue and its physiological state can influence susceptibility to both transformation and bacterial overgrowth. Wounded or stressed explants may be more prone to excessive bacterial growth.

  • Co-cultivation Conditions: The duration and conditions of co-cultivation can impact bacterial proliferation. Extended co-cultivation times can lead to increased bacterial numbers.

Q3: What are some alternative antibiotics to Cefotaxime for controlling Agrobacterium?

A3: Several other antibiotics can be used alone or in combination with Cefotaxime to control Agrobacterium overgrowth. These include:

  • Timentin: A combination of ticarcillin (B1683155) and clavulanic acid, often effective at concentrations of 200-500 mg/L.[4]

  • Carbenicillin: Another β-lactam antibiotic, typically used at concentrations of 250-500 mg/L.[5][6]

  • Meropenem: A carbapenem (B1253116) antibiotic that has shown high activity against Agrobacterium at lower concentrations (e.g., <0.5 mg/L MIC/MBC).[7]

  • Augmentin: A combination of amoxicillin (B794) and clavulanic acid.

The choice of antibiotic should be guided by the specific Agrobacterium strain and plant species being used.

Q4: Can Cefotaxime harm my plant tissues?

A4: While Cefotaxime is generally considered to have low phytotoxicity, high concentrations can sometimes negatively impact plant regeneration and development.[8] The sensitivity to Cefotaxime is species- and even cultivar-dependent. It is always recommended to perform a phytotoxicity test to determine the optimal concentration that effectively controls Agrobacterium without significantly harming the plant explants.

Troubleshooting Guides

Issue 1: Persistent Agrobacterium Overgrowth on Culture Medium

Symptoms:

  • A visible film or colonies of bacteria on the surface of the agar (B569324).

  • Cloudiness in the liquid medium.

  • Necrosis and death of plant explants.

Troubleshooting Steps:

  • Verify Cefotaxime Concentration and Preparation:

    • Ensure you are using the recommended concentration for your plant species and Agrobacterium strain (see tables below).

    • Prepare fresh Cefotaxime stock solutions regularly and store them protected from light at 2-8°C. Aqueous solutions are stable for a limited time.[9]

  • Optimize the Washing Procedure:

    • After co-cultivation, thoroughly wash the explants to reduce the bacterial load.

    • Perform multiple washes with sterile water or liquid culture medium containing an appropriate concentration of Cefotaxime.

    • Consider a brief, more concentrated antibiotic wash (e.g., 500 mg/L Cefotaxime) before transferring to the selection medium with a maintenance concentration.[10]

  • Adjust Co-cultivation Parameters:

    • Reduce the co-cultivation duration.

    • Lower the optical density (OD) of the Agrobacterium suspension used for infection.

  • Consider Alternative or Combination Antibiotics:

    • If Cefotaxime alone is ineffective, try using Timentin, Carbenicillin, or Meropenem.

    • A combination of antibiotics, such as Cefotaxime and Vancomycin, may provide a broader spectrum of activity and be more effective.[6]

  • Perform an Antibiotic Susceptibility Test:

    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cefotaxime and other antibiotics for your specific Agrobacterium strain. This will provide empirical data to guide your choice and concentration of antibiotics.

Issue 2: Explant Necrosis or Poor Regeneration

Symptoms:

  • Browning and death of plant tissues.

  • Reduced or no callus formation or shoot regeneration.

Troubleshooting Steps:

  • Evaluate Cefotaxime Phytotoxicity:

    • Culture non-transformed explants on a medium containing the same concentration of Cefotaxime to assess its effect on plant health and regeneration.

    • If phytotoxicity is observed, gradually reduce the Cefotaxime concentration in subsequent experiments or consider a less phytotoxic alternative like Timentin.

  • Optimize Explant Handling:

    • Minimize wounding of explants during preparation and handling.

    • Ensure explants are healthy and vigorous before co-cultivation.

  • Refine Culture Conditions:

    • Ensure the culture medium composition and plant growth regulators are optimal for your plant species.

    • Maintain appropriate light and temperature conditions in the growth chamber.

Data Presentation

Table 1: Recommended Concentrations of Antibiotics for Agrobacterium Control in Plant Tissue Culture

AntibioticPlant SpeciesEffective Concentration (mg/L)Reference
CefotaximeSugarcane150[11]
CefotaximeIndica Rice250[12]
CefotaximeSoybean350-500[6]
CefotaximeApple500[13]
CefotaximeTomato400-500[13]
CarbenicillinTobacco400[5]
CarbenicillinSoybean500-1000 (not effective)[6]
TimentinGeneral200-500[4]
TimentinIndica Rice250[14]
TimentinStrawberry300[9]
MeropenemOrchid5-10[15]
MeropenemGeneral50[15]

Table 2: In Vitro Activity of Antibiotics Against Agrobacterium tumefaciens Strains

AntibioticAgrobacterium StrainMIC (mg/L)MBC (mg/L)Reference
MeropenemLBA4404, C585.230.72[16]
MeropenemAGL0636[16]
MeropenemLBA4404, EHA101, GV3101<0.5<0.5[7]
ImipenemLBA44048120[16]
ImipenemC58, AGL08.5136[16]
CeftriaxoneLBA440440.96>1600[16]
CeftriaxoneC58, AGL044.53>1600[16]
CeftazidimeLBA4404110>3850[16]
CeftazidimeC5895>1600[16]
CeftazidimeAGL0100>1600[16]

Experimental Protocols

Protocol 1: Standard Washing Procedure to Remove Agrobacterium
  • Post-Co-cultivation: After the co-cultivation period, carefully remove the explants from the co-cultivation medium using sterile forceps.

  • Initial Rinse: Place the explants in a sterile beaker or flask containing sterile distilled water or liquid MS medium. Gently swirl for 1-2 minutes to remove excess bacteria.

  • Antibiotic Wash: Transfer the explants to a fresh solution of sterile liquid MS medium containing Cefotaxime at a concentration of 250-500 mg/L. Agitate gently on a shaker for 5-10 minutes.

  • Repeat Washes: For heavily contaminated cultures, repeat the antibiotic wash step 2-3 times with fresh antibiotic solution.

  • Blot Dry: After the final wash, place the explants on sterile filter paper to blot excess liquid.

  • Transfer to Selection Medium: Transfer the dried explants to a solid selection medium containing the appropriate concentration of Cefotaxime (typically 150-300 mg/L) and the selection agent for transformed plant cells.

Protocol 2: Determining Antibiotic Susceptibility of Agrobacterium (Broth Dilution Method)
  • Prepare Antibiotic Stock Solution: Prepare a sterile stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile water and filter-sterilize.

  • Prepare Bacterial Inoculum: Inoculate a single colony of your Agrobacterium strain into a suitable liquid medium (e.g., LB or YEP) and grow overnight at 28°C with shaking. Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefotaxime stock solution in the growth medium to create a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium, no bacteria).

  • Incubation: Incubate the plate at 28°C for 24-48 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), take a small aliquot from the wells with no visible growth and plate it on an antibiotic-free agar medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

Mandatory Visualizations

Cefotaxime_Mechanism_of_Action cluster_bacterium Agrobacterium Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened Wall Cefotaxime Cefotaxime Sodium Cefotaxime->PBP Inhibits

Caption: Mechanism of this compound action on Agrobacterium.

Transformation_Workflow cluster_troubleshooting Key Troubleshooting Points start Start prep_explants 1. Prepare Plant Explants start->prep_explants co_cultivation 3. Co-cultivation of Explants and Agrobacterium prep_explants->co_cultivation prep_agro 2. Prepare Agrobacterium Culture (Optimize OD) prep_agro->co_cultivation washing 4. Washing Step (Remove excess Agrobacterium) co_cultivation->washing selection 5. Transfer to Selection Medium (with Cefotaxime) washing->selection regeneration 6. Regeneration of Putative Transformants selection->regeneration analysis 7. Molecular Analysis of Transgenic Plants regeneration->analysis end End analysis->end

Caption: Agrobacterium-mediated transformation workflow.

Troubleshooting_Overgrowth decision decision action action issue Agrobacterium Overgrowth Observed check_cef Is Cefotaxime concentration optimal? issue->check_cef check_wash Is washing procedure adequate? check_cef->check_wash Yes increase_cef Increase Cefotaxime concentration check_cef->increase_cef No check_co_cult Are co-cultivation parameters optimized? check_wash->check_co_cult Yes optimize_wash Optimize washing steps (more washes, longer duration) check_wash->optimize_wash No consider_alt Consider alternative/ combination antibiotics check_co_cult->consider_alt Yes reduce_od_time Reduce Agrobacterium OD and/or co-cultivation time check_co_cult->reduce_od_time No perform_mic Perform antibiotic susceptibility testing consider_alt->perform_mic increase_cef->check_wash optimize_wash->check_co_cult reduce_od_time->consider_alt

Caption: Troubleshooting flowchart for Agrobacterium overgrowth.

References

Technical Support Center: Cefotaxime Sodium Stability in Murashige and Skoog (MS) Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the stability of Cefotaxime (B1668864) Sodium when used in Murashige and Skoog (MS) media for plant tissue culture.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store Cefotaxime Sodium stock solutions for use in MS media?

A1: this compound is a powder that is freely soluble in water. To maintain its stability, it is recommended to prepare a concentrated stock solution (e.g., 100 mg/mL) in sterile distilled water. This stock solution should be filter-sterilized, aliquoted into single-use volumes, and stored at -20°C for long-term use.[1] Aqueous solutions of Cefotaxime at a pH of 4.3-6.2 are stable for 14-21 days when stored at 0-5°C.

Q2: At what stage should I add this compound to my MS media?

A2: this compound is heat-sensitive. Therefore, it should be added to the MS medium after the medium has been autoclaved and has cooled to a temperature of approximately 45-50°C. Adding the antibiotic to hot media will cause it to degrade rapidly.

Q3: What is the optimal pH for this compound stability in MS media?

A3: The optimal pH range for this compound stability is between 4.3 and 6.2.[2][3] The typical pH of MS medium is adjusted to 5.6-5.8 before autoclaving, which falls within this stable range. However, the pH of the medium can change during plant culture, which may affect the antibiotic's stability over time.

Q4: How long is this compound active in MS media at room temperature?

A4: this compound has limited stability at room temperature (25°C). Studies on aqueous solutions show that it maintains adequate stability for up to 24 hours.[4][5][6] Therefore, it is recommended to use MS media containing this compound as fresh as possible and to subculture explants to fresh media regularly to ensure consistent antibiotic activity.

Q5: Can I store MS media containing this compound? If so, for how long?

A5: Yes, you can store MS media containing this compound at refrigerated temperatures (around 4-5°C). At this temperature, this compound is significantly more stable and can retain its potency for several days to weeks.[4][5][6] One study found that aqueous solutions are stable for up to 5 days at 5°C.[4][5][6] For longer-term storage, preparing the basal MS medium and adding the this compound stock solution just before use is the best practice.

Q6: I've noticed the MS media containing Cefotaxime turning a yellow or reddish-yellow color. What does this mean?

A6: A change in the color of the media from pale yellow to a more intense yellow or reddish-yellow is an indicator of this compound degradation.[4][5] This color change is often correlated with a decrease in the antibiotic's potency. If you observe a significant color change, it is advisable to prepare fresh media.

Q7: Can the degradation of Cefotaxime in MS media affect my plant cultures?

A7: Yes. The primary consequence of Cefotaxime degradation is the loss of its antibacterial activity, which can lead to contamination of your cultures by microorganisms like Agrobacterium tumefaciens.[7] While some studies suggest that Cefotaxime can have a stimulatory effect on the regeneration of some plant species, this effect might also be altered as the compound degrades.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Bacterial contamination despite using Cefotaxime 1. Cefotaxime has degraded due to improper storage or prolonged incubation. 2. The concentration of Cefotaxime is too low to inhibit the specific bacteria. 3. The bacterial strain is resistant to Cefotaxime.1. Prepare fresh MS media with Cefotaxime. 2. Ensure the Cefotaxime stock solution was stored correctly (-20°C) and added to cooled media. 3. Increase the concentration of Cefotaxime (a typical range is 200-500 mg/L).[11] 4. Subculture explants to fresh media more frequently. 5. Consider using a different antibiotic, such as Carbenicillin.[12]
Media has turned dark yellow or reddish-brown 1. Cefotaxime has degraded over time, especially at room temperature or when exposed to light.[4][5] 2. The pH of the media has shifted outside the optimal range for Cefotaxime stability.1. Discard the discolored media and prepare a fresh batch. 2. Store prepared media in the dark at 4°C. 3. Check the pH of your MS media before adding the antibiotic.
Poor plant growth or phytotoxicity 1. The concentration of Cefotaxime is too high for the specific plant species. 2. The degradation products of Cefotaxime may have phytotoxic effects.1. Perform a dose-response experiment to determine the optimal concentration of Cefotaxime for your plant species. 2. Reduce the concentration of Cefotaxime in the media. 3. Ensure you are using high-purity, tissue-culture tested this compound.

Data on this compound Stability

The following tables summarize the stability of this compound in aqueous solutions under different storage conditions. This data can be used as a proxy for its stability in MS media.

Table 1: Physical Stability of this compound Solution (100 mg/mL)

TemperatureTimeColorClaritypH Change
5°C Up to 5 daysPale YellowClearMinimal (< 1 unit)
25°C 24 hoursPale Yellow to YellowClearGradual decrease
> 24 hoursYellow to Reddish-YellowClearSignificant decrease
45°C 2 hoursPale YellowClearNoticeable decrease
> 2 hoursYellow to Reddish-YellowClearSignificant decrease

Source: Adapted from studies on this compound stability in aqueous solutions.[4][5]

Table 2: Chemical Stability of this compound Solution (100 mg/mL)

TemperatureTime to >10% Degradation
5°C > 5 days
25°C ~ 24 hours
45°C ~ 2 hours

Source: Based on HPTLC analysis from published studies. A decrease in drug concentration by more than 10% is considered unstable.[5][6]

Experimental Protocols

Protocol 1: Preparation of Cefotaxime-Supplemented MS Media

  • Prepare Basal MS Media: Prepare Murashige and Skoog (MS) medium with the desired salts, vitamins, and plant growth regulators. Adjust the pH to 5.8.

  • Autoclave: Sterilize the MS medium by autoclaving at 121°C for 20 minutes.

  • Cool Down: Allow the autoclaved medium to cool in a laminar flow hood to approximately 45-50°C.

  • Prepare Cefotaxime Stock Solution:

    • Weigh the required amount of this compound powder in a sterile container.

    • Add sterile, distilled water to dissolve the powder and achieve the desired stock concentration (e.g., 100 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Add Cefotaxime to Media: Under sterile conditions, add the required volume of the this compound stock solution to the cooled MS medium to achieve the final desired concentration (e.g., 250 mg/L).

  • Mix and Dispense: Gently swirl the medium to ensure the antibiotic is evenly distributed. Dispense the supplemented medium into sterile culture vessels.

  • Storage: Store the prepared plates or containers at 4°C in the dark for up to one week for optimal performance. For longer-term needs, it is best to prepare the media fresh.

Visualizations

G cluster_prep Media Preparation cluster_stock Cefotaxime Stock Preparation p1 Prepare Basal MS Media p2 Adjust pH to 5.8 p1->p2 p3 Autoclave at 121°C p2->p3 p4 Cool to 45-50°C p3->p4 add Add Sterile Cefotaxime Stock to Cooled Media p4->add s1 Dissolve Cefotaxime in Sterile Water s2 Filter-Sterilize (0.22 µm filter) s1->s2 s2->add mix Mix Thoroughly add->mix dispense Dispense into Sterile Vessels mix->dispense store Store at 4°C in the Dark dispense->store

Caption: Workflow for preparing Cefotaxime-supplemented MS media.

G cluster_investigate Investigation cluster_actions Corrective Actions start Issue Encountered (e.g., Contamination, Discoloration) check_media Check Media Appearance (Color, Clarity) start->check_media check_storage Review Storage Conditions (Temp, Duration, Light) start->check_storage check_protocol Verify Protocol Adherence (Cooling, pH, Sterility) start->check_protocol adjust_conc Adjust Cefotaxime Concentration start->adjust_conc If contamination persists or phytotoxicity observed change_antibiotic Consider Alternative Antibiotic start->change_antibiotic If resistance is suspected fresh_media Prepare Fresh Media and Cefotaxime Stock check_media->fresh_media optimize_storage Optimize Storage (4°C, Dark) check_storage->optimize_storage check_protocol->fresh_media resolve Issue Resolved fresh_media->resolve adjust_conc->resolve optimize_storage->resolve change_antibiotic->resolve

Caption: Troubleshooting workflow for Cefotaxime-related issues in MS media.

References

Identifying and mitigating the effects of Cefotaxime Sodium degradation products in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the effects of Cefotaxime (B1668864) Sodium degradation products in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Cefotaxime Sodium solution has changed color. Is it still usable?

A1: A change in the color of your this compound solution, typically from colorless or pale yellow to a darker yellow or reddish-yellow, is an indicator of chemical degradation.[1][2] This degradation can lead to a decrease in the concentration of the active Cefotaxime and the formation of various degradation products, which may have reduced or altered biological activity.[3][4] It is strongly recommended to use freshly prepared solutions for all experiments. The stability of the solution is dependent on temperature and pH.[1][5]

Q2: What are the primary degradation products of this compound and how do they affect my experiments?

A2: The primary degradation of this compound in aqueous solutions occurs through two main pathways: cleavage of the β-lactam ring and deacetylation at the C-3 position to form desacetylcefotaxime.[6][7] Desacetylcefotaxime is a known metabolite that possesses antibacterial activity, but it is less potent than the parent compound.[3][4] The presence of this and other degradation products can lead to an underestimation of the antibacterial activity in in vitro microbiological susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays.[3][4][8] Furthermore, other impurities, including isomeric compounds and polymeric forms (dimers and trimers), can be generated during production or degradation.[9][10]

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is crucial to control the storage and handling conditions of your this compound solutions. Key factors to consider are:

  • pH: this compound exhibits maximum stability in a pH range of 4.5 to 6.5.[5][6][11] Hydrolysis is catalyzed by both acidic and alkaline conditions outside of this range.[7]

  • Temperature: Lower temperatures significantly slow down the degradation process. Solutions are more stable when refrigerated (e.g., at 5°C) compared to room temperature (25°C) or higher.[1][2][5]

  • Buffers: The choice of buffer can influence the rate of degradation. For instance, acetate (B1210297) buffers have been shown to decrease degradation rates, while carbonate and borate (B1201080) buffers can increase them.[7]

  • Light: Protect solutions from light, as it can contribute to degradation.[12]

  • Freshness of Solution: Always use freshly prepared solutions whenever possible.

Q4: What analytical methods can I use to detect and quantify this compound and its degradation products?

A4: Several analytical techniques are available to identify and quantify this compound and its impurities. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying Cefotaxime and its degradation products.[5][6][9][13]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique provides structural information about the degradation products, aiding in their identification.[9][14]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be used for stability studies and to follow the degradation process.[1][15]

  • Spectrophotometry: UV-VIS spectrophotometry can be a rapid and cost-effective method for determining the concentration of Cefotaxime, though it may have limitations in distinguishing between the parent drug and its degradation products without the use of chemometric methods.[13][15]

Troubleshooting Guides

Issue: Inconsistent results in antimicrobial susceptibility testing (e.g., variable MIC values).

Possible Cause: Degradation of this compound during the incubation period of the assay.

Troubleshooting Steps:

  • Verify Solution Preparation and Storage:

    • Ensure this compound solutions are prepared fresh before each experiment.

    • Use a buffer that maintains the pH within the optimal stability range of 4.5-6.5.[5][6]

    • Store stock solutions at 2-8°C for short-term storage and protected from light.

  • Monitor Drug Concentration Over Time:

    • If possible, perform a stability study under your specific experimental conditions (e.g., incubation temperature, media).

    • Use an analytical method like HPLC to measure the concentration of Cefotaxime at the beginning and end of the incubation period. A decrease of 20-30% can occur during standard in vitro testing.[3][4][8]

  • Experimental Workflow for Monitoring Stability:

    A Prepare Cefotaxime Solution in Experimental Medium B Time Point 0: Sample for HPLC Analysis A->B C Incubate Solution under Experimental Conditions (e.g., 37°C, 18-24h) A->C E Compare Concentrations to Determine Degradation B->E D Final Time Point: Sample for HPLC Analysis C->D D->E

    Caption: Experimental workflow for monitoring Cefotaxime stability.

Issue: Unexpected cellular response or toxicity in cell-based assays.

Possible Cause: The observed effects may be due to the degradation products of this compound rather than the parent compound.

Troubleshooting Steps:

  • Characterize the Test Article:

    • Analyze the this compound solution at the time of the experiment using HPLC or HPLC-MS to identify and quantify any degradation products.

    • This will help to correlate the observed biological effects with the presence of specific impurities.

  • Mitigation Strategy:

    • Strictly adhere to protocols that minimize degradation (see Q3).

    • If degradation is unavoidable, consider synthesizing or isolating the primary degradation products (e.g., desacetylcefotaxime) and testing their biological activity separately to understand their contribution to the overall observed effect.

Quantitative Data Summary

Table 1: Stability of this compound in Solution under Different Storage Conditions.

ConcentrationStorage TemperatureStability DurationPotency LossReference
100 mg/mL45°C2 hours>10%[1][2]
100 mg/mL25°C24 hours>10%[1][2]
100 mg/mL5°C5 days<10%[1][2]
In 5% Dextrose24°C1 day<3.1%[5]
In 5% Dextrose4°C22 days<9%[5]
In 5% Dextrose-10°C112 days<5%[5]

Key Experimental Protocols

Protocol: Identification of this compound Degradation Products by HPLC-MS

This protocol is adapted from methodologies described in the literature for the analysis of this compound and its impurities.[9]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate

  • Acetic acid

  • Water (Milli-Q or equivalent)

  • HPLC-MS system with an ESI source

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 6.0-6.25 with acetic acid.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Elution: A typical gradient might run from a low percentage of Mobile Phase B to a high percentage over 30-60 minutes to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 235 nm or 258 nm and mass spectrometric detection.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 150-1000.

  • Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's recommendations.

4. Sample Preparation:

  • Dissolve the this compound sample in the diluent (e.g., water or Mobile Phase A) to a suitable concentration.

  • Filter the sample through a 0.45 µm filter before injection.

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass-to-charge ratio (m/z).

  • Analyze the mass spectra of other peaks to deduce the structures of potential degradation products by comparing their fragmentation patterns with that of the parent compound and known impurities.

Signaling Pathways and Logical Relationships

This compound Degradation Pathways

The primary degradation pathways of this compound in an aqueous environment involve the hydrolysis of the β-lactam ring and the deacetylation of the side chain.

cluster_conditions Influencing Factors cluster_products Degradation Products pH pH (Acidic/Alkaline) Cefotaxime This compound pH->Cefotaxime Temp Temperature Temp->Cefotaxime Buffer Buffer Composition Buffer->Cefotaxime Deacetyl Desacetylcefotaxime (Reduced Activity) Cefotaxime->Deacetyl De-esterification Lactam β-Lactam Ring Cleavage Products (Inactive) Cefotaxime->Lactam β-Lactam Cleavage Other Other Impurities (e.g., Polymers) Cefotaxime->Other Other Reactions

Caption: Factors influencing this compound degradation pathways.

References

What to do when Agrobacterium strains show resistance to Cefotaxime Sodium?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Agrobacterium strains resistant to Cefotaxime (B1668864) Sodium during plant transformation experiments.

Troubleshooting Guide

Issue: Agrobacterium overgrowth on selection media despite the presence of Cefotaxime.

This is a common issue indicating that the Agrobacterium strain used may have developed resistance to Cefotaxime. The primary mechanism of resistance in bacteria against β-lactam antibiotics like Cefotaxime is the production of β-lactamase enzymes, which inactivate the antibiotic.[1][2][3]

Troubleshooting Workflow:

Troubleshooting_Agrobacterium_Resistance cluster_step1 Step 1 Details cluster_step2 Step 2 Details cluster_step3 Step 3 Details cluster_step4 Step 4 Details start Agrobacterium Overgrowth with Cefotaxime step1 Step 1: Verify Experimental Parameters start->step1 Initiate Troubleshooting step2 Step 2: Test Alternative Antibiotics step1->step2 If parameters are correct step3 Step 3: Optimize Co-cultivation and Washing Protocol step2->step3 If single antibiotic is insufficient step4 Step 4: Consider Combination Therapy step3->step4 If optimization is insufficient solution Resistant Agrobacterium Controlled step4->solution Effective combination found s1_a Check Cefotaxime stock: - Freshly prepared? - Correct concentration? - Stored properly? s1_b Confirm Agrobacterium strain and its known resistance profile. s2_a Perform Minimum Inhibitory Concentration (MIC) assay with alternative antibiotics. s2_b Select antibiotic with lowest MIC and low phytotoxicity. s3_a Reduce co-cultivation time. s3_b Increase washing steps and/or duration. s3_c Blot explants dry after washing. s4_a Combine a β-lactam antibiotic with a β-lactamase inhibitor (e.g., Timentin, Augmentin). s4_b Test different antibiotic classes in combination (e.g., β-lactam and a glycopeptide like Vancomycin).

Caption: Troubleshooting workflow for Cefotaxime-resistant Agrobacterium.

Frequently Asked Questions (FAQs)

Q1: Why is my Agrobacterium strain resistant to Cefotaxime?

A1: Resistance to Cefotaxime, a β-lactam antibiotic, is often due to the production of β-lactamase enzymes by the Agrobacterium.[1][2] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Resistance can be intrinsic to the strain or acquired. Some common lab strains like GV3101 may exhibit resistance.[4]

Q2: What are some effective alternative antibiotics to Cefotaxime for controlling Agrobacterium?

A2: Several studies have identified effective alternatives. Meropenem and Imipenem have shown high activity against various Agrobacterium strains.[5][6] Timentin (Ticarcillin with Clavulanate) and Augmentin (Amoxicillin with Clavulanate) are also effective, with the Clavulanate acting as a β-lactamase inhibitor.[4][7][8] Carbenicillin is another option, though some strains may also be resistant to it.[1][9]

Q3: How do I determine the effective concentration of a new antibiotic against my Agrobacterium strain?

A3: You should perform a Minimum Inhibitory Concentration (MIC) assay. This experiment will determine the lowest concentration of an antibiotic that prevents visible growth of your Agrobacterium strain. Following the MIC, a Minimum Bactericidal Concentration (MBC) assay can be performed to determine the lowest concentration that kills the bacteria.[5]

Q4: Can the antibiotics used to control Agrobacterium harm my plant tissues?

A4: Yes, some antibiotics can be phytotoxic, affecting regeneration and growth of plant tissues.[5][9] For example, high concentrations of Cefotaxime can inhibit shoot regeneration.[4] It is crucial to test the phytotoxicity of any new antibiotic at its effective concentration on your specific plant species and explant type.

Q5: Are there non-antibiotic methods to help control Agrobacterium overgrowth?

A5: Yes. Optimizing your experimental protocol can significantly reduce Agrobacterium load. This includes:

  • Reducing co-cultivation duration: Limit the time explants are in contact with the bacterial culture.[10]

  • Thorough washing: Increase the number and duration of washing steps after co-cultivation. Using a sterile wash buffer with a surfactant like Tween-20 can also help.[11]

  • Blotting dry: After washing, gently blot the explants on sterile filter paper to remove excess moisture and bacteria before placing them on selection media.[4][10]

  • Using bacteriophages: Recent research suggests that lytic bacteriophages specific to Agrobacterium can be used to control its growth.[12]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Antibiotics Against Agrobacterium tumefaciens Strains (mg/L)

AntibioticStrain LBA4404Strain C58Strain AGL0Reference
Meropenem5.25.26.0[5]
Imipenem8.08.58.5[5]
Ceftriaxone40.9644.5344.53[5]
Ceftazidime11095100[5]

Table 2: Recommended Concentrations of Alternative Antibiotics for Agrobacterium Control in Plant Tissue Culture

AntibioticRecommended Concentration (mg/L)Plant Species (Example)Reference
Timentin100 - 300Tomato, Tobacco[4][7]
Augmentin300Tomato[4][7]
Meropenem30 - 300Tobacco[5][6]
Imipenem300 - 400Tobacco, Tomato[5][6]
Carbenicillin400 - 500Tobacco, Tomato[6][9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)
  • Prepare Antibiotic Stock Solutions: Prepare sterile stock solutions of the antibiotics to be tested at a high concentration.

  • Prepare Media Plates: Autoclave Luria Bertani (LB) agar (B569324) medium and cool it to 50-55°C.

  • Add Antibiotics: Add the appropriate volume of antibiotic stock solution to the molten agar to achieve the desired final concentrations. Prepare a series of two-fold serial dilutions. Also, prepare a control plate with no antibiotic.

  • Pour Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum: Grow an overnight culture of the Agrobacterium strain in LB broth. Dilute the culture to a final concentration of approximately 5x10^5 colony-forming units (CFU)/mL.[5]

  • Inoculate Plates: Spot-inoculate a small, fixed volume (e.g., 10 µL) of the diluted bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.

  • Incubate: Incubate the plates at 28°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Optimized Explant Washing Procedure
  • Initial Rinse: After the co-cultivation period, remove the explants from the bacterial suspension and place them in a sterile beaker containing sterile liquid MS medium (or sterile water).

  • First Wash: Gently agitate the explants for 3-5 minutes. A shaker can be used at a low speed (e.g., 50-60 rpm).[10]

  • Subsequent Washes: Decant the liquid and repeat the washing step 2-3 more times with fresh sterile liquid medium. For the final wash, include the chosen antibiotic (e.g., Timentin at 150 mg/L) in the wash solution.[4]

  • Blot Dry: After the final wash, pour the explants onto a sterile filter paper in a laminar flow hood to remove excess liquid.[4][10]

  • Transfer to Selection Medium: Transfer the blotted explants to the selection medium containing the same antibiotic used in the final wash step.

Signaling Pathways and Mechanisms

Mechanism of β-Lactam Antibiotic Action and Resistance

Beta_Lactam_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium beta_lactam β-Lactam Antibiotic (e.g., Cefotaxime) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) beta_lactam->pbp Binds to & Inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall Catalyzes lysis Cell Wall Disruption & Cell Lysis cell_wall->lysis Inhibition leads to beta_lactam_res β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam_res->beta_lactamase Targeted by inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic Hydrolyzes to create pbp_res PBP cell_wall_res Normal Peptidoglycan Synthesis pbp_res->cell_wall_res Functions normally survival Bacterial Survival cell_wall_res->survival

Caption: Action of β-lactam antibiotics and the mechanism of resistance via β-lactamase.

References

Preventing precipitation of Cefotaxime Sodium in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated stock solutions of Cefotaxime (B1668864) Sodium. Our aim is to help you prevent precipitation and ensure the stability and efficacy of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of Cefotaxime Sodium that can be dissolved in water?

A1: this compound is soluble in water up to 50 mg/mL.[1] For cell culture applications, it is typically used at concentrations ranging from 50 to 250 mg/L.[1]

Q2: My this compound stock solution has turned yellow. Is it still usable?

A2: The appearance of a yellow to reddish-yellow color indicates the degradation of this compound.[2] The intensity of the color is related to the extent of degradation, which is influenced by factors such as temperature, storage time, and pH.[3] While a pale yellow color might be acceptable for some applications, a significant color change suggests a loss of potency and the solution should ideally be discarded and a fresh one prepared.

Q3: What is the optimal pH for a stable this compound stock solution?

A3: this compound solutions exhibit maximum stability in the pH range of 4.5 to 6.5.[1][4] The optimal pH range for stability has been more specifically identified as approximately 4.3 to 6.2.[5] Outside of this range, degradation is accelerated. At a pH below 4, the degradation is catalyzed by hydrogen ions, while at a pH above 6.2, hydroxyl ions hasten decomposition.[4][5]

Q4: For how long and at what temperature can I store my this compound stock solution?

A4: The stability of this compound solutions is highly dependent on temperature. For maximum stability, it is recommended to store stock solutions at 2-8°C (refrigerated) or -20°C (frozen). At 5°C, a 100 mg/mL solution can be stable for up to 5 days.[2] At 25°C (room temperature), stability is significantly reduced, with a 100 mg/mL solution being stable for up to 24 hours.[2] For long-term storage, aliquoting and freezing at -20°C is recommended, which can maintain potency for several months.[6][7]

Troubleshooting Guide

Issue: Precipitation is observed in my concentrated this compound stock solution.

This section provides a systematic approach to troubleshooting precipitation in your this compound stock solutions.

Logical Flow for Troubleshooting Precipitation

Troubleshooting Precipitation of this compound start Precipitation Observed check_concentration Is Concentration > 50 mg/mL in Water? start->check_concentration reduce_concentration Action: Reduce Concentration or Use a Different Solvent check_concentration->reduce_concentration Yes check_ph Is pH outside 4.5 - 6.5 range? check_concentration->check_ph No solution_stable Solution Should Be Stable reduce_concentration->solution_stable adjust_ph Action: Adjust pH to 4.5 - 6.5 using appropriate buffers check_ph->adjust_ph Yes check_temp Was the solution stored at Room Temperature for an extended period? check_ph->check_temp No adjust_ph->solution_stable store_properly Action: Store at 2-8°C or aliquot and freeze at -20°C check_temp->store_properly Yes check_solvent Was a non-aqueous solvent used? check_temp->check_solvent No store_properly->solution_stable solvent_issue Incompatibility or Low Solubility in the chosen solvent. check_solvent->solvent_issue Yes check_additives Were other substances added to the solution? check_solvent->check_additives No incompatibility Potential incompatibility with other components. check_additives->incompatibility Yes check_additives->solution_stable No Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Water (< 50 mg/mL) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter check_ph Optional: Check and Adjust pH to 4.5 - 6.5 filter->check_ph aliquot Aliquot into single-use volumes check_ph->aliquot store Store at 2-8°C (short-term) or -20°C (long-term) aliquot->store end End store->end Simplified Degradation Pathway of this compound cefotaxime This compound (Stable at pH 4.5-6.5) degradation_products Inactive Degradation Products cefotaxime->degradation_products β-lactam ring cleavage (pH < 4 or > 6.5) deacetylcefotaxime Desacetylcefotaxime (Reduced Activity) cefotaxime->deacetylcefotaxime De-esterification lactone Desacetylcefotaxime Lactone (Inactive) deacetylcefotaxime->lactone Lactonization (pH < 4)

References

Long-term stability of Cefotaxime Sodium stock solutions at -20°C and 4°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Cefotaxime (B1668864) Sodium stock solutions, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Cefotaxime Sodium stock solutions?

A1: The recommended solvent for reconstituting this compound is Sterile Water for Injection.[1][2] For intravenous infusion, 0.9% Sodium Chloride Injection or 5% Dextrose Injection can also be used.[2][3] It is important to ensure the solvent of choice is purged with an inert gas.[4]

Q2: What is the optimal pH for the stability of this compound solutions?

A2: this compound solutions exhibit maximum stability in the pH range of 4.5 to 6.5.[5][6] Degradation of the β-lactam ring, the active component of the antibiotic, is accelerated in both acidic (below pH 4) and alkaline (above pH 7) conditions.[7]

Q3: My this compound solution has turned yellow. Is it still usable?

A3: Solutions of this compound can range in color from light yellow to amber, depending on the concentration and solvent used.[1] The intensity of the yellow color can increase over time, particularly at room temperature, which may indicate degradation.[8][9][10] It is crucial to refer to stability data to determine if the potency remains within an acceptable range for your experiment. A significant color change to reddish-yellow is a strong indicator of degradation.[10]

Q4: Can I freeze my this compound stock solution?

A4: Yes, freezing is a common method for long-term storage. Reconstituted solutions stored in their original containers or in plastic syringes can remain stable for up to 13 weeks when frozen.[3] For cell culture applications, it is common practice to prepare aliquots of the stock solution and store them at -20°C.[11] One source suggests that a stock solution can be stored at -20°C for one month or at -80°C for six months.[12]

Q5: How long is a this compound stock solution stable at 4°C?

A5: At a concentration of 100mg/ml, this compound in sterile water was found to be stable for up to 5 days at 5°C.[9] Another study using a 50 mg/mL solution in 0.9% sodium chloride injection showed less than 3% decomposition after 18 days at 5°C.[8] Reconstituted solutions for injection are generally considered stable for up to 7 days when refrigerated at ≤5°C.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Degradation of this compound in the culture medium.Prepare fresh stock solutions and add to the medium immediately before use. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.[7]
Precipitate formation in the stock solution The solubility of this compound may have been exceeded, or the solution may have degraded.Ensure you are not exceeding the recommended solubility (e.g., approx. 10 mg/mL in PBS, pH 7.2).[4] If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded.
Loss of antibacterial activity The β-lactam ring of the Cefotaxime molecule has been hydrolyzed, rendering the antibiotic inactive. This can be caused by improper storage temperature or pH.Always store stock solutions at the recommended temperature (-20°C for long-term, 4°C for short-term). Ensure the pH of your final solution is within the optimal range of 4.5-6.5.[5][6]

Stability Data

Table 1: Stability of this compound Solutions at 4°C / 5°C

ConcentrationSolventStorage TemperatureDurationPotency Loss / RemarksReference
50 mg/mL0.9% Sodium Chloride5°C18 days< 3% decomposition[8]
100 mg/mLSterile Water5°C5 daysMaintained adequate stability[9]
Not SpecifiedNot Specified≤5°C7 daysStable for intramuscular/intravenous preparations
Not Specified0.9% NaCl or 5% Dextrose≤5°C5 daysMaintained satisfactory potency[3]

Table 2: Stability of this compound Solutions at -20°C

ConcentrationSolventStorage TemperatureDurationPotency Loss / RemarksReference
Not SpecifiedNot SpecifiedFrozen13 weeksStable[3]
100 mg/mLSterile Water-20°CUntil useRecommended for cell culture stock[11]
Not SpecifiedNot Specified-20°C1 monthSealed storage, away from moisture[12]

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL) for Cell Culture

This protocol is adapted from a method for preparing a stock solution for duckweed culture management.[11]

Materials:

  • This compound powder

  • Sterile, deionized water

  • 0.22 µm syringe filter

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of this compound powder.

  • Add the powder to a sterile container and add 10 mL of sterile water to achieve a final concentration of 100 mg/mL.

  • Dissolve the powder completely by vortexing or gentle agitation.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the sterile stock solution into 1 mL volumes in sterile microcentrifuge tubes.

  • Label the tubes with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Stability Testing by High-Performance Liquid Chromatography (HPLC)

The following is a generalized protocol based on methods described in the literature for assessing the stability of this compound solutions.[5][8]

Objective: To quantify the concentration of this compound in a solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (specific composition will depend on the column and method, but often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol)

  • Reference standard of this compound

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored this compound solution. Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of the this compound reference standard.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and UV detection wavelength (e.g., 254 nm).

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak areas of the standards against their known concentrations. Use the calibration curve to determine the concentration of this compound in the test samples based on their peak areas.

  • Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point to determine the stability of the solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_testing Stability Testing weigh Weigh Cefotaxime Sodium Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot storage_neg_20 Store at -20°C (Long-term) aliquot->storage_neg_20 storage_4 Store at 4°C (Short-term) aliquot->storage_4 sampling Sample at Time Points storage_neg_20->sampling storage_4->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data

Caption: Workflow for this compound Stock Solution Preparation and Stability Testing.

logical_relationship cluster_temp Temperature Effects cluster_ph pH Effects stability This compound Solution Stability temp Temperature stability->temp ph pH stability->ph time Storage Time stability->time solvent Solvent stability->solvent neg_20 -20°C (Higher Stability) temp->neg_20 four_c 4°C (Moderate Stability) temp->four_c rt Room Temperature (Lower Stability) temp->rt optimal_ph Optimal pH (4.5 - 6.5) ph->optimal_ph acidic_alkaline Acidic (<4) or Alkaline (>7) (Increased Degradation) ph->acidic_alkaline

Caption: Factors Influencing the Stability of this compound Solutions.

References

Adjusting Cefotaxime Sodium levels for sensitive plant species in tissue culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Cefotaxime (B1668864) Sodium for contamination control in plant tissue culture, with a special focus on adjusting concentrations for sensitive plant species.

Troubleshooting Guide

This guide addresses common issues encountered when using Cefotaxime Sodium in plant tissue culture experiments.

Issue 1: Signs of Phytotoxicity Observed in Explants

  • Symptoms:

    • Chlorosis: Yellowing of leaves and shoots.[1]

    • Necrosis: Browning and death of tissue.[2]

    • Reduced Regeneration: Lower frequency of shoot or embryo formation compared to controls.[3][4]

    • Stunted Growth: Smaller shoots, reduced fresh weight, or poor root development.

    • Vitrification: Tissues appear water-soaked and translucent.

  • Possible Causes:

    • The plant species or specific genotype is highly sensitive to this compound.

    • The concentration of this compound is too high for the specific application.[3][4]

    • Prolonged exposure to the antibiotic.[5]

    • Interaction with other media components is causing stress.

  • Solutions:

    • Reduce this compound Concentration: If bacterial contamination is not severe, gradually decrease the concentration in subsequent subcultures.[4]

    • Conduct a Dose-Response Experiment: Systematically test a range of this compound concentrations to determine the optimal balance between antibacterial activity and minimal phytotoxicity for your specific plant species (see Experimental Protocols section).

    • Modify Media Composition: For chlorosis, consider replacing the iron source FeEDTA with FeEDDHA, which can be more stable and may reduce the negative effects of cefotaxime.[1]

    • Limit Exposure Time: Transfer explants to a medium with a lower concentration or no this compound as soon as the risk of bacterial contamination is controlled.

    • Consider Alternatives: If phytotoxicity persists even at low concentrations, explore other antibiotics such as Carbenicillin or Timentin, ensuring to first test for their phytotoxicity as well.[6]

Issue 2: this compound is Not Effectively Controlling Bacterial Contamination

  • Symptoms:

    • Visible bacterial growth (e.g., cloudy media, slime around explants) persists despite the presence of this compound.

    • Overgrowth of Agrobacterium tumefaciens after genetic transformation.[1]

  • Possible Causes:

    • The concentration of this compound is too low to inhibit the specific bacterial strain(s).

    • The contaminating bacteria are resistant to this compound (e.g., some strains of Pseudomonas).[7]

    • The antibiotic has degraded due to improper storage or addition to hot media.

    • The initial bacterial load was excessively high.

  • Solutions:

    • Increase this compound Concentration: Incrementally increase the concentration, being mindful of the potential for phytotoxicity. The effective concentration may need to be as high as 500 mg/L for some applications.[3][8]

    • Ensure Proper Preparation and Storage: Prepare fresh stock solutions and store them at -20°C for long-term use. Add the filter-sterilized antibiotic to the culture medium after it has cooled to below 50°C.

    • Use Combination Therapy: For persistent contamination, a combination of antibiotics can be more effective. For example, Cefotaxime can be used with Vancomycin.

    • Improve Aseptic Technique: Review and enhance sterile work practices to minimize the initial source of contamination.

    • Identify the Contaminant: If possible, identify the bacterial species to select a more targeted antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration of this compound in plant tissue culture?

A1: The typical working concentration ranges from 100 mg/L to 500 mg/L.[3][7][8] However, the optimal concentration is highly dependent on the plant species, the type of explant, and the severity of the bacterial contamination. For sensitive species, concentrations as low as 50 mg/L may be necessary, while for recalcitrant contamination, up to 500 mg/L may be required.[4][7]

Q2: Can this compound have a positive effect on plant cultures?

A2: Yes, in some cases, this compound has been observed to have a stimulatory effect on morphogenesis and regeneration.[9] For example, it has been shown to promote somatic embryogenesis in sugarcane and enhance shoot regeneration in banana and maize.[6][8][10]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water.[11] Prepare a concentrated stock solution (e.g., 100 mg/mL) in sterile distilled water. Filter-sterilize the solution through a 0.22 µm filter. Aliquot the stock solution into smaller, single-use volumes and store them frozen at -20°C. Aqueous solutions are stable for a limited time (7-14 days) when stored at 2-8°C.[9]

Q4: At what stage should I add this compound to my culture medium?

A4: this compound is heat-labile and should not be autoclaved.[6] Add the filter-sterilized stock solution to the autoclaved culture medium after it has cooled to a temperature of approximately 45-50°C.

Q5: Are there any known bacterial species resistant to this compound?

A5: Yes, while Cefotaxime is a broad-spectrum antibiotic effective against many gram-negative and gram-positive bacteria, some bacteria, such as certain species of Pseudomonas, may be resistant.[7]

Data Presentation

Table 1: Recommended this compound Concentrations for Various Plant Species

Plant SpeciesExplant TypeConcentration Range (mg/L)Observed Effect
SugarcaneSpindle, Callus100 - 700500 mg/L showed maximum somatic embryogenesis and shoot regeneration.[3][8]
BananaShoots100 - 700400-500 mg/L promoted shoot multiplication and elongation.[10]
WheatMicrospores50 - 100Increased formation of embryo-like structures and green plants.[7]
TriticaleMicrospores50 - 100Increased formation of embryo-like structures and green plants.[7]
MaizeEmbryogenic Calli50 - 500150 mg/L resulted in the highest increase in regenerated plants.
TomatoCotyledonup to 400High concentrations (400 mg/L) led to chlorosis and reduced regeneration.[1]
AppleLeaf Explants100 - 500100-200 mg/L enhanced regeneration, while higher concentrations reduced it.

Table 2: Troubleshooting Summary for Phytotoxicity

SymptomPotential CauseRecommended Action
Chlorosis (Yellowing)High Cefotaxime concentration, Iron deficiencyReduce Cefotaxime concentration, Replace FeEDTA with FeEDDHA in the medium.[1]
Necrosis (Tissue Death)Severe phytotoxicityImmediately transfer to antibiotic-free medium, significantly reduce Cefotaxime concentration in future experiments.
Reduced RegenerationCefotaxime interference with developmental pathwaysPerform a dose-response experiment to find the optimal concentration, reduce exposure time.
Stunted GrowthGeneral physiological stressLower Cefotaxime concentration, ensure other culture conditions are optimal.

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration for a Sensitive Plant Species

Objective: To identify the highest concentration of this compound that effectively controls bacterial contamination without causing significant phytotoxic effects on the plant tissue.

Methodology:

  • Prepare a Range of Cefotaxime Concentrations:

    • Prepare a sterile stock solution of this compound (e.g., 50 mg/mL).

    • Prepare your standard plant tissue culture medium.

    • After autoclaving and cooling the medium to ~50°C, create a series of media with varying Cefotaxime concentrations. A good starting range would be: 0 mg/L (control), 25 mg/L, 50 mg/L, 100 mg/L, 150 mg/L, 200 mg/L, and 250 mg/L.

  • Explant Preparation and Inoculation:

    • Use explants from a healthy, axenically grown source plant.

    • If the goal is to control Agrobacterium, follow your standard transformation and co-cultivation protocol.

    • Plate the explants onto the prepared media with the different Cefotaxime concentrations. Ensure a sufficient number of replicates for each concentration (e.g., 10-15 explants per treatment).

  • Culture Conditions:

    • Incubate the cultures under your standard conditions of light and temperature.

  • Data Collection and Analysis:

    • Over a period of 2-6 weeks, observe the cultures regularly and record the following data:

      • Bacterial Growth: Score the level of bacterial contamination (e.g., on a scale of 0-4, where 0 is no contamination and 4 is heavy contamination).

      • Phytotoxicity Symptoms: Note the percentage of explants showing chlorosis, necrosis, or other signs of stress.

      • Regeneration Efficiency: Measure the percentage of explants producing shoots/embryos and the average number of shoots/embryos per explant.

      • Growth Parameters: Measure fresh weight, shoot length, or other relevant growth metrics.

  • Determination of Optimal Concentration:

    • Analyze the data to find the concentration that provides the best balance between effective bacterial control and healthy plant growth and regeneration. This is typically the highest concentration that does not show a significant decrease in regeneration or a significant increase in phytotoxicity symptoms compared to the control.

Visualizations

Experimental_Workflow_for_Optimizing_Cefotaxime prep_media Prepare Media with a Range of Cefotaxime Concentrations (e.g., 0, 25, 50, 100, 150, 200 mg/L) prep_explants Prepare and Inoculate Explants prep_media->prep_explants incubation Incubate Under Standard Conditions prep_explants->incubation data_collection Collect Data: - Bacterial Growth - Phytotoxicity - Regeneration Rate - Growth Metrics incubation->data_collection analysis Analyze Data data_collection->analysis optimal_conc Determine Optimal Cefotaxime Concentration analysis->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Phytotoxicity start Phytotoxicity Symptoms Observed? (Chlorosis, Necrosis, Reduced Regeneration) reduce_conc Reduce Cefotaxime Concentration start->reduce_conc Yes dose_response Conduct Dose-Response Experiment start->dose_response Yes modify_media Modify Media (e.g., use FeEDDHA) start->modify_media Yes limit_exposure Limit Exposure Time start->limit_exposure Yes evaluate Evaluate Improvement reduce_conc->evaluate dose_response->evaluate modify_media->evaluate limit_exposure->evaluate problem_solved Problem Resolved evaluate->problem_solved Yes consider_alt Consider Alternative Antibiotics evaluate->consider_alt No

Caption: Decision-making flowchart for troubleshooting Cefotaxime-induced phytotoxicity.

Plant_Stress_Response stressor Chemical Stressor (e.g., High Cefotaxime) receptor Cellular Receptors Perceive Stress stressor->receptor signaling Signal Transduction Cascade (e.g., ROS, Ca2+, Kinases) receptor->signaling hormones Phytohormone Signaling (e.g., SA, JA, ET) signaling->hormones transcription Activation of Transcription Factors signaling->transcription hormones->transcription response Stress Response Gene Expression (e.g., PR proteins, Detoxification Enzymes) transcription->response symptoms Physiological Response (e.g., Chlorosis, Growth Inhibition) response->symptoms

Caption: Generalized signaling pathway for plant response to chemical stress.

References

How does light exposure affect the stability and efficacy of Cefotaxime Sodium in media?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and efficacy of Cefotaxime (B1668864) Sodium in media, with a particular focus on the effects of light exposure.

Frequently Asked Questions (FAQs)

Q1: My Cefotaxime Sodium solution turned yellow after being on the lab bench. Is it still usable?

A1: A yellow to reddish-yellow discoloration of your this compound solution is a visual indicator of degradation. This color change is often associated with photolysis, a process where light exposure breaks down the molecule, particularly the δ³-cephem ring.[1] This degradation leads to a loss of potency. Therefore, a discolored solution should not be used for experiments where accurate antibiotic concentration is crucial, as the efficacy will be compromised.

Q2: I'm observing inconsistent results in my multi-day antibacterial susceptibility tests with this compound. What could be the cause?

A2: Inconsistent results are often due to the degradation of this compound in the culture medium over the course of the experiment. Cefotaxime is susceptible to hydrolysis, and its stability is influenced by factors such as pH, temperature, and exposure to light.[2] Standard incubation conditions (e.g., 37°C) can lead to a significant decrease in the active antibiotic concentration.[3] For long-term experiments, it is advisable to replenish the Cefotaxime-containing medium at regular intervals (e.g., every 24 hours) and to protect the plates and stock solutions from light.

Q3: Does light exposure always lead to a complete loss of this compound's activity?

A3: Not necessarily complete, but it causes a significant reduction in efficacy. Light exposure, particularly UV light, initiates two primary degradation processes: photoisomerization and photolysis.[1] Photoisomerization converts Cefotaxime into its inactive anti-isomer without any visible change to the solution initially.[1] Photolysis, on the other hand, breaks down the molecule, leading to the visible yellowing and a loss of the active compound.[1] Both pathways contribute to a decrease in the effective concentration of the antibiotic.

Q4: How should I store my this compound stock solutions to ensure stability?

A4: To ensure the stability of your this compound stock solutions, they should be stored protected from light at refrigerated (2-8°C) or frozen (-20°C) temperatures. For short-term storage (up to 5 days), refrigeration is generally adequate. For longer-term storage, freezing is recommended. Always prepare fresh working solutions from your stock immediately before use and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause: Degradation of this compound in the media during incubation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that stock solutions, media containing Cefotaxime, and the experimental setup (e.g., microplates) are protected from ambient and direct light at all times. Use amber tubes or wrap containers in aluminum foil.

    • Temperature Control: Prepare aliquots of your stock solution to avoid repeated warming and cooling. When not in use, store stock solutions at the recommended temperature (refrigerated or frozen).

    • Fresh Preparations: Always prepare fresh dilutions of this compound in your experimental medium immediately before starting an experiment.

    • pH of Media: Be aware that the pH of your culture medium can affect the stability of Cefotaxime. The optimal pH for Cefotaxime stability is in the range of 4.5-6.5.[4]

    • Include a Control: Run a parallel experiment with a "no-cells" control to measure the degradation of Cefotaxime in your medium under your specific experimental conditions using a suitable analytical method like HPLC.

Issue 2: Precipitate formation in this compound solution.

  • Possible Cause: The solubility of this compound may be exceeded, or interactions with components in the media could be occurring.

  • Troubleshooting Steps:

    • Check Concentration: Ensure that the concentration of this compound does not exceed its solubility in the chosen solvent or medium.

    • Proper Dissolution: Ensure the powder is fully dissolved before adding it to your final medium. Gentle warming and vortexing can aid dissolution, but avoid excessive heat.

    • Solvent Compatibility: Use the recommended solvents for preparing your stock solution, such as sterile water or a suitable buffer.

Data on this compound Instability

The following tables summarize the degradation of this compound under various conditions and its impact on antibacterial efficacy.

Table 1: Degradation of this compound in Solution under Different Temperature Conditions

TemperatureStorage TimePercent DegradationReference
45°C2 hours> 10%
25°C24 - 48 hours> 10%[5]
5°C72 hours~5%

Table 2: Impact of this compound Degradation on Antibacterial Efficacy

MediumIncubation Time & TemperatureCefotaxime DegradationImpact on EfficacyReference
Mueller-Hinton Broth (MHB)24 hours at 37°C44.7%Significant increase in MIC and MBC[6]
Various media with serumIncubation period20 - 30%Underestimation of antibacterial activity[3]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in Media

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water for injection) at a concentration of 10 mg/mL. Prepare fresh working solutions by diluting the stock solution in the desired culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to the final experimental concentration.

  • Light Exposure Conditions:

    • Divide the Cefotaxime-containing medium into two sets of sterile, transparent containers (e.g., quartz cuvettes or multi-well plates).

    • Light-Exposed Group: Expose one set to a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source with a defined intensity).

    • Dark Control Group: Wrap the second set completely in aluminum foil to protect it from light.

    • Incubate both sets under the same temperature and humidity conditions for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification of this compound:

    • At each time point, take an aliquot from both the light-exposed and dark control samples.

    • Analyze the concentration of the remaining intact this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detector at a wavelength of 254 nm.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Compare the degradation rates between the light-exposed and dark control groups.

Protocol 2: Determining the Effect of Photodegradation on this compound Efficacy (MIC Determination)

  • Preparation of Degraded this compound: Prepare a solution of this compound in the desired culture medium as described in Protocol 1. Expose this solution to a controlled light source for a specific duration known to cause significant degradation (based on the results of Protocol 1). Prepare a parallel solution that is kept in the dark as a control.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Escherichia coli ATCC 25922) according to standard microbiology protocols (e.g., CLSI guidelines), typically adjusted to a 0.5 McFarland standard.

  • MIC Assay (Broth Microdilution):

    • In a 96-well microtiter plate, perform serial twofold dilutions of both the light-exposed (degraded) and the dark control (non-degraded) this compound solutions in the culture medium.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC for both the light-exposed and dark control this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values to quantify the loss of efficacy due to light exposure.

Visualizations

G Workflow for Assessing this compound Photostability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_stock Prepare Cefotaxime Stock Solution prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working light_exposed Light-Exposed Group (UV or Broad-Spectrum Light) prep_working->light_exposed dark_control Dark Control Group (Wrapped in Foil) prep_working->dark_control sampling Sample at Multiple Time Points light_exposed->sampling dark_control->sampling hplc Quantify Cefotaxime by HPLC sampling->hplc mic Determine MIC (Broth Microdilution) sampling->mic compare_degradation Compare Degradation Rates hplc->compare_degradation compare_mic Compare MIC Values mic->compare_mic G Mechanism of Cefotaxime Action and Disruption by Light cluster_action Normal Mechanism of Action cluster_disruption Disruption by Light Exposure cefotaxime Active Cefotaxime pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cefotaxime->pbp Binds to light Light Exposure (e.g., UV Light) cefotaxime->light cell_wall_synthesis Inhibition of Cell Wall Synthesis pbp->cell_wall_synthesis Leads to no_binding No Binding to PBPs pbp->no_binding cell_lysis Bacterial Cell Lysis cell_wall_synthesis->cell_lysis degradation Photodegradation (Isomerization & Photolysis) light->degradation inactive_products Inactive Degradation Products degradation->inactive_products inactive_products->no_binding efficacy_loss Loss of Efficacy no_binding->efficacy_loss

References

Validation & Comparative

Cefotaxime Sodium vs. Carbenicillin: A Comparative Guide to Agrobacterium Elimination in Plant Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective removal of Agrobacterium tumefaciens following genetic transformation of plant tissues is a critical step to ensure the recovery of healthy, transgenic plants. The choice of antibiotic is paramount, as it must be potent against Agrobacterium while exhibiting minimal phytotoxicity. This guide provides an objective comparison of two commonly used β-lactam antibiotics, Cefotaxime (B1668864) Sodium and Carbenicillin, supported by experimental data and detailed protocols.

Executive Summary

Experimental evidence consistently demonstrates that Cefotaxime is generally more effective than Carbenicillin for the elimination of Agrobacterium tumefaciens in plant tissue culture.[1] Carbenicillin's efficacy is often hampered by β-lactamase production in Agrobacterium and its instability, whereas Cefotaxime exhibits greater resistance to these bacterial enzymes.[1] While both antibiotics can be used, Cefotaxime often achieves complete bacterial suppression at lower concentrations. However, phytotoxicity can be a concern with Cefotaxime, necessitating careful optimization of concentrations for different plant species and explants.[1][2] In some cases, a combination of antibiotics, such as Cefotaxime and Vancomycin (B549263), has proven to be the most effective strategy.[1]

Data Presentation: Quantitative Comparison of Antibiotic Efficacy

The following tables summarize quantitative data from various studies on the effectiveness of Cefotaxime and Carbenicillin in suppressing Agrobacterium growth.

Table 1: Efficacy of Cefotaxime and Carbenicillin in Suppressing Agrobacterium tumefaciens LBA4404 in Soybean Somatic Embryo Clusters

Antibiotic TreatmentConcentration (mg/L)Time to Suppress AgrobacteriumObservations
Carbenicillin500Not effectiveExplants completely covered with Agrobacterium after 21 days.[1]
Carbenicillin1000Not effectiveExplants completely covered with Agrobacterium after 35 days.[1]
Cefotaxime50016 daysEffective in suppressing Agrobacterium.[1]
Cefotaxime + Vancomycin250 + 2509 daysMost effective treatment in suppressing Agrobacterium.[1]

Table 2: Antibacterial Activity of Cefotaxime and Carbenicillin against Agrobacterium tumefaciens EHA105 (Disc Diffusion Assay)

AntibioticConcentration (mg/L)Zone of Inhibition (mm)
Cefotaxime504.6[3]
Carbenicillin507.6[3]
Cefotaxime25024[3]
Carbenicillin25025[3]

Table 3: Effect of Cefotaxime and Carbenicillin on Agrobacterium Overgrowth in Tomato Cotyledon Explants

Antibiotic TreatmentConcentration (mg/L)Overgrowth Frequency
CefotaximeIndividual UseHigher[4]
CarbenicillinIndividual UseHigher[4]
Cefotaxime + Carbenicillin250 + 250Very effective in eliminating Agrobacterium.[4]

Mechanism of Action

Both Cefotaxime and Carbenicillin are β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[5] They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7][8] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP activity, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[8][9]

Cefotaxime, a third-generation cephalosporin, is known for its high resistance to β-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[1][6][10] Carbenicillin, a carboxypenicillin, is more susceptible to degradation by these enzymes.[1]

cluster_antibiotic β-Lactam Antibiotic cluster_bacterium Agrobacterium Cell Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Carbenicillin Carbenicillin Carbenicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Lysis Cell Lysis Cell_Wall->Lysis Weakened wall leads to

Mechanism of action for β-lactam antibiotics.

Experimental Protocols

The following is a generalized protocol for comparing the effectiveness of Cefotaxime and Carbenicillin for Agrobacterium elimination, based on methodologies described in the cited literature.

Objective: To determine the optimal concentration of Cefotaxime and Carbenicillin for the elimination of Agrobacterium tumefaciens from plant explants post-co-cultivation, while minimizing phytotoxicity.

Materials:

  • Plant explants (e.g., leaf discs, cotyledons, callus)

  • Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105)

  • Co-cultivation medium

  • Washing medium (liquid culture medium)

  • Selection/regeneration medium

  • Cefotaxime Sodium stock solution (e.g., 100 mg/mL in sterile water)

  • Carbenicillin stock solution (e.g., 100 mg/mL in sterile water)

  • Sterile filter paper

  • Petri dishes

Experimental Workflow:

G A 1. Co-cultivation of explants with Agrobacterium B 2. Washing of explants in liquid medium A->B C 3. Blot drying on sterile filter paper B->C D 4. Transfer to selection medium with varying antibiotic concentrations C->D E 5. Subculture every 2 weeks on fresh medium D->E F 6. Data Collection: - Agrobacterium overgrowth - Explant survival rate - Regeneration efficiency E->F

General experimental workflow.

Procedure:

  • Co-cultivation: Inoculate plant explants with an overnight culture of Agrobacterium tumefaciens for a specified period (e.g., 30 minutes to 48 hours), as optimized for the specific plant species.[11]

  • Washing: After co-cultivation, wash the explants thoroughly with sterile liquid culture medium to remove excess Agrobacterium. A final rinse can be performed in a medium containing the respective antibiotic.[5]

  • Drying: Blot the washed explants dry on sterile filter paper.[5]

  • Plating on Selection Media: Transfer the explants to a selection/regeneration medium containing a range of concentrations of either Cefotaxime or Carbenicillin. Suggested concentrations to test could be 100, 250, and 500 mg/L for each antibiotic.[3][5] A control plate with no antibiotic should also be included.

  • Incubation and Subculture: Incubate the plates under appropriate light and temperature conditions for plant regeneration. Subculture the explants to fresh media with the same antibiotic concentrations every 2-3 weeks.[12]

  • Data Collection: At regular intervals (e.g., weekly), score the plates for:

    • Visible Agrobacterium growth.

    • Explant survival and necrosis.

    • Regeneration frequency (e.g., percentage of explants forming shoots).

Conclusion

The selection of an appropriate antibiotic for Agrobacterium elimination is a critical factor in the success of plant genetic transformation. While both Cefotaxime and Carbenicillin have been widely used, the evidence suggests that Cefotaxime is often the more reliable and effective choice due to its stability and broader resistance to bacterial enzymes.[1] However, researchers must be mindful of potential phytotoxic effects and optimize the concentration for their specific experimental system.[2] In cases of persistent Agrobacterium contamination or high explant sensitivity, a combination of antibiotics may provide a superior solution.[1][4] This guide provides a foundation for making an informed decision and designing effective protocols for Agrobacterium elimination.

References

Cefotaxime Sodium vs. Timentin: A Comparative Guide for Controlling Bacterial Contamination in Plant Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in plant tissue culture, maintaining aseptic conditions is paramount to success. Bacterial contamination can lead to significant losses in experimental material and time. Cefotaxime Sodium and Timentin are two widely used β-lactam antibiotics employed to control bacterial growth, particularly following Agrobacterium-mediated genetic transformation and for eliminating endogenous bacterial contaminants. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable antibiotic for your specific research needs.

Performance Overview

Both this compound and Timentin are effective in curbing bacterial contamination in plant tissue culture.[1] However, their efficacy, phytotoxicity, and impact on plant regeneration can differ based on the plant species, the concentration used, and the specific experimental conditions.[1]

This compound is a third-generation cephalosporin (B10832234) known for its broad-spectrum activity against Gram-negative bacteria and its stability and low toxicity to many plant species.[2] It is frequently used to eliminate Agrobacterium after co-cultivation and to manage endogenous bacterial contamination.[1]

Timentin is a formulation containing Ticarcillin and the β-lactamase inhibitor Clavulanic acid.[3][4] This combination enhances its effectiveness against a broader range of bacteria, including those that produce β-lactamase enzymes which can inactivate many penicillin-type antibiotics.[3] Timentin is particularly effective against Gram-negative bacteria like Agrobacterium.[5]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, comparing the effects of this compound and Timentin on bacterial suppression and plant regeneration.

Table 1: Efficacy in Suppressing Agrobacterium tumefaciens

AntibioticConcentration (mg/L)Plant Species / SystemObservationReference
Cefotaxime350 - 500SoybeanEfficiently suppressed Agrobacterium for 49 days.[2]
Cefotaxime + Vancomycin250 eachSoybeanSuppressed Agrobacterium for 63 days with minimal phytotoxicity.[2]
Timentin300Fraxinus pennsylvanicaEffective in suppressing Agrobacterium growth.
Timentin500TobaccoVisually undetectable Agrobacterium on medium.[6]
Cefotaxime250WheatSuppression of Agrobacterium started at this concentration.[6]
Timentin300Wheat97.94% and 95.75% bacterial inhibition in mature and immature embryos, respectively.[6]
Cefotaxime (500) + Timentin (300)500 + 300WheatComplete elimination of Agrobacterium.[6]

Table 2: Effects on Plant Regeneration and Callus Growth

AntibioticConcentration (mg/L)Plant SpeciesEffectReference
Cefotaxime400 - 500BananaMaximum shoot multiplication and elongation.
Cefotaxime150MaizeHighest increase in the number of regenerated plants.[1][7]
Cefotaxime500SugarcaneMaximum somatic embryogenesis and highest frequency of shoot regeneration.[1]
Cefotaxime100 - 200AppleEnhanced regeneration rate comparable to control.[1]
Cefotaxime>200AppleGradually reduced the frequency of regeneration.[1]
Cefotaxime200TomatoReduced callus regeneration.[1]
Cefotaxime100Wheat and TriticaleIncreased cell growth and green plant production.[8]
Timentin300CacaoReduced production of somatic embryos.[1][9]
Timentin150TomatoSignificantly promotes callus formation and shoot regeneration.[1]
Timentin250TobaccoReduced biomass accumulation by 29 ± 4% and increased oxidative stress.[10]
Cefotaxime400 - 500CarrotStimulatory effect on plant production.[9]
Timentin100 - 500CarrotEssentially non-toxic and enabled high-efficiency plant regeneration.[9]

Experimental Protocols

Below are generalized methodologies for the application of this compound and Timentin in plant tissue culture, primarily for the elimination of Agrobacterium following transformation.

Protocol 1: Agrobacterium Elimination from Explants

This protocol outlines the steps for removing Agrobacterium from plant tissues after co-cultivation.

Methodology:

  • Co-cultivation: After co-cultivating the plant explants with an Agrobacterium suspension for a species-dependent duration, proceed to the washing step.[1]

  • Washing: Wash the explants with sterile distilled water or a liquid culture medium.[1] Some protocols recommend including the antibiotic in the wash solution (e.g., 500 mg/L Cefotaxime or a combination of Cefotaxime and Timentin).[1][6]

  • Blot Drying: Blot the explants dry on sterile filter paper before placing them on the culture medium.[1]

  • Culture on Selection Medium: Transfer the explants to a solid plant tissue culture medium supplemented with the appropriate selective agent (if applicable) and the antibiotic for bacterial suppression.[1]

    • Cefotaxime: Typically used at concentrations between 250 and 500 mg/L.[1]

    • Timentin: Recommended usage concentration is 200-500 mg/L.[3]

    • Combination: A combination of Cefotaxime (500 mg/L) and Timentin (300 mg/L) has been shown to be effective in wheat.

  • Subculture: The concentration of the antibiotic can often be reduced in subsequent subcultures once the risk of contamination is low.[1]

Protocol 2: Preparation of Antibiotic Stock Solutions

This compound:

  • Cefotaxime is a white to off-white powder that is freely soluble in water.[11][12]

  • Aqueous solutions are most stable at a pH range of 4.3-6.2.[12]

  • Aqueous solutions can be stored for 14-21 days at 0-5 °C.[11] For longer-term storage, solutions can be kept at -20°C for up to 48 months.[12]

  • Filter-sterilize the stock solution using a 0.22 µm filter before adding it to the autoclaved and cooled culture medium (around 50°C).[3]

Timentin:

  • Timentin is a mixture of Ticarcillin Sodium and Clavulanate Potassium.[3]

  • The recommended usage concentration in plant tissue culture is 200-500 mg/L.[3]

  • Prepare a stock solution (e.g., 100 mg/mL) in sterile water.

  • Filter-sterilize the stock solution and add it to the culture medium after it has been autoclaved and cooled to about 50°C.[3]

Mandatory Visualization

Experimental_Workflow cluster_0 Explant Preparation & Co-cultivation cluster_1 Decontamination cluster_2 Culture & Regeneration Explant_Source Plant Explant Co_cultivation Co-cultivation Explant_Source->Co_cultivation Agrobacterium Agrobacterium Suspension Agrobacterium->Co_cultivation Washing Wash with Sterile Liquid +/- Antibiotic Co_cultivation->Washing Blot_Dry Blot Dry Washing->Blot_Dry Selection_Medium Culture on Medium with Cefotaxime and/or Timentin Blot_Dry->Selection_Medium Subculture Subculture on Reduced Antibiotic Medium Selection_Medium->Subculture Regeneration Plantlet Regeneration Subculture->Regeneration

Caption: General workflow for Agrobacterium elimination using antibiotics.

Signaling_Pathway cluster_Bacteria Bacterial Cell cluster_Antibiotic Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-linking Cell_Lysis Cell Wall Weakening & Cell Lysis Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Synthesis->PBP Cell_Wall->Cell_Lysis Antibiotic Cefotaxime / Timentin (β-lactam ring) Antibiotic->Inhibition Inhibition->PBP Inhibition

Caption: Mechanism of action of β-lactam antibiotics.

Conclusion and Recommendations

The choice between this compound and Timentin is not always straightforward and should be determined empirically for each plant system.[1]

  • This compound is often favored for its lower phytotoxicity in a wide range of plant species and its effectiveness against many common bacterial contaminants.[2][13] It can even have a stimulatory effect on regeneration in some cases.

  • Timentin , with its inclusion of a β-lactamase inhibitor, offers a broader spectrum of activity and can be more effective against resistant bacterial strains.[3] However, it may exhibit higher phytotoxicity in some plant species.[10]

For difficult-to-transform species or when persistent contamination is an issue, a combination of antibiotics, such as Cefotaxime and Timentin, may provide a more robust solution. It is highly recommended to conduct a preliminary experiment to test a range of concentrations of both antibiotics on the specific plant species and cultivar. This will help determine the optimal balance between effective bacterial control and minimal negative impact on plant regeneration.

References

Validating Agrobacterium Elimination: A Comparative Guide to Cefotaxime Sodium and its Alternatives with PCR Verification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant biotechnology, the complete removal of Agrobacterium tumefaciens following genetic transformation is a critical step for obtaining axenic transgenic plants. Cefotaxime (B1668864) Sodium has traditionally been a widely used antibiotic for this purpose. However, its efficacy can be influenced by the Agrobacterium strain and the plant species, and concerns about its potential phytotoxicity and impact on regeneration have led researchers to seek and evaluate alternatives. This guide provides a comprehensive comparison of Cefotaxime Sodium with other antibiotics, supported by experimental data, and details the use of Polymerase Chain Reaction (PCR) for the validation of Agrobacterium elimination.

Performance Comparison of Antibiotics for Agrobacterium Elimination

The choice of antibiotic for eliminating Agrobacterium post-transformation is a delicate balance between bactericidal or bacteriostatic activity and minimizing harm to the regenerating plant tissues. This section compares the performance of this compound with commonly used alternatives.

Quantitative Data Summary

The following tables summarize the effectiveness of various antibiotics in controlling Agrobacterium growth and their impact on plant regeneration across different species.

Table 1: In Vitro Antibacterial Activity against Agrobacterium tumefaciens

AntibioticAgrobacterium Strain(s)Minimum Inhibitory Concentration (MIC) (mg/L)Minimum Bactericidal Concentration (MBC) (mg/L)Reference
CefotaximeLBA4404, C58, AGL0--[1]
MeropenemLBA4404, C585.230.72[1]
MeropenemAGL0636[1]
ImipenemLBA44048120[1]
ImipenemC58, AGL08.5136[1]
TimentinNot Specified--[2][3]
CarbenicillinNot Specified--[3]

Table 2: Effect of Antibiotics on Plant Regeneration

Plant SpeciesAntibioticConcentration (mg/L)Effect on RegenerationReference
Banana (Musa acuminata)Cefotaxime400-500Increased shoot multiplication and elongation[4]
SugarcaneCefotaxime500Promoted somatic embryogenesis and shoot regeneration[5]
Apple (Malus domestica)Cefotaxime100-200Enhanced regeneration rate[6]
Apple (Malus domestica)Cefotaxime500Inhibited shoot induction[6]
Maize (Zea mays)Cefotaxime150Highest increase in the number of regenerated plants[7]
Tomato (Solanum lycopersicum)Cefotaxime400Significantly decreased callus induction and shoot generation[8]
Indica Rice (Oryza sativa)Timentin250No negative effects on callus growth[3]
Indica Rice (Oryza sativa)Cefotaxime250Caused severe necrosis in callus tissues[3]
Indica Rice (Oryza sativa)Carbenicillin250Caused severe necrosis in callus tissues[3]
Walnut (Juglans regia)Timentin500-1000Eradicated Agrobacterium from somatic embryos[9]
Walnut (Juglans regia)Cefotaxime100-1000Did not eliminate Agrobacterium[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. This section provides protocols for Agrobacterium elimination using this compound and for the subsequent PCR-based validation.

Protocol 1: Agrobacterium tumefaciens Elimination using this compound

This protocol outlines the general steps for using this compound to eliminate Agrobacterium after co-cultivation of plant explants.

Materials:

  • Co-cultivated plant explants

  • Sterile distilled water

  • Liquid plant culture medium

  • This compound stock solution (e.g., 250 mg/mL in sterile water, filter-sterilized)

  • Solid plant regeneration medium

  • Sterile filter paper

  • Sterile petri dishes and flasks

Procedure:

  • Washing: After the co-cultivation period, carefully remove the explants from the co-cultivation medium. Wash the explants 3-4 times with sterile distilled water or liquid culture medium to remove excess Agrobacterium. A final wash with liquid medium containing this compound (e.g., 250-500 mg/L) can be performed for 10-20 minutes.

  • Drying: Blot the washed explants dry on sterile filter paper to remove excess liquid.

  • Plating on Selection Medium: Transfer the dried explants to a solid plant regeneration medium supplemented with a selective agent (if applicable for transgenic selection) and this compound. The optimal concentration of this compound typically ranges from 150 to 500 mg/L, depending on the plant species and the Agrobacterium strain's sensitivity.[1][10]

  • Subculture: Subculture the explants to fresh medium containing this compound every 2-3 weeks. It is often beneficial to gradually reduce the concentration of this compound in subsequent subcultures to minimize its potential phytotoxic effects.[6]

  • Observation: Regularly monitor the explants for any signs of Agrobacterium regrowth (e.g., cloudy halo around the explant) and for the progress of plant regeneration.

Protocol 2: PCR Validation of Agrobacterium Elimination

This protocol describes the use of PCR to detect the presence of residual Agrobacterium in regenerated plant tissues. The virD2 gene, which is highly conserved among pathogenic Agrobacterium strains, is a common target for detection.[11][12]

Materials:

  • Regenerated plant tissue

  • DNA extraction kit suitable for plant and bacterial DNA

  • PCR tubes

  • Sterile water (nuclease-free)

  • Taq DNA polymerase and buffer

  • dNTPs

  • Forward and reverse primers for a conserved Agrobacterium gene (e.g., virD2)

  • Positive control: Agrobacterium tumefaciens DNA

  • Negative control: DNA from a non-transformed, axenic plant

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Primer Design: Universal PCR primers based on the virD2 and ipt genes have been shown to detect a wide variety of pathogenic Agrobacterium strains.[11][12] The virD2 primer pair is considered universal for all pathogenic Agrobacterium species.[11]

Procedure:

  • DNA Extraction: Extract total DNA from the putatively Agrobacterium-free plantlets. It is crucial to include a positive control (Agrobacterium culture) and a negative control (uninfected plant tissue) during the DNA extraction process.

  • PCR Amplification:

    • Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, Taq polymerase, and sterile water.

    • Aliquot the master mix into PCR tubes.

    • Add the template DNA (from plant samples, positive control, and negative control) to the respective tubes.

    • Perform PCR using the following cycling conditions (these may need optimization):

      • Initial denaturation: 94°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (temperature depends on primer melting temperature)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Interpretation of Results:

    • A band of the expected size in the positive control lane and its absence in the negative control lane validates the PCR assay.

    • The absence of a band in the lanes with DNA from the regenerated plantlets indicates the successful elimination of Agrobacterium.

    • The presence of a band of the correct size in the plant sample lanes suggests that Agrobacterium has not been completely eliminated.

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams are provided.

experimental_workflow cluster_transformation Agrobacterium-mediated Transformation cluster_elimination Agrobacterium Elimination cluster_validation Validation plant_explants Plant Explants co_cultivation Co-cultivation plant_explants->co_cultivation agrobacterium_culture Agrobacterium Culture (with gene of interest) agrobacterium_culture->co_cultivation washing Washing co_cultivation->washing Post-incubation antibiotic_treatment This compound Treatment washing->antibiotic_treatment regeneration Plantlet Regeneration antibiotic_treatment->regeneration dna_extraction DNA Extraction regeneration->dna_extraction pcr PCR with virD2 primers dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel result Result Interpretation gel->result

Workflow for Agrobacterium elimination and PCR validation.

logical_relationship cluster_antibiotic_selection Antibiotic Selection Factors bactericidal_activity Bactericidal/Bacteriostatic Activity (MIC/MBC) optimal_antibiotic Optimal Antibiotic Choice bactericidal_activity->optimal_antibiotic phytotoxicity Phytotoxicity to Plant Tissue phytotoxicity->optimal_antibiotic regeneration_impact Impact on Plant Regeneration regeneration_impact->optimal_antibiotic cost Cost-Effectiveness cost->optimal_antibiotic successful_transformation Successful Generation of Axenic Transgenic Plants optimal_antibiotic->successful_transformation leads to

Factors influencing the choice of antibiotic.

Conclusion

The successful elimination of Agrobacterium is paramount for the integrity of plant transformation experiments. While this compound remains a widely used antibiotic, its effectiveness and potential for phytotoxicity necessitate the consideration of alternatives. As the data suggests, antibiotics like Timentin and Meropenem can offer superior performance in certain contexts, exhibiting higher antibacterial activity and/or lower negative impacts on plant regeneration.

Ultimately, the optimal choice of antibiotic and its concentration is species- and even cultivar-dependent. Therefore, it is highly recommended that researchers conduct preliminary experiments to evaluate a range of antibiotics and concentrations for their specific system. Regardless of the antibiotic used, the validation of Agrobacterium elimination through a sensitive and reliable method like PCR is an indispensable final step to ensure the production of truly axenic transgenic plants.

References

A Comparative Analysis of Cefotaxime Sodium and Vancomycin for the Inhibition of Agrobacterium Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant biotechnology, particularly in Agrobacterium-mediated genetic transformation, the effective control of residual Agrobacterium is paramount to prevent contamination and ensure the healthy development of transformed tissues. This guide provides a comparative study of two commonly used antibiotics, Cefotaxime Sodium and Vancomycin, for their efficacy in preventing the growth of Agrobacterium tumefaciens. The following sections present a detailed analysis based on experimental data, established protocols, and the mechanisms of action of these two antimicrobial agents.

Performance Comparison: this compound vs. Vancomycin

The selection of an appropriate antibiotic for Agrobacterium elimination hinges on a balance between its bactericidal or bacteriostatic efficacy and its potential phytotoxicity to the plant explants. Both this compound and Vancomycin have been extensively used for this purpose, either individually or in combination.

This compound , a third-generation cephalosporin, is a broad-spectrum antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Vancomycin , a glycopeptide antibiotic, also inhibits cell wall synthesis but is primarily effective against Gram-positive bacteria.[4][5] However, when used in conjunction with a β-lactam antibiotic like cefotaxime, which can disrupt the outer membrane of Gram-negative bacteria, vancomycin's efficacy against Agrobacterium is enhanced.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the effectiveness of this compound and Vancomycin in controlling Agrobacterium growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Agrobacterium tumefaciens

Agrobacterium StrainThis compound MIC (mg/L)Reference
LBA4404400[7]
EHA105200[7]
Not Specified150 (eco-friendly dose)[1]

Table 2: Efficacy of this compound and Vancomycin in Agrobacterium Growth Inhibition Experiments

Antibiotic(s)Concentration (mg/L)Agrobacterium StrainOutcomeReference
This compound50LBA4404Minimum inhibition zone (5.55 mm)[1]
This compound350LBA4404Maximum inhibition zone (6.75 mm)[1]
This compound500Not SpecifiedSatisfactory inhibition, but explant browning[8]
Cefotaxime + Vancomycin300 + 50Not SpecifiedEffective elimination without negative effects on explants[8]
Cefotaxime + Vancomycin250 + 250LBA4404Effective suppression after 9 days[6]

Experimental Protocols

This section outlines standardized methodologies for key experiments related to the evaluation of antibiotic efficacy against Agrobacterium.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Agrobacterium tumefaciens culture

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth

  • Stock solutions of this compound and Vancomycin

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture Agrobacterium in broth overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of each antibiotic in the broth within the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 28-30°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9][10]

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Agrobacterium tumefaciens culture

  • Mueller-Hinton Agar (B569324) (MHA) or Luria-Bertani (LB) Agar plates

  • Sterile filter paper disks

  • Stock solutions of this compound and Vancomycin

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of Agrobacterium (e.g., 0.5 McFarland standard).

  • Inoculate Plate: Evenly spread the bacterial suspension onto the surface of an agar plate using a sterile swab.

  • Apply Disks: Aseptically place sterile filter paper disks onto the inoculated agar surface.

  • Add Antibiotics: Pipette a known concentration of the antibiotic solution onto each disk. Include a control disk with the solvent used to dissolve the antibiotic.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Measure Inhibition Zone: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[1]

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound and Vancomycin.

G cluster_cefo This compound Mechanism Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Transpeptidation Transpeptidation PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks final step of Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: this compound inhibits bacterial cell wall synthesis.

G cluster_vanco Vancomycin Mechanism Vancomycin Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->DAla Binds to Transglycosylation Transglycosylation DAla->Transglycosylation Prevents incorporation into growing peptidoglycan chain CellWall Peptidoglycan Elongation Transglycosylation->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Weakened wall leads to G Start Start Culture 1. Culture Agrobacterium with desired plasmid Start->Culture Infection 2. Infect plant explants with Agrobacterium Culture->Infection Cocultivation 3. Co-cultivate explants with Agrobacterium Infection->Cocultivation Antibiotic 4. Wash explants and culture on medium with antibiotics (Cefotaxime/Vancomycin) to eliminate Agrobacterium Cocultivation->Antibiotic Selection 5. Select transformed cells on medium with a selection agent Antibiotic->Selection Regeneration 6. Regenerate putative transgenic plants Selection->Regeneration Analysis 7. Molecular analysis to confirm transformation Regeneration->Analysis End End Analysis->End

References

A Comparative Guide to HPLC Analysis for Validating Cefotaxime Sodium Purity and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity and accurate concentration of active pharmaceutical ingredients (APIs) like Cefotaxime Sodium. This guide provides a comprehensive comparison of a validated HPLC method with an alternative analytical technique, supported by experimental data, detailed protocols, and a visual representation of the analytical workflow.

Performance Comparison: HPLC vs. UV-Visible Spectrophotometry

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for separation of impurities or a rapid, simple quantification. While HPLC is the gold standard for purity and impurity profiling, UV-Visible Spectrophotometry offers a simpler, less expensive alternative for concentration determination.

ParameterHPLC MethodUV-Visible Spectrophotometry Method
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorbance at a specific wavelength.
Specificity High; capable of separating Cefotaxime from its degradation products and other impurities.Low; interference from other UV-absorbing substances can occur.
Linearity Range 0.01 - 0.07 µg/mL, 10 - 70 µg/mL, 1.0 - 200 µg/mL1.0 - 6.0 µg/mL, 0.4 - 28.0 ppm
Limit of Detection (LOD) 1.8 ng/mL, 35.5 ng/mL, 0.3 µg/mL, 0.100 µg/mL0.0194 µg/mL
Limit of Quantitation (LOQ) 5.8 ng/mL, 107.6 ng/mL, 0.6 µg/mL, 0.314 µg/mL0.3765 µg/mL
Accuracy (% Recovery) 97 - 102%97.3 - 102.5%
Precision (%RSD) < 2%< 1.56%
Primary Application Purity testing, impurity profiling, and concentration determination.Routine concentration determination where impurities are not a major concern.

Experimental Protocols

Validated RP-HPLC Method for this compound Analysis

This protocol is a composite based on several validated methods and is intended as a general guideline.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. C8 columns have also been reported to be effective.

  • Mobile Phase: A mixture of a buffer and an organic solvent is typical. Common mobile phases include:

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.

  • Detection Wavelength: Detection is typically performed in the UV range, with common wavelengths being 233 nm, 235 nm, and 252 nm.

  • Injection Volume: A 20 µL injection volume is standard.

  • Column Temperature: The analysis is usually carried out at ambient temperature, though some methods specify a controlled temperature, such as 30°C.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired linear range.

  • Sample Solution: Accurately weigh the this compound sample (e.g., from a pharmaceutical formulation), dissolve it in the mobile phase, and dilute to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • After all analyses are complete, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent) to remove any strongly retained compounds.

d. Data Analysis:

  • Purity: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Concentration: The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometric Method for this compound Concentration

This protocol provides a basic framework for determining the concentration of this compound using UV-Visible spectrophotometry.

a. Instrumentation:

  • A UV-Visible spectrophotometer.

b. Reagents and Solutions:

  • Solvent: Distilled water or a suitable buffer.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

c. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent).

  • Measure the absorbance of the standard solutions to create a calibration curve.

  • Measure the absorbance of the sample solution (diluted to be within the calibration range).

d. Data Analysis:

  • Concentration: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation & Degassing D System Equilibration A->D B Standard Solution Preparation F Standard Injections (Calibration Curve) B->F C Sample Solution Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G H Peak Integration & Identification G->H I Purity Calculation (% Area) H->I J Concentration Calculation (from Calibration Curve) H->J

Caption: Workflow for the HPLC analysis of this compound.

Alternative Analytical Techniques

Besides HPLC and UV-Visible Spectrophotometry, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires very small sample volumes. Several CE methods have been reported for the determination of this compound in various matrices.

  • Fluorimetry: Can provide higher sensitivity and selectivity compared to spectrophotometry, especially after derivatization.

The Balancing Act: A Cost-Effectiveness Analysis of Cefotaxime Sodium and its Alternatives in Plant Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biotechnology, the choice of antibiotics to control Agrobacterium contamination after transformation is a critical step that directly impacts experimental success and budget. Cefotaxime Sodium has long been a staple in this field, but a growing body of evidence suggests that alternative antibiotics may offer greater cost-effectiveness. This guide provides a detailed comparison of this compound with other common antibiotics, supported by experimental data, to aid researchers in making informed decisions for their plant transformation protocols.

Executive Summary

Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering. However, the persistence of Agrobacterium post-transformation can hinder or prevent the regeneration of transgenic plants. Antibiotics are therefore essential to eliminate the bacteria. The ideal antibiotic should be highly effective against Agrobacterium, exhibit low phytotoxicity, and be cost-effective. This guide assesses this compound against common alternatives such as Carbenicillin, Timentin, Meropenem, and Imipenem, focusing on their efficacy, impact on plant regeneration, and overall cost.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators and cost of this compound and its alternatives. Prices are estimated based on publicly available data from various suppliers and may vary.

Table 1: Antibiotic Performance Against Agrobacterium tumefaciens

AntibioticCommon Agrobacterium Strains TestedTypical Effective Concentration (mg/L)Minimum Inhibitory Concentration (MIC) (mg/L)Minimum Bactericidal Concentration (MBC) (mg/L)
This compound LBA4404, EHA105, AGL0, C58150 - 500[1][2][3]~40 - 110[4]>100
Carbenicillin LBA4404250 - 1000[5]Not widely reported in recent comparative studiesNot widely reported in recent comparative studies
Timentin LBA4404, EHA105100 - 500[6][7][8]Not widely reported in recent comparative studiesNot widely reported in recent comparative studies
Meropenem LBA4404, C58, AGL0, EHA1015 - 50[4][9][10][11]5.2 - 6[4]30.72 - 36[4]
Imipenem LBA4404, C58, AGL0~300 (for regeneration)[4]8 - 8.5[4]120 - 136[4]

Table 2: Impact on Plant Regeneration and Phytotoxicity

AntibioticGeneral Effect on RegenerationNoted Phytotoxicity
This compound Can enhance regeneration at optimal concentrations (e.g., 150 mg/L in maize)[12], but can be inhibitory at higher concentrations (>200 mg/L in apple)[3].Low phytotoxicity compared to some older antibiotics[13]. High concentrations can cause necrosis[1].
Carbenicillin Can have hormone-like effects and may reduce regeneration efficiency at high concentrations[4]. Some studies report inhibition of shoot regeneration[14].Higher concentrations can cause browning and inhibit regeneration[14].
Timentin Generally has minimal negative impact on callus formation and regeneration[7]. Can be less phytotoxic than Cefotaxime[15].Less phytotoxic than Cefotaxime and Carbenicillin in some studies[15].
Meropenem Generally low phytotoxicity and can lead to high regeneration rates[4][9][10].Very low phytotoxicity reported in several studies[4][9][10].
Imipenem Can support high levels of shoot formation and regeneration[4].Low phytotoxicity at effective concentrations[4].

Table 3: Cost-Effectiveness Comparison

AntibioticEstimated Price (USD/gram)Typical Concentration (mg/L)Cost per Liter of Medium (USD)
This compound $65 - $326250$0.016 - $0.082
Carbenicillin ~$10 - $30500$0.005 - $0.015
Timentin ~$25 - $50300$0.008 - $0.015
Meropenem ~$50 - $150 (estimated)25$0.001 - $0.004
Imipenem ~$90 - $150 (estimated)50$0.005 - $0.008

Note: Prices are estimates and can vary significantly between suppliers and purchase volumes. The "Cost per Liter of Medium" is calculated based on the lower end of the typical concentration range for effective Agrobacterium suppression.

Experimental Protocols

A generalized protocol for Agrobacterium-mediated transformation is provided below, with key steps where antibiotics are introduced.

Generalized Agrobacterium-mediated Transformation Protocol
  • Explant Preparation: Prepare sterile explants (e.g., leaf discs, cotyledons, callus) from the target plant species.

  • Agrobacterium Culture: Culture the desired Agrobacterium tumefaciens strain containing the gene of interest in a suitable medium (e.g., YEP or LB) with appropriate selection antibiotics for the binary vector.

  • Infection: Inoculate the explants with the Agrobacterium suspension. The optical density (OD) of the bacterial culture and the duration of infection should be optimized for the specific plant species.

  • Co-cultivation: Transfer the infected explants to a co-cultivation medium. This medium is typically hormone-free or contains low levels of plant growth regulators to promote T-DNA transfer. Co-cultivation is usually carried out for 2-3 days in the dark.

  • Washing and Selection (Antibiotic Application):

    • After co-cultivation, wash the explants thoroughly with sterile water or a liquid medium containing an antibiotic to remove excess Agrobacterium.

    • Transfer the washed explants to a selection medium. This medium contains a selection agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed plant cells and an antibiotic to eliminate the remaining Agrobacterium.

    • This is the critical step where this compound or its alternatives are used. The choice and concentration of the antibiotic should be based on empirical data for the specific plant system.

  • Regeneration and Subculture: Subculture the explants on fresh selection medium every 2-3 weeks. During this phase, transformed cells will proliferate and differentiate into shoots. The concentration of the anti-Agrobacterium antibiotic may be gradually reduced in later subcultures.

  • Rooting and Acclimatization: Once shoots have developed, transfer them to a rooting medium, which may or may not contain the selection agent and the anti-Agrobacterium antibiotic. After root development, the plantlets are gradually acclimatized to greenhouse conditions.

Mandatory Visualization

The following diagrams illustrate the generalized workflow of Agrobacterium-mediated plant transformation and the mechanism of action of β-lactam antibiotics.

Agrobacterium_Transformation_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection & Regeneration cluster_final Final Stage Explant Explant Preparation Infection Infection Explant->Infection Agro_Culture Agrobacterium Culture Agro_Culture->Infection Co_cultivation Co-cultivation Infection->Co_cultivation Washing Washing (with Antibiotic) Co_cultivation->Washing Selection_Medium Selection Medium (with Antibiotic & Selection Agent) Washing->Selection_Medium Regeneration Regeneration Selection_Medium->Regeneration Rooting Rooting Regeneration->Rooting Acclimatization Acclimatization Rooting->Acclimatization

Agrobacterium-mediated transformation workflow.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Stable Cell Wall PBP->Cell_Wall catalyzes cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP binds to Beta_Lactam β-Lactam Antibiotic (e.g., Cefotaxime) Beta_Lactam->PBP inhibits

Mechanism of β-lactam antibiotic action.

Discussion and Recommendations

The data presented in this guide highlights that while this compound is a reliable antibiotic for controlling Agrobacterium in plant transformation, several alternatives, particularly Meropenem, may offer superior cost-effectiveness.

This compound remains a popular choice due to its relatively low phytotoxicity and a long history of successful use in a wide range of plant species.[13] However, its effectiveness against some Agrobacterium strains can be lower than newer antibiotics, often requiring higher concentrations for complete suppression.[4]

Carbenicillin , another β-lactam antibiotic, is often more affordable than Cefotaxime. However, it can exhibit higher phytotoxicity and may negatively impact regeneration in some plant species.[4][14] Its effectiveness can also be strain-dependent.

Timentin , a combination of ticarcillin (B1683155) and clavulanic acid, offers a broader spectrum of activity, particularly against β-lactamase-producing bacteria. It has been shown to have minimal negative effects on plant regeneration and can be more effective than Carbenicillin or Cefotaxime in certain systems.[7][15]

Meropenem and Imipenem are carbapenem (B1253116) antibiotics that demonstrate very high activity against a broad range of Agrobacterium strains at significantly lower concentrations than Cefotaxime or Carbenicillin.[4] This high efficacy, coupled with low phytotoxicity, makes them highly promising for plant transformation. Although the per-gram cost of these antibiotics may be higher, the lower required concentrations can translate to a lower cost per liter of medium, making them a very cost-effective option.

The selection of an antibiotic for Agrobacterium-mediated plant transformation should be a carefully considered decision based on empirical evidence for the specific plant system and Agrobacterium strain being used. While this compound is a proven and effective option, researchers are encouraged to evaluate alternatives, especially Meropenem, which demonstrates high efficacy at low concentrations with minimal phytotoxicity. This can lead to improved transformation efficiencies and significant cost savings in the long run. It is always recommended to perform a pilot experiment to determine the optimal concentration of the chosen antibiotic that effectively controls bacterial growth without negatively impacting plant regeneration.

References

Cefotaxime Sodium: A Comparative Guide to its Activity Against Common Laboratory Bacterial Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the sterility of cell cultures is paramount. Bacterial contamination can compromise experimental results, leading to loss of time, resources, and valuable biological materials. Cefotaxime (B1668864) Sodium, a third-generation cephalosporin (B10832234) antibiotic, is widely used to prevent and eliminate such contaminations. This guide provides a comprehensive comparison of Cefotaxime's in vitro activity against common laboratory bacterial contaminants, alongside other frequently used antibiotics, supported by experimental data and detailed protocols.

Spectrum of Activity: Cefotaxime vs. Alternatives

Cefotaxime exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis. To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of Cefotaxime Sodium and two other common laboratory antibiotics, Gentamicin and Penicillin-Streptomycin, against a panel of frequently encountered bacterial contaminants. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial SpeciesCefotaxime MIC Range (µg/mL)Gentamicin MIC Range (µg/mL)Penicillin MIC Range (µg/mL)Streptomycin (B1217042) MIC Range (µg/mL)
Staphylococcus aureus0.25 - 8[2][3]0.125 - 8[4][5][6]0.015 - >2562 - >1024
Escherichia coli0.015 - 0.25[1]0.25 - 64[7]16 - >1024<16 - >64[8][9]
Pseudomonas aeruginosa8 - 1280.25 - 512[10]>512>8 - >1024[11][12]
Bacillus subtilis0.12 - >320.03 - 40.015 - 1287.81 - >64[13][14]
Mycoplasma spp.ResistantVariableResistantVariable

Note on Penicillin-Streptomycin: Penicillin-Streptomycin is a widely used antibiotic combination in cell culture. However, specific MIC values for the combination are not as commonly reported as for individual agents. The table provides the MIC ranges for Penicillin and Streptomycin separately to indicate their respective activities. Mycoplasmas lack a cell wall, the target of penicillin, rendering them intrinsically resistant.[15] The effectiveness of streptomycin against mycoplasma can be variable.

Key Insights from the Data:

  • Cefotaxime demonstrates potent activity against E. coli, a common Gram-negative contaminant, with very low MIC values. Its activity against S. aureus, a frequent Gram-positive contaminant, is also notable. However, its efficacy against P. aeruginosa is considerably lower, with higher MICs required for inhibition.

  • Gentamicin exhibits a broad spectrum of activity, with effectiveness against both Gram-positive and Gram-negative bacteria, including P. aeruginosa.

  • Penicillin is highly effective against many Gram-positive bacteria but is largely ineffective against Gram-negative organisms like E. coli and P. aeruginosa, which often produce penicillin-degrading enzymes (beta-lactamases).

  • Streptomycin shows activity against a range of both Gram-positive and Gram-negative bacteria, but resistance is common.

  • Mycoplasma , a common and insidious cell culture contaminant, is resistant to cell wall-targeting antibiotics like Cefotaxime and Penicillin. While some aminoglycosides may have activity, specific anti-mycoplasma agents are typically required for effective eradication.

Experimental Protocol: Broth Microdilution for MIC Determination

The data presented in this guide is typically generated using standardized methods from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed protocol for the broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • Antimicrobial agent stock solution (e.g., this compound)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise measurement (absorbance at 625 nm of 0.08-0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution Series:

    • Prepare a two-fold serial dilution of the antimicrobial agent in CAMHB in the wells of the 96-well plate.

    • Typically, this is done by adding a volume of the antimicrobial stock solution to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating this process across the desired concentration range.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Inoculation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Workflow for Antibacterial Spectrum Assessment

G cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis bacterial_culture Bacterial Isolate inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep antibiotic_stock Antibiotic Stock serial_dilution Prepare Serial Dilutions of Antibiotic antibiotic_stock->serial_dilution inoculation Inoculate Microplate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic comparison Compare with Alternative Antibiotics read_mic->comparison

Caption: Workflow for Determining the Antibacterial Spectrum.

Signaling Pathway of Cefotaxime Action

Cefotaxime, like other β-lactam antibiotics, targets the bacterial cell wall, a structure essential for maintaining cell integrity. The following diagram illustrates the signaling pathway of its bactericidal action.

G cefotaxime Cefotaxime pbp Penicillin-Binding Proteins (PBPs) cefotaxime->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Inhibits cell_wall Cell Wall Synthesis transpeptidation->cell_wall Is a key step in lysis Cell Lysis and Death autolysins Autolysins autolysins->lysis Leads to

References

A Comparative Guide to Validated RP-HPLC Methods for the Detection of Cefotaxime Sodium and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of Cefotaxime (B1668864) Sodium and its degradation products. The information presented is collated from multiple scientific studies to offer a detailed overview of experimental protocols and performance data, aiding in the selection and implementation of a suitable stability-indicating assay.

Comparative Analysis of RP-HPLC Methods

The selection of an appropriate RP-HPLC method is critical for accurately determining the potency and stability of Cefotaxime Sodium. The following tables summarize the chromatographic conditions and validation parameters from several published methods, offering a side-by-side comparison to facilitate method evaluation.

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Zorbax C18 (250 × 4.6 mm, 5µm)[1]Merck C18[2]Venusil XBP C8 (250 x 4.6 mm, 5 µm)[3]Phenomenex C18 (250 mm x 4.6 mm, 5µm)[4]
Mobile Phase Phosphate buffer (pH 7.4): Acetonitrile (80:20 v/v)[1]1% Formic acid in Methanol[2]Acetonitrile: Ammonium acetate (B1210297) buffer (pH 6.1) (15:85 v/v)[3]Acetonitrile: Water (70:30 v/v)[4]
Flow Rate 1.2 ml/min[1]0.8 ml/min[2]0.8 ml/min[3]1.0 ml/min[4]
Detection (UV) 254 nm[1]230 nm[2]235 nm[3]233 nm[4]
Retention Time (min) ~6.58[1]< 4[2]Not specified~2.62[4]

Table 2: Comparison of Method Validation Parameters for this compound

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/ml) 10-50[1]Not specifiedNot specified0.01-0.07[4]
Correlation Coefficient (r²) 0.999[1]Not specifiedNot specifiedNot specified
LOD (µg/ml) 0.100[1]Not specifiedNot specified0.0018[4]
LOQ (µg/ml) 0.314[1]Not specifiedNot specified0.0058[4]
Accuracy (% Recovery) High recovery reported[1]98.46-100.07%[2]Not specifiedHigh recovery reported[4]

Key Degradation Products of this compound

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have identified several key degradation products of this compound. A stability-indicating method must be able to resolve the parent drug peak from these degradants. The primary degradation pathways involve the cleavage of the β-lactam ring and deacetylation.[5][6]

Commonly identified degradation products include:

  • Desacetylcefotaxime: The major metabolite of Cefotaxime, which itself possesses antibacterial activity.[2]

  • Desacetylcefotaxime Lactone: Formed under acidic conditions.[2]

  • Isomeric Compounds: Including the inactive anti-isomer formed under photolytic stress.[7]

  • Polymers: Such as dimers and trimers, which can be responsible for allergic reactions.

The development of a stability-indicating assay requires demonstrating specificity by separating this compound from these and other potential impurities.

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of an RP-HPLC method for this compound and its degradation products.

Forced Degradation Studies

To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed on the drug substance.

  • Acid Degradation: A stock solution of this compound (e.g., 100 µg/ml) is treated with 0.1N HCl and heated (e.g., at 80°C for 6 hours). The solution is then neutralized with 0.1N NaOH before injection into the HPLC system.[4]

  • Alkaline Degradation: A stock solution is treated with 0.1N NaOH and heated (e.g., at 80°C for 30 minutes). The solution is subsequently neutralized with 0.1N HCl.[2]

  • Oxidative Degradation: A stock solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) and kept at room temperature for a specified period (e.g., 24 hours).[4]

  • Thermal Degradation: A solid sample of this compound is heated in an oven at a high temperature (e.g., 105°C for 5 minutes). A solution is then prepared from the heated sample.[4]

  • Photolytic Degradation: A solution of this compound is exposed to UV light (e.g., 254 nm) for a defined duration.[7]

Standard and Sample Solution Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a stock solution of a specific concentration (e.g., 100 µg/ml).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: For pharmaceutical formulations, accurately weigh a quantity of the product (e.g., powder for injection) equivalent to a known amount of this compound, dissolve it in the solvent, and dilute to the desired concentration within the linearity range.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an RP-HPLC method for this compound.

RP_HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Sample Analysis MD1 Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) MD2 Optimization of Parameters (Flow Rate, Wavelength) MD1->MD2 FDS1 Acid Hydrolysis MD2->FDS1 MV1 Specificity MD2->MV1 FDS2 Base Hydrolysis FDS3 Oxidative Degradation FDS4 Thermal Degradation FDS5 Photolytic Degradation MV2 Linearity MV3 Accuracy MV4 Precision (Repeatability & Intermediate) MV5 LOD & LOQ MV6 Robustness SA1 Assay of Bulk Drug SA2 Analysis of Pharmaceutical Formulation cluster_1 cluster_1 cluster_2 cluster_2 cluster_2->SA1

Caption: RP-HPLC Method Development and Validation Workflow.

This guide provides a foundational understanding of the RP-HPLC methods available for the analysis of this compound and its degradation products. For the successful implementation of any analytical method, it is imperative to perform in-house validation to ensure its suitability for the intended purpose.

References

Literature review on the efficacy of Cefotaxime Sodium in different plant transformation systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant biotechnology, the successful genetic transformation of plants is a cornerstone of innovation. A critical step in many transformation protocols, particularly those utilizing Agrobacterium tumefaciens, is the elimination of this bacterial vector after gene transfer. The persistence of Agrobacterium can lead to contamination, necrosis of plant tissues, and ultimately, the failure of the experiment. Cefotaxime (B1668864) Sodium, a third-generation cephalosporin (B10832234) antibiotic, has emerged as a widely used agent for this purpose due to its broad-spectrum activity and, crucially, its relatively low phytotoxicity compared to other antibiotics.[1][2]

This guide provides a comprehensive literature review on the efficacy of Cefotaxime Sodium in various plant transformation systems. It objectively compares its performance with common alternatives, supported by experimental data, to assist researchers in selecting the optimal antibiotic for their specific application.

Mechanism of Action

This compound belongs to the β-lactam class of antibiotics. Its mode of action involves the inhibition of bacterial cell wall synthesis.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis. This disruption leads to the lysis of the bacterial cell, effectively controlling the Agrobacterium population in the plant tissue culture medium.

Comparative Efficacy of Antibiotics in Plant Transformation

The choice of antibiotic and its concentration is critical and often species-dependent. While Cefotaxime is popular, alternatives like Carbenicillin (B1668345), Vancomycin (B549263), and Timentin are also used. The following tables summarize quantitative data from various studies, comparing these antibiotics based on their ability to suppress Agrobacterium and their impact on plant regeneration.

Table 1: Efficacy in Agrobacterium Suppression and Phytotoxicity
Plant SpeciesAntibioticConcentration (mg/L)Efficacy in Agrobacterium SuppressionPhytotoxicity / Effects on RegenerationReference
Soybean Cefotaxime350-500Efficiently suppressed Agrobacterium for 49 days.[1]Caused death of embryogenic tissues at these concentrations.[4][1][4]
Carbenicillin500-1000Not effective; tissues completely covered with Agrobacterium.[4]N/A (overrun by bacteria)[4]
Cefotaxime + Vancomycin250 + 250Suppressed Agrobacterium for 63 days.[1]Minimal phytotoxicity.[1][4][1][4]
Papaya Cefotaxime125Complete suppression.[5]Lower rate of somatic embryogenesis compared to optimal concentration.[5][5]
Cefotaxime250Complete suppression.Optimal for somatic embryo formation.[5][5]
Cefotaxime375-500Complete suppression.Seriously inhibited callus growth.[5][5]
Carbenicillin125Complete suppression.[5]Optimal for somatic embryo formation, larger number of embryos than Cefotaxime.[5][5]
Carbenicillin375-500Complete suppression.Promoted callus growth but inhibited somatic embryo formation.[5][5]
Sugarcane Cefotaxime150Eco-friendly dose, effectively suppressed Agrobacterium.Produced vigorous shoots, good survival rate.[6][6]
Cefotaxime500Effective elimination of overgrowth.[7]Highest frequency of shoot regeneration observed in one study.[8][7][8]
Apple Cefotaxime100-200N/AEnhanced regeneration rate (95-100%).[7][7]
Cefotaxime500Effective in eliminating Agrobacterium overgrowth.Initially inhibited shoot induction.[7][7]
Strawberry Cefotaxime150N/A80% shoot regeneration.[9][9]
Carbenicillin150N/A55% shoot regeneration.[9][9]
Ampicillin150N/A50% shoot regeneration.[9][9]
Timentin300N/A88% shoot regeneration.[9][9]
Chrysanthemum & Tobacco CefotaximeNot specifiedEffectiveLeast phytotoxic (CF < VA < CA).[10][11][10][11]
CarbenicillinNot specifiedEffectiveMost phytotoxic.[10][11][10][11]
VancomycinNot specifiedEffectiveIntermediate phytotoxicity.[10][11][10][11]
Table 2: Stimulatory Effects of Cefotaxime on Plant Regeneration
Plant SpeciesConcentration (mg/L)Observed Stimulatory EffectReference
Wheat & Triticale 100Promoted embryogenesis, enhanced cell growth and green plant production.[1][12][1][12]
Maize 150Highest increase in the number of regenerated plants.[13][13]
Subterranean Clover 200Increased shoot regeneration by two-fold.[14][14]
Sugarcane 500Improved somatic embryogenesis from spindle and regeneration from calli.[8][8]
Apple 100-200Enhanced regeneration rate from leaves.[7][7]

Experimental Protocols

General Protocol for Agrobacterium-mediated Transformation

A standard protocol involves several key stages where antibiotics are applied. The following is a generalized methodology.

  • Explant Preparation: Leaf discs, cotyledons, or other suitable tissues are excised from sterile seedlings.[15]

  • Agrobacterium Culture: A single colony of an Agrobacterium strain (e.g., LBA4404) harboring the desired plasmid is cultured in a suitable medium (e.g., YEP or LB) containing selective antibiotics for the plasmid.[6] The culture is grown until it reaches an optimal optical density (OD₆₀₀), typically between 0.6 and 0.8.[6][16]

  • Infection: The bacterial culture is pelleted, washed, and resuspended in a liquid plant culture medium (e.g., MS). Explants are immersed in this bacterial suspension for a defined period (e.g., 10-30 minutes).[15]

  • Co-cultivation: Explants are blotted dry on sterile filter paper and placed on a solid co-cultivation medium. They are incubated, usually in the dark, for 2-3 days to facilitate T-DNA transfer.[14][15]

  • Bacterial Elimination and Selection:

    • Washing Step: After co-cultivation, explants are washed thoroughly with sterile water or a liquid medium containing an antibiotic like Cefotaxime (e.g., 500 mg/L) to remove excess bacteria.[14][17] This step is crucial for reducing the initial bacterial load.

    • Selection Medium: Explants are transferred to a regeneration medium containing two types of antibiotics:

      • A selective agent (e.g., Kanamycin, Hygromycin) to inhibit the growth of non-transformed plant cells.

      • An antibiotic to control residual Agrobacterium (e.g., Cefotaxime 150-500 mg/L).[6][14]

  • Subculture and Regeneration: Explants are subcultured to fresh selection medium every 2-3 weeks. Regenerated shoots are then transferred to a rooting medium before acclimatization.

Visualizing the Workflow

The following diagrams illustrate the transformation workflow and the decision process for antibiotic selection.

G cluster_prep Preparation cluster_trans Transformation cluster_select Selection & Regeneration A Explant Preparation C Infection of Explants A->C B Agrobacterium Culture B->C D Co-cultivation (2-3 days) C->D E Washing Step (Cefotaxime 500 mg/L) D->E F Transfer to Selection Medium (Plant selection agent + Cefotaxime) E->F G Subculture & Shoot Regeneration F->G H Rooting & Acclimatization G->H

Caption: General workflow for Agrobacterium-mediated plant transformation.

G start Start: Need to eliminate Agrobacterium species Is the plant species known to be sensitive to Cefotaxime? start->species lit_review Consult literature for optimal concentration (e.g., 150-500 mg/L) species->lit_review No alt_antibiotic Consider alternatives: Carbenicillin, Timentin, or Cefotaxime + Vancomycin species->alt_antibiotic Yes stimulatory Is a stimulatory effect on regeneration desired? lit_review->stimulatory cef_stim Use Cefotaxime at known stimulatory concentration (e.g., 100-250 mg/L) stimulatory->cef_stim Yes cef_no_stim Use Cefotaxime at effective concentration for bacterial suppression stimulatory->cef_no_stim No test_alt Perform dose-response experiment for the alternative antibiotic alt_antibiotic->test_alt

Caption: Decision-making process for antibiotic selection in plant transformation.

Conclusion

This compound is a highly effective and versatile antibiotic for controlling Agrobacterium contamination in a wide range of plant transformation systems. Its primary advantage is its low phytotoxicity, which often translates to higher regeneration and transformation efficiencies compared to more toxic alternatives like Carbenicillin.[1][10][11] Furthermore, multiple studies have reported a beneficial, hormone-like effect of Cefotaxime, where it actively promotes somatic embryogenesis and shoot regeneration in various species.[1][8][12][13]

However, the optimal concentration of Cefotaxime is highly dependent on the plant species and even the cultivar. While concentrations around 150-250 mg/L are effective for many plants like papaya and sugarcane[5][6], higher concentrations (up to 500 mg/L) may be necessary for complete bacterial elimination in other cases, such as for apple and soybean, though this risks increased phytotoxicity.[4][7]

For recalcitrant systems or when Cefotaxime proves to be suboptimal, a combination with Vancomycin offers a powerful synergistic effect with minimal negative impact on plant tissues.[1][4] Alternatives like Timentin have also shown excellent results, sometimes outperforming Cefotaxime in terms of regeneration rates, as seen in strawberry.[9]

Ultimately, while this compound remains a top choice, researchers should consult the literature for their specific plant system and, if necessary, perform preliminary dose-response experiments to determine the ideal balance between efficient Agrobacterium control and healthy plant regeneration.

References

Quantitative comparison of the phytotoxic effects of Cefotaxime Sodium and other antibiotics on specific plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of antibiotics to control microbial contamination is a critical step in plant tissue culture and transformation. However, the potential for phytotoxicity, where the antibiotic adversely affects plant cell growth and development, necessitates a careful selection of agents. This guide provides a quantitative comparison of the phytotoxic effects of Cefotaxime (B1668864) Sodium against other commonly used antibiotics on specific plant species, supported by experimental data.

Quantitative Comparison of Phytotoxic Effects

The following tables summarize the quantitative effects of Cefotaxime Sodium and other antibiotics on various plant species, focusing on key parameters such as regeneration frequency, callus growth, and shoot development.

Table 1: Effect of Antibiotics on Carrot (Daucus carota) Protoplast Regeneration

AntibioticConcentration (mg/L)Plating Efficiency (%)Number of Regenerated PlantsReference
This compound 100~56~40[1]
200Decreased~40[1]
300Decreased~40[1]
400Decreased~65-66 (Stimulatory) [1]
500Decreased~65-66 (Stimulatory) [1]
Carbenicillin 100~27~36[1]
200Decreased~47 (Stimulatory) [1]
300DecreasedReduced[1]
400DecreasedComplete Reduction [1]
500DecreasedComplete Reduction [1]
Timentin 100~27~40[1]
200DecreasedReduced[1]
300Decreased~40[1]
400Decreased~40[1]
500Decreased~40[1]

Table 2: Effect of Antibiotics on Chrysanthemum and Tobacco Regeneration

Plant SpeciesAntibioticPhytotoxicity Ranking (Most to Least)Reference
Chrysanthemum & TobaccoCarbenicillin1[2]
Vancomycin2[2]
This compound 3 [2]

Table 3: Effect of Kanamycin on Callus and Shoot Formation in Various Species

Plant SpeciesExplant TypeKanamycin Concentration (mg/L) for Complete InhibitionReference
Arabidopsis thalianaSeedling>30[3]
Cotton (Gossypium hirsutum)Hypocotyl & Cotyledon60[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of phytotoxicity studies. Below are generalized protocols based on the cited literature.

Plant Material and Culture Initiation
  • Explant Source: Various tissues can be used, including protoplasts from in vitro-grown plantlets (e.g., carrot), leaf discs, cotyledons, or hypocotyls.[1]

  • Sterilization: Surface sterilization of explants is performed using standard procedures, such as treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution with Tween 20, and subsequent rinsing with sterile distilled water.

  • Culture Medium: A basal medium such as Murashige and Skoog (MS) is commonly used, supplemented with plant growth regulators (e.g., auxins and cytokinins) appropriate for the specific plant species and desired developmental outcome (e.g., callus induction, shoot regeneration).

  • Culture Conditions: Cultures are typically maintained in a controlled environment with a specific photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

Antibiotic Preparation and Application
  • Stock Solutions: Antibiotics are dissolved in a suitable solvent (e.g., sterile distilled water or a specific buffer) to create a concentrated stock solution.

  • Sterilization: Antibiotic stock solutions are filter-sterilized using a 0.22 µm syringe filter as they are heat-labile and cannot be autoclaved.

  • Application: The filter-sterilized antibiotic is added to the autoclaved and cooled culture medium to the desired final concentration.

Assessment of Phytotoxicity
  • Data Collection: Phytotoxic effects are quantified by measuring various parameters at regular intervals, including:

    • Plating Efficiency: The percentage of protoplasts that develop into cell colonies.[1]

    • Regeneration Frequency: The percentage of explants that produce shoots or embryos.

    • Callus Growth: Measured by fresh or dry weight of the callus.

    • Shoot Elongation and Number: The length and number of shoots produced per explant.

    • Rooting: The percentage of shoots that develop roots.

  • Statistical Analysis: Data are typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine the significance of the observed differences between treatments.

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and potential cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Explant Preparation cluster_culture Tissue Culture cluster_analysis Data Analysis explant Select Explant (e.g., leaf, protoplast) sterilize Surface Sterilization explant->sterilize inoculate Inoculate Explants sterilize->inoculate culture_medium Prepare Basal Medium (e.g., MS) add_antibiotics Add Filter-Sterilized Antibiotics culture_medium->add_antibiotics add_antibiotics->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Phytotoxicity Parameters (e.g., regeneration %, callus weight) incubate->measure stats Statistical Analysis measure->stats

Caption: A generalized workflow for assessing antibiotic phytotoxicity in plant tissue culture.

Signaling_Pathway cluster_cell Plant Cell Response cluster_effects Physiological Effects antibiotic Antibiotic Stress (e.g., Cefotaxime) ros Reactive Oxygen Species (ROS) Production antibiotic->ros hormone Alteration of Auxin Signaling antibiotic->hormone stress_genes Upregulation of Stress-Responsive Genes ros->stress_genes Signal Transduction hormone->stress_genes Crosstalk growth_inhibition Inhibition of Cell Division and Elongation stress_genes->growth_inhibition regeneration_impact Altered Regeneration Capacity stress_genes->regeneration_impact

Caption: A putative signaling pathway for antibiotic-induced phytotoxicity in plants.

Discussion and Conclusion

The selection of an appropriate antibiotic for plant tissue culture requires a balance between effective microbial control and minimal phytotoxicity. This compound is widely regarded as having low toxicity to a broad range of plant species.[5] However, as the data indicates, its effects can be concentration-dependent and may even be stimulatory for regeneration in some cases, such as in carrot protoplast cultures at concentrations of 400-500 mg/L.[1]

In contrast, other antibiotics like Carbenicillin can be highly phytotoxic at similar concentrations, leading to a complete inhibition of regeneration.[1] The phytotoxicity of antibiotics is species-specific; for instance, Carbenicillin is more phytotoxic than Cefotaxime in chrysanthemum and tobacco.[2] Aminoglycoside antibiotics like Kanamycin are often highly effective for the selection of transformed cells but can be significantly more phytotoxic, inhibiting callus formation and regeneration at relatively low concentrations.[3][4]

The underlying mechanism of β-lactam antibiotic phytotoxicity is not fully understood but is thought to involve interference with plant signaling pathways, potentially through auxin-like effects or the induction of general stress responses.[6] The primary mode of action of Cefotaxime is the inhibition of bacterial cell wall synthesis, a target not present in plant cells, which contributes to its generally lower phytotoxicity.[5][7]

References

Safety Operating Guide

Proper Disposal of Cefotaxime Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Cefotaxime Sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure personnel safety and compliance with environmental regulations.

Key Safety and Handling Information

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) based on federal guidelines. However, it is a sensitizer (B1316253) and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, stringent adherence to safety protocols is mandatory. All disposal procedures must comply with federal, state, and local environmental control regulations.[2]

CharacteristicDescriptionSource(s)
Hazard Classification Skin Sensitizer (Category 1), Respiratory Sensitizer (Category 1)[1]
RCRA Status Not a P- or U-listed hazardous waste. Does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5]
Required PPE Protective gloves, protective clothing, eye/face protection. Respiratory protection may be required if dust is generated.[1]
Incompatibilities Strong oxidizing agents, sodium bicarbonate solutions.[2]
Spill Cleanup Use appropriate tools to collect spilled solids into a waste container, avoiding dust generation. Clean the area with soap and water.[2]

Operational Disposal Protocol

This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting. The primary method for final disposal should be incineration via a licensed medical or chemical waste management facility.[2]

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS for specific safety and handling instructions.

  • Don Appropriate PPE: At a minimum, wear protective gloves, a lab coat, and safety glasses.[1] If there is a risk of generating dust (e.g., cleaning up a powder spill), wear respiratory protection.[1]

  • Designate a Waste Accumulation Area: Identify a specific area within the lab for the temporary storage of this compound waste, away from incompatible materials.

Phase 2: Waste Segregation and Collection

Proper segregation is the most critical step to ensure compliant disposal. Do not mix non-hazardous pharmaceutical waste with general trash, hazardous chemical waste, or sharps waste.[2]

  • Prepare a Designated Waste Container:

    • Select a leak-proof container with a secure lid that is compatible with the waste.[6][7]

    • Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and specify "this compound Waste".[8] Use of blue or white containers is a common practice for this waste stream.[2]

    • Include the accumulation start date on the label.[8]

  • Dispose of Unused or Expired this compound:

    • Place expired or unused this compound powder directly into the designated waste container.

    • For unused solutions, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and place the absorbed material into the container.

  • Dispose of Contaminated Materials:

    • Place all items that have come into direct contact with this compound into the same designated container. This includes:

      • Gloves, weighing papers, and disposable labware.

      • Empty vials and packaging.[2]

      • Contaminated paper towels used for cleaning minor spills.

  • Prohibit Sewer Disposal:

    • Under no circumstances should this compound or its solutions be poured down the drain.[9][10] The Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals and strongly discourages the practice for all pharmaceutical waste to protect waterways.[10]

Phase 3: Storage and Final Disposal
  • Securely Store the Waste Container:

    • Keep the waste container sealed when not in use.

    • Store the container in the designated accumulation area, ensuring it is not leaking and the exterior is clean.[7]

    • Healthcare facilities can typically accumulate non-hazardous pharmaceutical waste for up to one year.[11]

  • Arrange for Professional Disposal:

    • Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical/medical waste disposal contractor.

    • Ensure all labeling is correct and legible before the waste is transported off-site.

    • Maintain a paper trail for all disposed pharmaceutical waste, including manifests and a certificate of destruction, as per your institution's policy.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

G Workflow for this compound Disposal cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection & Segregation cluster_storage Phase 3: Storage & Pickup start Identify this compound Waste (Unused product, contaminated labware, etc.) ppe Don Required PPE (Gloves, Lab Coat, Eye Protection) start->ppe container_prep Prepare Labeled, Leak-Proof 'Non-Hazardous Pharmaceutical Waste' Container ppe->container_prep decision Is waste solid, liquid, or contaminated item? container_prep->decision solid Place Powder/Solid Waste Directly into Container decision->solid Solid liquid Absorb Liquid Waste with Inert Material decision->liquid Liquid items Place Contaminated Items (Gloves, Vials) into Container decision->items Item seal Seal Container When Not in Use solid->seal absorb_to_container Place Absorbed Material into Container liquid->absorb_to_container no_sewer DO NOT DISPOSE DOWN DRAIN items->seal absorb_to_container->seal store Store in Designated Waste Accumulation Area seal->store pickup Arrange Pickup by Certified Waste Hauler (e.g., EHS) store->pickup end Incineration at Licensed Facility pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Cefotaxime Sodium. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a cephalosporin (B10832234) antibiotic that can cause allergic skin reactions and may lead to allergy or asthma symptoms if inhaled.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary for comprehensive protection when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles or a face shield.[4]- Two pairs of powder-free nitrile gloves (double-gloving).[4]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[4]- Powder-free nitrile gloves.[4]- A disposable or dedicated lab coat.[4]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles and a face shield.[4]- Two pairs of heavy-duty nitrile gloves.[4]- A disposable, low-permeability gown.[4]- Disposable shoe covers.[4]

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.

  • Respiratory Protection: If handling powder, put on your N95 respirator, ensuring a proper fit-check.

  • Eye Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Don two pairs of nitrile gloves, ensuring the outer glove covers the cuff of the gown.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from light, air, moisture, and excessive heat.[5][6]

  • Keep containers tightly sealed.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[3][7]

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.

  • For preparing solutions, slowly add the powder to the solvent to avoid splashing.

  • Avoid contact with skin and eyes.[5][8] If contact occurs, wash the affected area immediately with plenty of water.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

3. Spill Management:

  • In case of a spill, evacuate the area and restrict access.

  • Don the appropriate PPE for cleaning spills.

  • For dry spills, carefully scoop or vacuum the powder. Avoid generating dust.[8]

  • For liquid spills, absorb the solution with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating agent and wash thoroughly.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials.

2. Waste Collection and Labeling:

  • Collect waste in designated, leak-proof, and clearly labeled containers.

  • The label should include "Hazardous Waste" and "this compound."

3. Disposal Procedure:

  • Dispose of this compound waste through an approved hazardous waste disposal facility.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder in Fume Hood DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Handle Handle Solution Prepare->Handle Segregate Segregate Waste Handle->Segregate Collect Collect in Labeled Container Segregate->Collect Dispose Dispose via Hazardous Waste Facility Collect->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonSpillPPE Don Spill PPE Evacuate->DonSpillPPE Clean Clean Spill DonSpillPPE->Clean Clean->Segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEFOTAXIME SODIUM
Reactant of Route 2
Reactant of Route 2
CEFOTAXIME SODIUM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.